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  • Product: 3-(2-Bromothiophen-3-yl)pyridine
  • CAS: 166450-79-9

Core Science & Biosynthesis

Foundational

3-(2-Bromothiophen-3-yl)pyridine CAS 166450-79-9 properties

The following technical guide details the properties, synthesis, and application of 3-(2-Bromothiophen-3-yl)pyridine (CAS 166450-79-9). This document is structured for researchers requiring actionable data for drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of 3-(2-Bromothiophen-3-yl)pyridine (CAS 166450-79-9). This document is structured for researchers requiring actionable data for drug discovery and organic synthesis.

Strategic Scaffold for Medicinal Chemistry & Materials Science

CAS: 166450-79-9 | Formula: C


H

BrNS | M.W.: 240.12 g/mol

Executive Summary

3-(2-Bromothiophen-3-yl)pyridine is a high-value heteroaromatic building block characterized by a biaryl core consisting of a pyridine ring attached to the 3-position of a thiophene ring, with a bromine atom occupying the reactive 2-position of the thiophene.[1]

Its primary utility lies in its orthogonal reactivity :

  • The Bromine Handle (C-Br): Enables site-selective palladium-catalyzed cross-couplings (Suzuki, Stille, Buchwald-Hartwig) to extend the carbon skeleton.

  • The Pyridine Nitrogen: Acts as a hydrogen bond acceptor or Lewis base, crucial for increasing solubility and target affinity in medicinal chemistry (e.g., kinase inhibitors).

  • The Thiophene Core: Provides a bioisosteric replacement for phenyl rings, often improving metabolic stability and potency.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Structural Specifications
PropertyData
IUPAC Name 3-(2-Bromothiophen-3-yl)pyridine
SMILES c1cc(cnc1)c2c(scc2)Br
InChI Key PXJBEJIVJHKXGL-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Melting Point 62–66 °C (Typical range for this class)
Solubility Soluble in DMSO, DCM, MeOH, EtOAc; Insoluble in water
Electronic & Steric Profile

The compound features a twisted biaryl geometry due to steric repulsion between the thiophene bromine and the pyridine ring protons. This non-planar conformation is advantageous in drug design for disrupting pi-stacking aggregation and fitting into hydrophobic pockets of enzymes (e.g., p38 MAP kinase).

Synthesis & Manufacturing Protocols

The synthesis of CAS 166450-79-9 requires a strategic approach to ensure the bromine is installed at the correct position (C2 of thiophene) relative to the pyridine ring (C3 of thiophene). Direct coupling of 2,3-dibromothiophene often yields the incorrect regioisomer.

Validated Synthetic Route: Stepwise Construction

The most robust protocol involves constructing the biaryl backbone first, followed by regioselective bromination.

Step 1: Suzuki-Miyaura Coupling

Reaction of 3-bromothiophene with 3-pyridylboronic acid.

  • Reagents: 3-Bromothiophene (1.0 eq), 3-Pyridylboronic acid (1.1 eq), Pd(PPh

    
    )
    
    
    
    (5 mol%), Na
    
    
    CO
    
    
    (2.0 eq).
  • Solvent: DME/H

    
    O or Toluene/EtOH/H
    
    
    
    O.
  • Conditions: Reflux (90°C) under N

    
     for 12–16 hours.
    
  • Mechanism: Oxidative addition of Pd(0) to 3-bromothiophene is followed by transmetalation with the boronic acid and reductive elimination to yield 3-(3-thienyl)pyridine .

Step 2: Regioselective Bromination

Electrophilic substitution using N-Bromosuccinimide (NBS).

  • Precursor: 3-(3-Thienyl)pyridine (from Step 1).

  • Reagent: NBS (1.05 eq).

  • Solvent: DMF or Acetic Acid/CHCl

    
     (1:1).
    
  • Conditions: 0°C to Room Temperature, 2–4 hours.

  • Workup: Quench with aqueous Na

    
    S
    
    
    
    O
    
    
    to remove excess bromine species. Extract with EtOAc.
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Critical Insight (Regioselectivity): The thiophene ring is more electron-rich than the pyridine ring. Within the thiophene ring, the C2 position (alpha to sulfur) is the most nucleophilic site. The presence of the pyridine substituent at C3 directs the incoming electrophile (Br


) to the sterically adjacent but electronically activated C2 position, yielding the target 3-(2-bromothiophen-3-yl)pyridine  with high selectivity over the C5 isomer.
Synthesis Workflow Diagram

SynthesisPath Start1 3-Bromothiophene Inter Intermediate: 3-(3-Thienyl)pyridine Start1->Inter Suzuki Coupling Pd(PPh3)4, Na2CO3 Start2 3-Pyridylboronic Acid Start2->Inter Product TARGET: 3-(2-Bromothiophen-3-yl)pyridine (CAS 166450-79-9) Inter->Product Regioselective Bromination (DMF, 0°C) Reagent NBS (Bromination) Reagent->Product

Caption: Two-step synthesis ensuring correct regiochemistry. The biaryl core is formed first, followed by electrophilic bromination at the activated C2-thiophene position.

Reactivity & Applications

Reactivity Profile

The compound is a "linchpin" intermediate. The reactivity is dominated by the C-Br bond, which is highly active towards oxidative addition with transition metals (Pd, Ni).

  • Site A (C-Br): Ready for Suzuki, Stille, or Sonogashira coupling. This allows the attachment of a third ring system (e.g., an aryl or heteroaryl group) to create tricyclic cores common in kinase inhibitors.

  • Site B (Pyridine Nitrogen): Can be converted to an N-oxide (using mCPBA) to alter polarity or activate the pyridine ring for C-H functionalization. It can also form salts to improve water solubility.

Reactivity Center 3-(2-Bromothiophen-3-yl)pyridine R1 Suzuki Coupling (Ar-B(OH)2) Center->R1 Pd(0) Cat. R2 Buchwald-Hartwig (Amination) Center->R2 Pd(0) Cat. R3 Lithiation (n-BuLi) Center->R3 Halogen Exchange R4 Salt Formation (HCl/MeI) Center->R4 N-Attack P1 Tri-aryl Scaffolds (Drug Core) R1->P1 P2 Amino-Thiophenes R2->P2 P3 Thiophene Carboxylic Acids (via CO2 quench) R3->P3 P4 Pyridinium Salts (Solubility) R4->P4

Caption: Divergent reactivity map. The C-Br bond drives carbon-skeleton extension, while the pyridine nitrogen modulates physicochemical properties.

Medicinal Chemistry Applications

This scaffold is prevalent in the design of p38 MAP Kinase Inhibitors and PI3K Inhibitors .

  • Mechanism: The pyridine nitrogen often hydrogen bonds with the "hinge region" (e.g., Met109 in p38), while the thiophene ring positions the C2-substituent into the hydrophobic "gatekeeper" pocket.

  • Case Study: In the synthesis of inhibitors like VX-745 analogs, this bromide is coupled with a substituted phenyl ring to complete the pharmacophore.

Safety & Handling (SDS Highlights)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed (H302).

  • Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

  • STOT-SE: May cause respiratory irritation (H335).

Handling Protocols:

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen). The compound is stable but should be protected from light to prevent slow debromination or oxidation.

References

  • Sigma-Aldrich. 3-(2-Bromothiophen-3-yl)pyridine Product Page. Available at:

  • PubChem. 3-Bromopyridine and Thiophene Derivatives Data. National Library of Medicine. Available at:

  • Kobe University. Regiodivergent Synthesis of Brominated Pyridylthiophenes. Research findings on thiophene regioselectivity. Available at:

  • BenchChem. Protocols for the Synthesis of 3-Alkylthiophenes from 3-Bromothiophene. General coupling methodologies. Available at:

Sources

Exploratory

Structural Dynamics & Synthetic Protocols: 3-(2-Bromothiophen-3-yl)pyridine

This technical guide details the chemical architecture, synthetic pathways, and experimental utility of 3-(2-Bromothiophen-3-yl)pyridine (CAS: 166450-79-9). A Chemo-Architectural Analysis for Medicinal & Materials Chemis...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical architecture, synthetic pathways, and experimental utility of 3-(2-Bromothiophen-3-yl)pyridine (CAS: 166450-79-9).

A Chemo-Architectural Analysis for Medicinal & Materials Chemistry

Part 1: The Scaffold Identity

3-(2-Bromothiophen-3-yl)pyridine represents a specialized class of "ortho-blocked" biaryl systems. Unlike simple phenyl-pyridines, this molecule incorporates a sulfur-heterocycle (thiophene) linked to a nitrogen-heterocycle (pyridine) with a heavy halogen (bromine) positioned ortho to the biaryl axis.

Core Chemical Identity
PropertySpecification
CAS Number 166450-79-9
IUPAC Name 3-(2-Bromothiophen-3-yl)pyridine
Molecular Formula C₉H₆BrNS
Molecular Weight 240.12 g/mol
SMILES Brc1sccc1-c2cccnc2
Structural Motif Biheteroaryl (Thiophene-Pyridine)
Key Functionality Ortho-bromo "handle" for secondary cross-coupling
Electronic & Steric Profile
  • The "Steric Lock": The bromine atom at the C2 position of the thiophene ring introduces significant steric bulk (

    
    ). This forces the pyridine and thiophene rings to twist out of coplanarity to minimize repulsion between the bromine and the pyridine's ortho-hydrogens (or nitrogen lone pair).
    
  • Electronic Push-Pull: The pyridine ring is electron-deficient (

    
    -acceptor), while the thiophene ring is electron-rich (
    
    
    
    -donor). This creates an internal dipole moment valuable for optoelectronic applications (e.g., OLED host materials).
  • Reactivity Hierarchy:

    • Site A (Thiophene C2-Br): Highly reactive for oxidative addition (Suzuki/Buchwald).

    • Site B (Pyridine N): Available for coordination (Lewis base) or salt formation.

    • Site C (Thiophene C5): Susceptible to electrophilic aromatic substitution (SEAr) or lithiation.

Part 2: Synthetic Methodology (The "Reverse-Boron" Strategy)

The Regioselectivity Challenge

A naive approach using 2,3-dibromothiophene and 3-pyridylboronic acid often fails due to "Site Selectivity." Palladium catalysts preferentially insert into the C2-Br bond of thiophene (more electron-deficient) rather than the C3-Br bond. This yields the unwanted isomer 3-(3-bromothiophen-2-yl)pyridine.

The Solution: Pre-Functionalized Boronic Acids

To guarantee the correct architecture, the synthetic logic must be inverted. We utilize (2-bromothiophen-3-yl)boronic acid coupled with 3-bromopyridine . This ensures the bromine at position 2 remains intact while the carbon-carbon bond forms exclusively at position 3.

Experimental Protocol: Pd-Catalyzed Cross-Coupling

Note: This protocol assumes standard Schlenk line techniques under an inert Argon atmosphere.

Reagents & Stoichiometry[1][2]
  • Electrophile: 3-Bromopyridine (1.0 equiv, 10 mmol)

  • Nucleophile: (2-Bromothiophen-3-yl)boronic acid (1.1 equiv, 11 mmol)

  • Catalyst: Pd(PPh₃)₄ (Tetrakis, 3-5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Workflow
  • Degassing: Charge a reaction flask with 1,4-dioxane. Degas by sparging with Argon for 20 minutes to remove dissolved O₂ (critical to prevent homocoupling or catalyst poisoning).

  • Loading: Add 3-Bromopyridine, the boronic acid, and Pd(PPh₃)₄ to the flask under a counter-flow of Argon.

  • Activation: Add the degassed Na₂CO₃ solution via syringe.

  • Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (Mobile phase: 20% EtOAc in Hexanes).

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and wash with water (x2) and brine (x1).

    • Dry organic layer over anhydrous MgSO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography on silica gel.

    • Gradient: 5%

      
       15% EtOAc in Hexanes.
      
    • Target R_f: ~0.35 (in 15% EtOAc).

Part 3: Visualization of the Synthetic Logic

The following diagram illustrates the retrosynthetic logic and the catalytic cycle, highlighting why the "Reverse-Boron" strategy prevents isomeric scrambling.

SynthesisPath cluster_logic Regio-Control Logic Start1 3-Bromopyridine (Electrophile) Cat Pd(0) Catalyst (Oxidative Addition) Start1->Cat Start2 (2-Bromothiophen-3-yl) boronic acid (Nucleophile) Start2->Cat Complex Pd(II) Intermediate (Transmetalation) Cat->Complex Base (Na2CO3) Product 3-(2-Bromothiophen-3-yl)pyridine (Target Scaffold) Complex->Product Reductive Elimination Isomer AVOIDED ISOMER: 3-(3-Bromothiophen-2-yl)pyridine Logic Using 2,3-dibromothiophene leads to C2 reaction (Wrong Isomer) Logic->Isomer

Caption: Figure 1. The "Reverse-Boron" strategy ensures the C-C bond forms at Thiophene-C3, preserving the C2-Bromine handle.

Part 4: Applications & Utility

Medicinal Chemistry (Kinase Inhibition)

This scaffold is a bioisostere for biphenyl systems found in p38 MAP kinase inhibitors.

  • Mechanism: The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., Met109).

  • Functionalization: The C2-Bromine allows for a subsequent Suzuki or Buchwald-Hartwig coupling to attach a "tail" moiety that extends into the hydrophobic pocket of the enzyme.

Materials Science (OLED Hosts)
  • Triplet Energy Tuning: The twist angle induced by the bromine atom interrupts conjugation, keeping the triplet energy (

    
    ) high. This prevents reverse energy transfer from phosphorescent dopants in OLEDs.
    
  • Polymerization: The bromine serves as a site for electropolymerization or Yamamoto coupling to create conductive poly(thienylpyridine) networks.

Part 5: References

  • CymitQuimica. 3-(2-Bromothiophen-3-yl)pyridine Product Data & CAS Verification. Retrieved from

  • Kobe University. Regiodivergent Synthesis of Brominated Pyridylthiophenes. (2023). Discusses the challenges of regioselectivity in thienyl-pyridine systems. Retrieved from

  • Fleckenstein, C. A., & Plenio, H. Highly Efficient Suzuki-Miyaura Coupling of Heterocyclic Substrates. Chemistry – A European Journal (2008). Establishes protocols for difficult heteroaryl-heteroaryl couplings. Retrieved from

  • ChemBK. Chemical Properties of 3-(2-Bromothiophen-3-yl)pyridine. Retrieved from

Sources

Foundational

Advanced Architectures: Thiophene-Pyridine Heteroaryl Bromide Building Blocks

Executive Summary In the landscape of modern medicinal chemistry, the fusion or linkage of thiophene and pyridine rings represents a strategic convergence of electronic extremes. This guide dissects the utility, synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, the fusion or linkage of thiophene and pyridine rings represents a strategic convergence of electronic extremes. This guide dissects the utility, synthesis, and application of thiophene-pyridine heteroaryl bromides —high-value building blocks that serve as precursors to "privileged scaffolds" in kinase inhibition (e.g., Pim-1, VEGFR) and GPCR modulation.[1]

The bromine handle on these heteroaromatics is not merely a functional group; it is the linchpin for late-stage diversification. This whitepaper provides a technical roadmap for researchers to master the synthesis and manipulation of these scaffolds, moving beyond generic protocols to specific, regiocontrolled methodologies.[1]

Part 1: Structural Logic & Bioisosteric Value[1]

The Electronic "Push-Pull" Synergy

The combination of thiophene and pyridine creates a unique electronic gradient that is unavailable in pure polyphenyl systems.

  • Thiophene (

    
    -Excessive):  Acts as an electron donor (similar to phenol/aniline bioisosteres). It mimics the steric bulk of a phenyl ring but introduces a dipole and potential for specific S-interactions (e.g., S- 
    
    
    
    interactions).
  • Pyridine (

    
    -Deficient):  Acts as an electron acceptor. The nitrogen atom lowers the LUMO energy, facilitating nucleophilic attacks and increasing water solubility compared to benzene.
    

Bioisosteric Impact: Replacing an indole core with a thieno[2,3-b]pyridine often results in:

  • Modified Lipophilicity (LogP): Fine-tuning membrane permeability.[1]

  • Metabolic Shifting: The sulfur atom can serve as a metabolic "soft spot" (S-oxidation) or, conversely, block metabolic hotspots found on phenyl rings depending on substitution.[1]

  • Altered H-Bonding: The pyridine nitrogen provides a specific H-bond acceptor vector absent in naphthalene or benzothiophene analogues.

The Bromide Advantage

The bromide motif is preferred over chloride (too inert for mild couplings) and iodide (too unstable/expensive) for these building blocks. It offers the optimal balance of reactivity (oxidative addition to Pd) and stability (shelf-life).

Part 2: Synthetic Methodologies

We present two distinct workflows: Linked Systems (Biaryls) and Fused Systems (Thienopyridines).

Workflow A: Sequential Functionalization of Linked Systems

Target:5-Bromo-2-(thiophen-2-yl)pyridine Strategy: Exploiting the intrinsic reactivity difference between C2 and C5 halogens in pyridine.

In 2,5-dibromopyridine, the C2-bromide is significantly more reactive toward oxidative addition than the C5-bromide due to the electron-withdrawing inductive effect of the adjacent nitrogen. This allows for a site-selective Suzuki-Miyaura coupling .

Experimental Protocol: Site-Selective Monocoupling

Objective: Synthesize 5-bromo-2-(thiophen-2-yl)pyridine from 2,5-dibromopyridine.

  • Reagents:

    • 2,5-Dibromopyridine (1.0 equiv, 10 mmol)[1]

    • 2-Thiopheneboronic acid (1.05 equiv)

    • Catalyst:

      
       (2 mol%)
      
    • Base:

      
       (2.0 M aqueous, 2.0 equiv)[1]
      
    • Solvent: 1,2-Dimethoxyethane (DME) or Toluene/EtOH (4:1).[1]

  • Procedure:

    • Degassing: Charge a reaction vessel with 2,5-dibromopyridine and catalyst. Evacuate and backfill with Argon (

      
      ). Add degassed solvent.
      
    • Addition: Add the boronic acid and aqueous base.

    • Reaction: Heat to 80°C (strictly controlled). Monitoring by HPLC is critical.[1] The reaction typically reaches completion at C2 within 4–6 hours. Overheating (>100°C) or excess boronic acid will lead to bis-coupling.

    • Workup: Cool to RT, dilute with EtOAc, wash with water/brine.[1] Dry over

      
      .[1]
      
    • Purification: Flash chromatography (Hexane/EtOAc gradient). The mono-coupled product elutes before the bis-coupled impurity.

Validation: The C2-selectivity is driven by the lower bond dissociation energy and the stabilization of the anionic Pd-intermediate by the nitrogen.

Workflow B: Regioselective Synthesis of Fused Thienopyridines

Target:4-Bromothieno[2,3-b]pyridine Challenge: Direct bromination of thieno[2,3-b]pyridine often yields mixtures or electrophilic substitution at the thiophene ring (C2/C3). Solution:N-Oxide Activation Strategy . This method uses the Reissert-Henze mechanism to install the bromide selectively at the C4 position (pyridine ring) rather than the electron-rich thiophene ring.

Experimental Protocol: Activated Bromination

Reference: J. Org. Chem. 2015, 80, 11, 5965–5971.[1]

  • Step 1: N-Oxidation [1]

    • Treat thieno[2,3-b]pyridine with

      
      -CPBA (1.2 equiv) in DCM at 0°C to RT.[1] Isolate the N-oxide.
      
  • Step 2: Regioselective Bromination

    • Reagents: Thieno[2,3-b]pyridine N-oxide (1.0 equiv),

      
       (Tetrabutylammonium bromide, 1.5 equiv), 
      
      
      
      (Triflic anhydride, 1.5 equiv).[1]
    • Solvent: DCM (Anhydrous).

    • Procedure:

      • Cool the N-oxide and TBAB solution in DCM to 0°C.

      • Dropwise addition of

        
        . The solution will likely darken.
        
      • Stir at 0°C for 2 hours, then warm to RT overnight.

    • Mechanism:

      
       activates the N-oxide oxygen. The bromide ion (
      
      
      
      ) from TBAB attacks the C4 position (nucleophilic aromatic substitution type), followed by aromatization and loss of the triflate group.
    • Yield: Typically 60–80% isolated yield of the 4-bromo isomer.

Part 3: Visualization of Pathways

Diagram 1: Sequential Selectivity in Linked Systems

This diagram illustrates the logical flow of exploiting differential reactivity in 2,5-dibromopyridine to create a library of thiophene-pyridine hybrids.

SequentialCoupling Start 2,5-Dibromopyridine (Starting Material) Step1 Site-Selective Suzuki (Pd(0), 80°C) Start->Step1 C2-Br Reacts First (Electronic Activation) Intermed 5-Bromo-2-(thiophen-2-yl)pyridine (Core Building Block) Step1->Intermed Thiophene Boronic Acid Step2 Diversification (Buchwald / Suzuki / Heck) Intermed->Step2 C5-Br Reacts Second Final Final Drug Candidate (Kinase Inhibitor / GPCR Ligand) Step2->Final

Caption: Sequential functionalization strategy leveraging the reactivity difference between C2 and C5 bromine atoms.

Diagram 2: Mechanism of Regioselective Bromination (Fused System)

Visualizing the


 mediated activation that forces bromination onto the pyridine ring, bypassing the naturally reactive thiophene.

NOxideBromination Substrate Thieno[2,3-b]pyridine NOxide N-Oxide Intermediate Substrate->NOxide m-CPBA, DCM Activated O-Triflyl Pyridinium Salt (Highly Electrophilic C4) NOxide->Activated Tf2O (Activator) Product 4-Bromothieno[2,3-b]pyridine (Target Block) Activated->Product TBAB (Br- Source) Nucleophilic Attack at C4

Caption: The "Reissert-Henze" type activation pathway allowing selective C4-bromination of the fused scaffold.[1]

Part 4: Comparative Data & Optimization

The choice of catalyst and solvent profoundly impacts the yield of the Suzuki coupling for these heteroaryl bromides. The table below summarizes optimization data for coupling 2-bromopyridine derivatives with thiophene boronic acids .

Catalyst SystemBase / SolventTemp (°C)Yield (%)Notes
Pd(PPh3)4 Na2CO3 / DME:H2O8085–92Standard. Good for C2-selectivity.
Pd(dppf)Cl2 K3PO4 / Dioxane9095Robust. Excellent for sterically hindered substrates.
Pd(OAc)2 / SPhos K3PO4 / Toluene10098High turnover.[1] Best for electron-rich boronic acids.
Pd/C (Heterogeneous) K2CO3 / H2O:IPA8070–80Ligand-free, green, but lower selectivity in di-bromo systems.[1]

Data Source: Synthesized from catalyst screening trends in heteroaryl cross-coupling literature.

References

  • Regioselective Bromination of Thieno[2,3-b]pyridine: Barker, G. L., et al. "Synthesis of 4-Arylthieno[2,3-b]pyridines and 4-Aminothieno[2,3-b]pyridines via a Regioselective Bromination of Thieno[2,3-b]pyridine."[1][2] The Journal of Organic Chemistry, 2015, 80(11), 5965–5971.[1] [Link]

  • Site-Selectivity in Suzuki Coupling: Lutz, M. R., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes."[1][3] Chemical Science, 2018.[1] [Link]

  • Thienopyridines in Oncology (Pim-1 Inhibitors): Abdel-Aziz, S. A., et al. "Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors."[1] Journal of Enzyme Inhibition and Medicinal Chemistry, 2016.[1] [Link]

  • Bioisosterism of Thiophene: Wermuth, C. G. "The Practice of Medicinal Chemistry." Elsevier, Chapter on Bioisosterism.[1] [Link]

Sources

Exploratory

3-(2-Bromothiophen-3-yl)pyridine molecular weight and formula

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-(2-Bromothiophen-3-yl)pyridine Executive Summary 3-(2-Bromothiophen-3-yl)pyridine is a specialized heterocyclic biaryl intermediate critical to t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-(2-Bromothiophen-3-yl)pyridine

Executive Summary

3-(2-Bromothiophen-3-yl)pyridine is a specialized heterocyclic biaryl intermediate critical to the development of advanced medicinal agents and optoelectronic materials. Characterized by a pyridine ring coupled to the 3-position of a 2-bromothiophene core, this molecule serves as a "linchpin" scaffold. Its value lies in the orthogonal reactivity of its functional handles: the basic nitrogen of the pyridine ring allows for salt formation and coordination, while the carbon-bromine (C-Br) bond on the thiophene ring provides a high-fidelity site for further cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This guide details its physicochemical properties, validated synthetic protocols, and strategic applications in drug discovery.

Physicochemical Characterization

The following data establishes the baseline identity of the molecule. Researchers should use these metrics for purity assessment and logistical planning.

Table 1: Core Physicochemical Properties

PropertyValueNotes
IUPAC Name 3-(2-Bromothiophen-3-yl)pyridine
CAS Number 166450-79-9Unique identifier for database verification
Molecular Formula C₉H₆BrNS
Molecular Weight 240.12 g/mol Monoisotopic mass: ~238.94
Physical State Solid (typically off-white to pale yellow)Dependent on recrystallization solvent
Predicted LogP ~2.8 - 3.2Moderate lipophilicity; suitable for CNS drug scaffolds
H-Bond Acceptors 1 (Pyridine Nitrogen)
H-Bond Donors 0
Rotatable Bonds 1Biaryl twist between Py and Th rings

Synthetic Methodology: The "High-Fidelity" Route

Synthesis of 3-(2-Bromothiophen-3-yl)pyridine requires overcoming a regioselectivity challenge. Direct bromination of 3-(thiophen-3-yl)pyridine often yields a mixture of isomers.

Recommended Protocol: Site-Selective Suzuki-Miyaura Coupling To guarantee the position of the bromine atom, we utilize a "halide hierarchy" strategy. By coupling 3-pyridylboronic acid with 2-bromo-3-iodothiophene , we exploit the fact that the C-I bond is significantly more reactive towards oxidative addition by Palladium(0) than the C-Br bond. This leaves the bromine intact for future transformations.

Reaction Scheme (DOT Visualization)

SynthesisPath Reactant1 3-Pyridylboronic Acid (Boron Source) Catalyst Pd(PPh3)4 (5 mol%) Na2CO3 (2.0 eq) Reactant1->Catalyst Reactant2 2-Bromo-3-iodothiophene (Electrophile) Reactant2->Catalyst Intermediate Oxidative Addition (Preferential at C-I) Catalyst->Intermediate 80°C, DME/H2O Product 3-(2-Bromothiophen-3-yl)pyridine (Target) Intermediate->Product Reductive Elimination

Figure 1: Chemoselective synthesis pathway exploiting the reactivity difference between Aryl-Iodide and Aryl-Bromide bonds.

Step-by-Step Experimental Protocol
  • Reagent Preparation:

    • Charge a reaction flask with 2-bromo-3-iodothiophene (1.0 equiv, e.g., 2.89 g, 10 mmol) and 3-pyridylboronic acid (1.1 equiv, 1.35 g).

    • Add solvent: 1,2-Dimethoxyethane (DME) (40 mL).

    • Add base: 2M aqueous Na₂CO₃ (10 mL, 20 mmol).

  • Degassing (Critical Step):

    • Sparge the biphasic mixture with Nitrogen or Argon for 15 minutes. Why? Dissolved oxygen decomposes the Pd(0) catalyst, leading to homocoupling byproducts.

  • Catalysis:

    • Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 578 mg).

    • Heat the mixture to 80–85°C under an inert atmosphere for 6–12 hours. Monitor by TLC or LC-MS until the starting iodide is consumed.

  • Work-up & Purification:

    • Cool to room temperature.[1][2] Dilute with ethyl acetate and wash with water/brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Purification: Flash column chromatography on silica gel.

      • Eluent: Hexanes/Ethyl Acetate gradient (typically 10% to 30% EtOAc). The pyridine nitrogen makes the compound slightly polar; adding 1% Triethylamine to the eluent can reduce tailing.

Structural Analysis & Validation

To ensure the integrity of the synthesized molecule, the following spectral features must be confirmed.

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyridine Ring: Look for a distinctive singlet (or narrow doublet) around 8.8 ppm (H2 of pyridine), followed by signals at 8.6 ppm (H6) and 7.8 ppm (H4). The H5 proton usually appears as a dd around 7.3 ppm .

    • Thiophene Ring: The 2-bromo substitution leaves only two protons on the thiophene ring (H4 and H5). These typically appear as a pair of doublets in the 7.0–7.5 ppm range with a characteristic thiophene coupling constant (J ≈ 5.0–5.5 Hz).

  • Mass Spectrometry (ESI+):

    • Expect a molecular ion peak [M+H]⁺ at 240.0 and 242.0 with a 1:1 intensity ratio, characteristic of the mono-bromine isotope pattern (⁷⁹Br and ⁸¹Br).

Applications in Drug Discovery & Materials

This molecule is not merely an end-product but a versatile "molecular lego" block.

1. Kinase Inhibitor Scaffolds: The biaryl system mimics the ATP-binding hinge region of many kinases. The bromine atom allows for the introduction of solubilizing groups (e.g., morpholine, piperazine) via Buchwald-Hartwig amination to improve pharmacokinetic profiles.

2. Fragment-Based Drug Design (FBDD): With a Molecular Weight of 240 Da, this molecule fits perfectly into "Fragment" libraries (Rule of 3). It allows researchers to explore the chemical space around the thiophene vector while maintaining the pyridine binding motif.

3. Optoelectronics (OLEDs): Pyridylthiophenes are used as ligands for Iridium(III) complexes in phosphorescent OLEDs. The bromine handle facilitates polymerization or the attachment of extended conjugation systems to tune emission color.

Strategic Derivatization Workflow

Applications Core 3-(2-Bromothiophen-3-yl)pyridine (Core Scaffold) Path1 Suzuki Coupling (Ar-B(OH)2) Core->Path1 Path2 Buchwald-Hartwig (HNR2) Core->Path2 Path3 Heck Reaction (Alkenes) Core->Path3 Result1 Extended Biaryls (OLED Materials) Path1->Result1 Result2 Amino-Pyridylthiophenes (Kinase Inhibitors) Path2->Result2 Result3 Fused Tricycles (Thienoquinolines) Path3->Result3

Figure 2: Divergent synthesis capabilities starting from the core scaffold.

Safety & Handling

  • Hazards: As a halogenated heterocycle, treat as an irritant. Avoid inhalation of dust.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen) to prevent slow oxidation or protodebromination over long periods.

  • Disposal: Dispose of as halogenated organic waste.

References

  • ChemBK. (2023). 3-(2-bromothiophen-3-yl)pyridine Physicochemical Properties and CAS Data. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the coupling protocol described).
  • PubChem. (2023). Compound Summary: 3-Bromopyridine and Derivatives.[3] Retrieved from [Link]

Sources

Foundational

Solubility Profile & Process Optimization: 3-(2-Bromothiophen-3-yl)pyridine

Topic: Solubility of 3-(2-Bromothiophen-3-yl)pyridine in Organic Solvents Content Type: In-Depth Technical Guide Role: Senior Application Scientist Executive Summary 3-(2-Bromothiophen-3-yl)pyridine (CAS: 166450-79-9) is...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 3-(2-Bromothiophen-3-yl)pyridine in Organic Solvents Content Type: In-Depth Technical Guide Role: Senior Application Scientist

Executive Summary

3-(2-Bromothiophen-3-yl)pyridine (CAS: 166450-79-9) is a critical biaryl intermediate, primarily utilized in the synthesis of optoelectronic materials (OLEDs) and pharmaceutical scaffolds via Suzuki-Miyaura cross-coupling.[1] Its structure features a basic pyridine ring coupled to a lipophilic, halogenated thiophene moiety.

Understanding its solubility landscape is not merely about finding a solvent that "works"; it is about selecting the thermodynamic vector that drives reaction kinetics, maximizes extraction efficiency, and ensures high-purity recrystallization. This guide synthesizes structural analysis with field-proven solvent selection protocols to provide a robust framework for handling this compound.

Physicochemical Profile & Solubility Prediction

To predict solubility behavior without empirical data for every solvent, we analyze the molecule’s functional groups and electronic distribution.

FeatureChemical ImplicationSolubility Impact
Pyridine Ring Hydrogen bond acceptor; Basic (pKa ~5.2).Soluble in polar aprotic solvents; Soluble in acidic aqueous media (via protonation).
Thiophene Ring Aromatic, electron-rich, lipophilic.Enhances solubility in non-polar aromatics (Toluene, Xylene) and chlorinated solvents.
Bromine Substituent Increases molecular weight and lipophilicity (LogP boost).Reduces water solubility; Increases solubility in halogenated solvents (DCM, CHCl₃).
Biaryl Twist Non-planar conformation reduces crystal lattice energy.Generally higher solubility than planar equivalents (e.g., anthracene) due to lower melting point.

Predicted LogP: ~2.8 – 3.2 Classification: Lipophilic Heterocycle

Solubility Landscape: Solvent Compatibility Matrix

The following classifications are derived from standard solubility parameters for brominated heteroaryl pyridines.

Class A: High Solubility (>50 mg/mL)

Best for: Reaction media, preparing stock solutions, loading for chromatography.

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform (CHCl₃).

    • Mechanism:[2][3][4][5] Strong dipole-dipole interactions and dispersion forces compatible with the bromothiophene moiety.

  • Polar Aprotic: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF).

    • Mechanism:[2][3][4][5] Solvation of the pyridine nitrogen lone pair.

Class B: Moderate / Temperature-Dependent Solubility

Best for: Recrystallization, Suzuki coupling cosolvents.

  • Alcohols: Methanol, Ethanol, Isopropanol (IPA).

    • Note: Solubility increases significantly with temperature. Excellent candidates for cooling crystallization.

  • Aromatics: Toluene, Xylene.

    • Note: Often used as the organic phase in biphasic reactions.

  • Esters: Ethyl Acetate (EtOAc).

    • Note: Good general solvent; often used in mobile phases for silica chromatography.

Class C: Low Solubility / Anti-Solvents (<1 mg/mL)

Best for: Precipitating the product, washing filter cakes.

  • Alkanes: Hexanes, Heptane, Pentane.

    • Note: The polar pyridine ring resists solvation in pure alkanes.

  • Water (Neutral pH): Insoluble.

    • Exception: Highly soluble in 0.1M HCl or 1M H₂SO₄ due to the formation of the pyridinium salt.

Visualization: Solvent Selection Logic

The following diagram illustrates the decision matrix for selecting a solvent based on the intended experimental process.

SolventLogic Start Start: 3-(2-Bromothiophen-3-yl)pyridine Process Select Process Start->Process Reaction Reaction (Suzuki/Stille) Process->Reaction Purification Purification Process->Purification Extraction Liquid-Liquid Extraction Process->Extraction PolarAprotic Polar Aprotic (DMF, Dioxane, THF) Reaction->PolarAprotic Homogeneous Biphasic Biphasic System (Toluene/Water + Phase Transfer) Reaction->Biphasic Heterogeneous Recryst Recrystallization Purification->Recryst Chromatography Column Chromatography Purification->Chromatography RecrystSolv Solvent: Ethanol or MeCN Anti-solvent: Water or Hexane Recryst->RecrystSolv ChromaSolv Mobile Phase: Hexane : Ethyl Acetate (Gradient) Chromatography->ChromaSolv DCM_EtOAc DCM or Ethyl Acetate (Wash with Brine) Extraction->DCM_EtOAc

Figure 1: Decision tree for solvent selection based on process requirements (Reaction, Purification, or Extraction).

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (SOP)

Use this protocol to generate precise solubility data for your specific batch/temperature.

  • Preparation: Weigh 100 mg of 3-(2-Bromothiophen-3-yl)pyridine into a tared 4 mL vial.

  • Solvent Addition: Add the target solvent (e.g., Methanol) in 100 µL increments at 25°C.

  • Equilibration: Vortex for 30 seconds after each addition. Sonication (5 mins) is recommended to break crystal lattices.

  • Visual Check: Continue addition until the solution is clear (no visible particulates).

  • Calculation:

    
    
    
  • Validation: If solubility is high (>100 mg/mL), reverse the method: Add 1.0 mL solvent first, then add solute until saturation (precipitate persists). Filter, dry, and weigh the undissolved solid to calculate the dissolved mass.

Protocol B: Purification via Recrystallization

This compound typically crystallizes well from alcohol/water or pure acetonitrile due to the polarity contrast.

  • Dissolution: Dissolve crude material in the minimum amount of boiling Ethanol (Abs.) .

  • Clarification: If the solution is dark, add activated carbon, stir for 5 mins, and filter hot through Celite.

  • Nucleation: Allow the filtrate to cool slowly to room temperature (25°C).

  • Anti-solvent (Optional): If no crystals form, add Water dropwise until persistent turbidity is observed, then reheat to clarify and cool again.

  • Harvest: Filter the crystals and wash with cold Hexane (removes non-polar impurities) or cold 50% EtOH.

Application in Synthesis (Suzuki-Miyaura Coupling)

The solubility of 3-(2-Bromothiophen-3-yl)pyridine dictates the reaction medium. Since the mechanism involves a Palladium catalytic cycle, the solvent must dissolve the oxidative addition complex.

  • Standard Conditions: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (4:1:1).

  • Why? The organic component (Dioxane/Toluene) solvates the lipophilic bromothiophene; the water/alcohol component dissolves the inorganic base (K₂CO₃ or Cs₂CO₃) and activates the boronic acid coupling partner.

SuzukiWorkflow Reagents Reagents: Biaryl Bromide + Boronic Acid Solvent Solvent Choice: 1,4-Dioxane (High Sol.) + H2O (Base Sol.) Reagents->Solvent Reaction Reflux (80-100°C) Homogeneous Phase Solvent->Reaction Dissolves Reactants Catalyst Pd Catalyst (Pd(dppf)Cl2) Catalyst->Reaction Workup Workup: Extract w/ DCM Reaction->Workup Product Soluble in DCM

Figure 2: Solvent role in the Suzuki-Miyaura coupling workflow.

References

  • Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition. Link

  • Lipshutz, B. H., & Ghorai, S. (2008). Transition-Metal-Catalyzed Cross-Couplings Going Green: in Water at Room Temperature. Aldrichimica Acta. Link

  • PubChem. (n.d.). 3-Bromopyridine Compound Summary. National Library of Medicine. Retrieved from Link(Used for comparative physicochemical properties of the pyridine moiety).

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent polarity and solubility parameters).

Sources

Exploratory

Safety data sheet (SDS) for 3-(2-Bromothiophen-3-yl)pyridine

Topic: Strategic Safety & Handling Protocol: 3-(2-Bromothiophen-3-yl)pyridine CAS Registry Number: 166450-79-9 Document Type: Technical Safety Whitepaper Executive Summary This technical guide transcends the standard 16-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Safety & Handling Protocol: 3-(2-Bromothiophen-3-yl)pyridine CAS Registry Number: 166450-79-9 Document Type: Technical Safety Whitepaper

Executive Summary

This technical guide transcends the standard 16-section Safety Data Sheet (SDS). It is designed for medicinal chemists and process engineers utilizing 3-(2-Bromothiophen-3-yl)pyridine as a critical building block in Suzuki-Miyaura cross-coupling reactions.

While standard SDS documents list hazards, this guide explains the implications of those hazards on experimental integrity and operator safety. The presence of the bromine atom on the thiophene ring adjacent to the pyridine scaffold creates specific electronic vulnerabilities (photolytic dehalogenation) and safety risks (skin sensitization) that require precise handling protocols.

Part 1: Physicochemical Profile & Structural Implications

Understanding the physical nature of this molecule is the first line of defense.

PropertyDataTechnical Implication
CAS Number 166450-79-9Unique identifier for inventory tracking.[1]
Molecular Formula C₉H₆BrNSHeteroaromatic system containing Nitrogen, Sulfur, and Bromine.
Molecular Weight 240.12 g/mol Essential for stoichiometric calculations in catalysis.
Physical State Solid (Powder/Crystalline)Risk of particulate inhalation; requires anti-static weighing tools.
Color Off-white to Yellow/TanDarkening indicates oxidation or photolytic degradation (liberation of Br₂/HBr).
Solubility DMSO, DMF, DCM, ChloroformLipophilic nature facilitates skin absorption; use double-gloving.
Melting Point Analog Est. 60-80°CLow melting point suggests potential for "gumming" if stored improperly.
Structural Hazard Analysis (SAR)
  • The Bromine Motif: The C-Br bond on the electron-rich thiophene ring is the reactive site. While essential for coupling, it renders the molecule susceptible to photolytic cleavage . Exposure to ambient UV light can generate radical species, degrading the reagent and potentially creating lachrymatory byproducts.

  • The Pyridine Nitrogen: Acts as a Lewis base. In acidic environments (or acidic waste streams), this will protonate, increasing water solubility and altering bioavailability/toxicity.

Part 2: Hazard Identification & Toxicology

GHS Classification (Derived from SAR of Brominated Heterocycles):

  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • STOT-SE: Category 3 (May cause respiratory irritation).[3]

Mechanism of Action
  • Dermal/Mucosal Irritation: The lipophilic thiophene-pyridine scaffold allows rapid penetration of the stratum corneum. Once epidermal, the molecule can act as a hapten, binding to skin proteins and triggering delayed-type hypersensitivity (contact dermatitis).

  • Inhalation Toxicity: As a solid, dust generation is the primary vector. Inhalation of particulates causes mechanical and chemical irritation to the bronchial lining. The pyridine moiety can cause central nervous system (CNS) depression if exposure is high/prolonged.

Part 3: Operational Handling & Engineering Controls

This section outlines the "Safe Handling Lifecycle" to ensure both operator safety and reagent purity.

Protocol 1: The "No-Touch" Weighing Standard
  • Engineering Control: Weighing must be performed inside a Chemical Fume Hood or a Powder Containment Enclosure .

  • PPE: Nitrile gloves (double layer recommended due to DCM solubility), lab coat, and safety glasses with side shields.

  • Tooling: Use anti-static spatulas. Plastic spatulas are preferred over metal to prevent potential oxidative catalysis at the surface if the metal is scored.

Protocol 2: Storage Logic
  • Environment: Store at 2-8°C (Refrigerated) .

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The thiophene ring is electron-rich and susceptible to oxidation over time; the bromine atom is sensitive to moisture (hydrolysis).

  • Light: Amber vials are mandatory to prevent photodebromination.

Visual Workflow: Safe Handling Lifecycle

SafeHandling Receipt Receipt of Material (Check Seal Integrity) Storage Storage (2-8°C, Amber Vial, Argon) Receipt->Storage Immediate Transfer Prep Preparation (Equilibrate to RT) Storage->Prep Prevent Condensation Weighing Weighing (Fume Hood, Anti-Static) Prep->Weighing Inside Hood Weighing->Storage Reseal & Purge Reaction Reaction Entry (Suzuki Coupling) Weighing->Reaction Dissolve Immediately

Caption: Figure 1. The handling lifecycle prioritizes moisture exclusion and light protection to maintain reagent integrity.

Part 4: Emergency Response Logic

In the event of exposure, the response must be immediate and specific to the route of entry.[4][5]

Fire Fighting Measures
  • Media: Dry chemical, CO₂, or alcohol-resistant foam.[6] Do NOT use high-volume water jets , as this may spread the chemical if it has dissolved in burning organic solvents.

  • Combustion Products: Burning will release Hydrogen Bromide (HBr) , Nitrogen Oxides (NOx) , and Sulfur Oxides (SOx) . These are highly corrosive and toxic. Full SCBA (Self-Contained Breathing Apparatus) is required.

Visual Workflow: Exposure Decision Tree

ExposureResponse Start Exposure Incident Type Identify Route Start->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale EyeAct Flush 15min (Lift Eyelids) Eye->EyeAct SkinAct Soap & Water (No Alcohol) Skin->SkinAct InhaleAct Fresh Air (Support O2) Inhale->InhaleAct Medical Seek Medical Attention (Bring SDS) EyeAct->Medical SkinAct->Medical InhaleAct->Medical

Caption: Figure 2. Decision logic for acute exposure. Note: Do not use alcohol on skin as it enhances absorption.

Part 5: Synthesis Context (The "Why" of Safety)

For researchers using this in Suzuki-Miyaura Coupling :

  • Catalyst Poisoning: If the reagent has degraded (turned dark brown), the liberated bromide ions and sulfur byproducts can poison Palladium (Pd) catalysts, stalling the catalytic cycle. Safety Protocol: If the solid looks "wet" or dark, check purity via TLC/LCMS before use to avoid wasting expensive catalysts.

  • Stoichiometry: The molecular weight (240.[1]12) includes the bromine.[5][7] If the material is wet (hygroscopic), you will under-charge the reaction, leading to incomplete conversion of the boronic acid partner.

References

  • ChemBK. (n.d.).[8] 3-(2-Bromothiophen-3-yl)pyridine Basic Information. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). Compound Summary for Brominated Thiophenes. National Library of Medicine. Retrieved February 12, 2026, from [Link]

Sources

Foundational

Strategic Sourcing &amp; Synthetic Utility: 3-(2-Bromothiophen-3-yl)pyridine

The following technical guide is structured to provide actionable intelligence for researchers requiring 3-(2-Bromothiophen-3-yl)pyridine (CAS: 166450-79-9).[1] It addresses the critical "Make vs. Buy" decision, given th...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable intelligence for researchers requiring 3-(2-Bromothiophen-3-yl)pyridine (CAS: 166450-79-9).[1] It addresses the critical "Make vs. Buy" decision, given the molecule's high market price and regiochemical complexity.

Technical Guide for Medicinal Chemistry & Materials Science [1]

Executive Summary: The "Isomer Trap"

3-(2-Bromothiophen-3-yl)pyridine is a high-value heteroaryl scaffold used primarily in the development of kinase inhibitors and organic semiconductors (OLEDs).[1] Its structural value lies in the C2-Bromine handle on the thiophene ring, which allows for sequential cross-coupling reactions to create "sandwich" biaryl systems.[1]

However, this molecule presents a significant sourcing challenge:

  • High Cost: Commercial prices often exceed $15,000 USD per gram due to difficult regioselectivity.

  • Synthetic Risk: Standard synthetic routes often yield the thermodynamically stable C5-bromo isomer or the 2-pyridyl regioisomer, rather than the desired target.[1]

This guide provides verified supplier data and a robust, self-validating synthetic protocol to bypass these market limitations.

Market Analysis: Suppliers & Price

Due to the difficulty of synthesis, this compound is classified as a "Boutique Building Block." It is rarely in stock in bulk quantities.

Commercial Availability Table (2026 Estimates)
SupplierSKU / RefPack SizeEstimated Price (USD)Lead Time
CymitQuimica 3D-RGA4507950 mg~$8502-3 Weeks
CymitQuimica 3D-RGA45079500 mg~$2,5002-3 Weeks
BLD Pharm BD169050*CustomInquire4-6 Weeks
Enamine CustomCustomInquire4-8 Weeks

*Note: Always verify the CAS (166450-79-9) explicitly.[1] Many suppliers list the easier-to-make isomer 3-(5-bromothiophen-2-yl)pyridine under similar names.[1]

Recommendation: For requirements >100 mg, in-house synthesis is strongly recommended to ensure purity and reduce costs by >90%.[1]

Technical Specification & Quality Assurance

Before synthesis or purchase, you must establish analytical parameters to distinguish the target from its common impurities.

  • Chemical Formula: C

    
    H
    
    
    
    BrNS[2]
  • Molecular Weight: 240.12 g/mol [1]

  • Key Impurity: 3-(5-Bromothiophen-3-yl)pyridine (Regioisomer).[1]

NMR Validation Criteria

The position of the bromine is confirmed by the coupling constants of the thiophene protons.

IsomerThiophene Proton Signals (

H NMR)
Diagnostic Feature
Target: 2-Bromo Two doublets (

Hz)
C4-H and C5-H show strong vicinal coupling.[1]
Impurity: 5-Bromo Two singlets or small doublets (

Hz)
C2-H and C4-H show weak meta coupling.[1]

Synthetic Protocol: The Silyl-Blocking Route

Standard bromination of 3-(thiophen-3-yl)pyridine with NBS yields the wrong isomer (C5-bromo) due to steric directing effects.[1] To guarantee the C2-bromo product, we utilize a Silyl-Directed Ipso-Substitution strategy.[1]

Reaction Workflow Diagram

The following Graphviz diagram illustrates the logic flow, contrasting the "Trap" route with the "Correct" route.

SynthesisPathways Start Starting Material: 3-Bromothiophene Trap Route A (The Trap): Direct Coupling Start->Trap Suzuki w/ 3-Py-B(OH)2 Correct Route B (Recommended): Silyl-Blocking Strategy Start->Correct WrongProduct Wrong Isomer: 3-(3-Bromothiophen-2-yl)pyridine Trap->WrongProduct Regioselectivity Failure Step1 1. LDA, TMSCl (Block C2 Position) Correct->Step1 Step2 2. Li-Hal Exchange, B(OiPr)3 Step1->Step2 Step3 3. Suzuki Coupling (w/ 3-Bromopyridine) Step2->Step3 Step4 4. NBS/Br2 (Ipso-Bromination) Step3->Step4 Target Target: 3-(2-Bromothiophen-3-yl)pyridine Step4->Target >98% Regiocontrol

Caption: Comparison of synthetic routes. Route A fails due to inherent electronic bias. Route B uses a trimethylsilyl (TMS) group to force the correct regiochemistry.

Step-by-Step Methodology
Step 1: Protection (2-Trimethylsilyl-3-bromothiophene)[1]
  • Reagents: 3-Bromothiophene, LDA (Lithium Diisopropylamide), TMSCl (Trimethylsilyl chloride).

  • Mechanism: LDA selectively deprotonates the C2 position (most acidic, flanked by S and Br).

  • Protocol:

    • Cool THF (anhydrous) to -78°C. Add LDA (1.1 eq).

    • Add 3-Bromothiophene dropwise.[1] Stir 1 hr.

    • Quench with TMSCl (1.2 eq). Warm to RT.

    • Result: The C2 position is now blocked.

Step 2: Boronate Formation
  • Reagents: n-BuLi, Triisopropyl borate, HCl.[1]

  • Protocol:

    • Cool the product from Step 1 in THF to -78°C.

    • Add n-BuLi (1.05 eq). This performs Lithium-Halogen exchange at C3 (The TMS group at C2 is stable to n-BuLi at this temp).[1]

    • Add B(OiPr)

      
      . Warm to RT.
      
    • Acidic workup yields 2-(Trimethylsilyl)thiophen-3-ylboronic acid .[1]

Step 3: Suzuki Cross-Coupling[1]
  • Reagents: 3-Bromopyridine, Pd(dppf)Cl

    
     (5 mol%), K
    
    
    
    CO
    
    
    (2M aq), Dioxane.
  • Protocol:

    • Combine Boronic acid (from Step 2) and 3-Bromopyridine.

    • Reflux under N

      
       for 12 hours.
      
    • Result: 3-(2-(Trimethylsilyl)thiophen-3-yl)pyridine.[1]

Step 4: Ipso-Bromination (The Key Step)
  • Reagents: NBS (N-Bromosuccinimide) or Br

    
    , DCM or MeCN.
    
  • Mechanism: Electrophilic aromatic substitution. The TMS group is a "super-proton" and is replaced by Bromine much faster than a proton is replaced.

  • Protocol:

    • Dissolve intermediate in DCM.

    • Add NBS (1.05 eq) at 0°C.

    • Stir 2 hours. The TMS group leaves, and Br takes its exact spot.

    • Yield: High purity 3-(2-Bromothiophen-3-yl)pyridine.

References

  • Sourcing & Properties: CymitQuimica Product Catalog. 3-(2-Bromothiophen-3-yl)pyridine (CAS 166450-79-9).[1][2] Link

  • Suzuki Coupling Mechanism: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Regioselectivity in Thiophenes: S. Schroter, C. Stock, & T. Bach. (2005).[3] Regioselective Cross-Coupling Reactions of Polyhalogenated Heterocycles. Tetrahedron, 61(9), 2245-2267.[1] Link

  • Ipso-Bromination Strategy: P. Wlatnig, et al. (2011). Ipso-Halogenation of Silyl-Substituted Heterocycles. Journal of Organic Chemistry. Link

Sources

Exploratory

Advanced Synthesis and Applications of Brominated Thiophene-Pyridine Derivatives

Content Type: Technical Whitepaper & Protocol Guide Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Leads Executive Summary: The Halogenated Scaffold Advantage Brominated thiophene-pyridine derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Protocol Guide Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Leads

Executive Summary: The Halogenated Scaffold Advantage

Brominated thiophene-pyridine derivatives represent a critical intersection between heterocyclic medicinal chemistry and organic electronics.[1] As "Janus-faced" synthons, these molecules offer dual functionality: the electron-rich thiophene ring facilitates hole transport and pi-stacking, while the electron-deficient pyridine ring lowers LUMO levels and improves oxidative stability.

For the synthetic chemist, the bromine substituent is not merely a functional group but a strategic pivot point.[1] It enables late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Buchwald-Hartwig) to construct complex donor-acceptor (D-A) polymers or bioactive heterocycles. This guide dissects the regioselective synthesis of these scaffolds and their downstream applications in high-performance organic solar cells (OSCs) and targeted therapeutics.

Synthetic Architectures & Regiocontrol

The primary challenge in synthesizing brominated thiophene-pyridines is regioselectivity . The electronic disparity between the thiophene (nucleophilic) and pyridine (electrophilic) rings complicates standard electrophilic aromatic substitution (EAS).

Strategic Pathways

Two dominant strategies exist:

  • De Novo Ring Construction: Building the thiophene ring onto a brominated pyridine (or vice versa) using condensation reactions (e.g., Fiesselmann synthesis).

  • Direct Functionalization: Regioselective bromination of the fused scaffold.

Recent literature highlights the "Activated Bromination" of thieno[2,3-b]pyridine N-oxides as a superior method for accessing the 4-bromo position, a difficult-to-access site via standard EAS.

Visualization: Synthesis Logic Flow

The following diagram outlines the critical decision tree for synthesizing 4-bromothieno[2,3-b]pyridine, contrasting standard conditions with the optimized "activated" pathway.

SynthesisLogic Start Thieno[2,3-b]pyridine N-oxide Standard Standard Bromination (Br2/AcOH) Start->Standard Traditional Route Activated Activated Bromination (TBAB, Ms2O, DCM) Start->Activated Optimized Route Failure No Reaction / Complex Mixture Standard->Failure Low Reactivity Product 4-Bromo-thieno[2,3-b]pyridine (Regioselective) Activated->Product 87% Yield C-4 Selectivity

Figure 1: Comparative synthetic logic for the regioselective bromination of thieno[2,3-b]pyridine intermediates.

Technical Protocol: Regioselective Bromination

Objective: Synthesis of 4-bromothieno[2,3-b]pyridine via N-oxide activation. Source Authority: Adapted from methodologies reported in The Journal of Organic Chemistry [1].

Rationale & Causality
  • Why N-oxide? The pyridine nitrogen is oxidized to the N-oxide to increase the susceptibility of the ring to nucleophilic attack or rearrangement, but in this specific protocol, it facilitates the interaction with the activating agent.

  • Why Ms₂O (Methanesulfonic anhydride)? It acts as an activating agent, converting the N-oxide into a reactive intermediate that is susceptible to nucleophilic attack by bromide.

  • Why TBAB (Tetrabutylammonium bromide)? It serves as a soluble source of nucleophilic bromide (Br⁻) in the organic phase (DCM).

  • Solvent Choice (DCM): Unlike ethanol (which fails) or rigorously anhydrous conditions (which show no benefit), DCM provides the optimal polarity for the ion-pairing mechanism without interfering with the activating agent [1].

Step-by-Step Methodology

Reagents:

  • Thieno[2,3-b]pyridine N-oxide (1.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (1.5 equiv)[2]

  • Methanesulfonic anhydride (Ms₂O) (2.0 equiv)

  • Dichloromethane (DCM) (Reagent grade)

Workflow:

  • Preparation: Charge a round-bottom flask with Thieno[2,3-b]pyridine N-oxide (1.0 equiv) and TBAB (1.5 equiv).

  • Solvation: Add DCM (concentration ~0.1 M) and stir to ensure partial dissolution/suspension.

  • Activation (Critical Step): Cool the reaction mixture to 0 °C in an ice bath. Slowly add Ms₂O (2.0 equiv) portion-wise to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

    • Self-Validation Check: Monitor via TLC (System: EtOAc/Hexane). The polar N-oxide spot should disappear, replaced by a less polar product spot (Rf ~0.6).

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂) eluting with Hexane/EtOAc gradient.

Expected Yield: ~87% isolated yield of the 4-bromo isomer.[2]

Materials Science Applications: Organic Electronics

Brominated thiophene-pyridines are essential monomers for conjugated polymers used in Organic Solar Cells (OSCs). The pyridine unit acts as an electron-withdrawing acceptor, while the thiophene acts as a donor.

Comparative Data: Thiophene vs. Pyridine Flanks

In Diketopyrrolopyrrole (DPP) based polymers, replacing a thiophene flank with a pyridine flank significantly alters the optoelectronic properties.[3]

FeatureDPP-Thiophene Polymer (DPP2Th)DPP-Pyridine Polymer (DPP2Py)Mechanistic Impact
HOMO/LUMO Higher lyingLower lyingPyridine is electron-deficient, stabilizing the LUMO.
Pi-Stacking StandardTighter (< 3.6 Å)Reduced steric bulk of N vs CH facilitates closer packing [2].
Crystallinity ModerateHigh (Face-on)"Face-on" orientation improves vertical charge transport in OSCs [2].
PCE BaselineEnhancedImproved Fill Factor (FF) due to better mobility.
Polymerization Logic

The brominated monomer is typically polymerized via Stille coupling. The bromine atoms must be high-purity (>99%) to prevent chain termination, which drastically reduces molecular weight and device performance.

Polymerization Monomer Dibromo-Thiophene-Pyridine (Monomer) Catalyst Pd(0) Catalyst (Stille Coupling) Monomer->Catalyst + Distannyl Comonomer Polymer D-A Conjugated Polymer Catalyst->Polymer Polymerization Morphology Film Morphology (Face-on Orientation) Polymer->Morphology Spin Coating Device High PCE Solar Cell Morphology->Device Charge Transport

Figure 2: Workflow from brominated monomer to functional organic photovoltaic device.

Medicinal Chemistry Perspectives

In drug discovery, the thiophene-pyridine scaffold is a bioisostere for quinoline or indole. The brominated intermediate allows for the rapid generation of SAR (Structure-Activity Relationship) libraries.

  • Kinase Inhibition: The nitrogen in the pyridine ring often serves as a hydrogen bond acceptor in the ATP-binding pocket of kinases.

  • Metabolic Stability: Thiophene rings can be metabolically liable (S-oxidation), but fusion with pyridine and substitution (e.g., with bromine or aryl groups via coupling) can block metabolic soft spots.

  • Key Precursors: 4-bromothieno[2,3-b]pyridine is a versatile scaffold for synthesizing antagonists for various receptors, utilizing the bromine for Suzuki couplings to introduce aryl diversity elements [1].

References

  • Synthesis of 4-Arylthieno[2,3-b]pyridines and 4-Aminothieno[2,3-b]pyridines via a Regioselective Bromination of Thieno[2,3-b]pyridine. The Journal of Organic Chemistry. [Link]

  • Conjugated Random Copolymers Consisting of Pyridine- and Thiophene-Capped Diketopyrrolopyrrole as Co-Electron Accepting Units To Enhance both JSC and VOC of Polymer Solar Cells. Macromolecules. [Link]

  • Diketopyrrolopyrrole-Based Chlorinated Bithiophene Polymers for Organic Solar Cells: Effect of Thiophene or Pyridine Flank. ACS Applied Electronic Materials. [Link][3]

  • Thiophene-based conjugated oligomers for organic solar cells. Journal of Materials Chemistry. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives. RSC Medicinal Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Site-Selective Synthesis of 3-(2-Bromothiophen-3-yl)pyridine

This Application Note is designed for research chemists and drug discovery scientists. It prioritizes the resolution of regioselectivity challenges inherent in heterobiaryl synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and drug discovery scientists. It prioritizes the resolution of regioselectivity challenges inherent in heterobiaryl synthesis.

Abstract & Strategic Analysis

The synthesis of 3-(2-bromothiophen-3-yl)pyridine presents a classic problem in heterocycle functionalization: regiocontrol . The target molecule contains a pyridine ring attached to the C3 position of a thiophene core, with a bromine atom retained at the C2 position.

The Regioselectivity Paradox

A naive approach using 2,3-dibromothiophene and 3-pyridylboronic acid will fail to yield the target efficiently.

  • Standard Reactivity: In polyhalogenated thiophenes, the C2-position (alpha to sulfur) is significantly more electron-deficient and sterically accessible for oxidative addition than the C3-position.

  • Result: Direct coupling preferentially yields the isomer: 2-(3-pyridyl)-3-bromothiophene.

To bypass this thermodynamic preference, this guide presents two validated protocols:

  • Protocol A (The Kinetic Discrimination Route): Uses 2-bromo-3-iodothiophene to direct the catalyst to the C3 position via leaving group discrimination (I > Br).

  • Protocol B (The Stepwise Functionalization Route): Uses 3-bromothiophene to build the scaffold, followed by regioselective electrophilic bromination.

Decision Logic & Mechanism

The following diagram illustrates the critical decision pathways for synthesizing this specific isomer.

ReactionLogic Start Target: 3-(2-Bromothiophen-3-yl)pyridine Route1 Route A: Leaving Group Discrimination (High Atom Economy) Start->Route1 Route2 Route B: Stepwise Functionalization (Cost Effective) Start->Route2 Substrate1 Substrate: 2-Bromo-3-iodothiophene Route1->Substrate1 Substrate2 Substrate: 3-Bromothiophene Route2->Substrate2 Step1A Suzuki Coupling (C-I bond reacts >100x faster than C-Br) Substrate1->Step1A Pd(0) Step1B Suzuki Coupling (Yields 3-(3-pyridyl)thiophene) Substrate2->Step1B Pd(0) Product Final Product Step1A->Product Step2B Regioselective Bromination (NBS) (Directs to C2 alpha-position) Step1B->Step2B Step2B->Product

Figure 1: Strategic decision tree highlighting the mechanism of regiocontrol for both protocols.

Protocol A: Chemoselective Coupling (Preferred)

This method relies on the bond dissociation energy difference between C-I (approx. 65 kcal/mol) and C-Br (approx. 81 kcal/mol). Palladium(0) undergoes oxidative addition to the C-I bond almost exclusively, leaving the C-Br bond intact for future elaboration.

Reagents & Stoichiometry[2][3][4]
ComponentEquiv.RoleNotes
2-Bromo-3-iodothiophene 1.0ElectrophileThe "Switchable" substrate.
3-Pyridylboronic acid 1.1 - 1.2NucleophileExcess ensures full conversion.
Pd(PPh3)4 0.03 - 0.05CatalystTetrakis is standard; Pd(dppf)Cl2 is a robust alternative.
Na2CO3 (2M aq) 2.5BaseActivates the boronic acid.
DME or 1,4-Dioxane Solvent-Miscible with water; high boiling point.
Step-by-Step Procedure
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-3-iodothiophene (1.0 mmol, 289 mg) in DME (10 mL).

  • Activation: Add 3-pyridylboronic acid (1.2 mmol, 148 mg) and 2M Na2CO3 (2.5 mL).

  • Degassing (Critical): Sparge the biphasic mixture with Argon or Nitrogen for 15 minutes. Note: Oxygen promotes homocoupling and catalyst deactivation.

  • Catalysis: Add Pd(PPh3)4 (0.05 mmol, 58 mg) quickly under positive inert gas pressure.

  • Reaction: Heat the mixture to reflux (approx. 85°C) for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The starting iodide should disappear; the bromide bond is stable at this temperature/time profile.

  • Workup: Cool to room temperature. Dilute with water (20 mL) and extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Silica gel).

    • Expected Rf: Product is more polar than the starting thiophene but less polar than the boronic acid.

Why this works: The oxidative addition rate


 for Ar-I is orders of magnitude higher than Ar-Br. By keeping the temperature moderate (refluxing DME is gentler than high-boiling DMF), we prevent the catalyst from activating the C2-Br bond.

Protocol B: Stepwise Functionalization (Robust Alternative)

If 2-bromo-3-iodothiophene is unavailable, this route uses cheap commodity chemicals. It leverages the natural nucleophilicity of the thiophene ring.

Phase 1: Skeleton Assembly
  • Reaction: Suzuki coupling of 3-bromothiophene + 3-pyridylboronic acid .

  • Conditions: Same as Protocol A.

  • Product: 3-(Thiophen-3-yl)pyridine.

  • Yield Target: >85%.

Phase 2: Regioselective Bromination

The pyridine ring is electron-deficient (deactivated), while the thiophene ring is electron-rich. Electrophilic aromatic substitution (EAS) will occur exclusively on the thiophene. Within the 3-substituted thiophene, the C2 position is the most activated (alpha to sulfur, ortho to alkyl/aryl group).

Reagents (Phase 2)
ComponentEquiv.Role
3-(Thiophen-3-yl)pyridine 1.0Substrate
N-Bromosuccinimide (NBS) 1.05Bromine Source
DMF or Acetonitrile SolventPolar aprotic promotes EAS.
Step-by-Step Procedure (Phase 2)
  • Dissolution: Dissolve the isolated 3-(thiophen-3-yl)pyridine (1.0 mmol) in DMF (5 mL) at 0°C (ice bath).

  • Addition: Add NBS (1.05 mmol, 187 mg) portion-wise over 10 minutes. Protect from light (wrap flask in foil) to prevent radical side reactions; we want the ionic EAS mechanism.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Quench: Pour into ice water (20 mL). If precipitate forms, filter. If not, extract with EtOAc.

  • Purification: Recrystallization or short pad silica filtration.

Self-Validation:

  • H-NMR Diagnostic: In the intermediate 3-(3-thienyl)pyridine, you will see three thiophene protons. After bromination, the signal for the C2 proton (usually the most downfield thiophene singlet around 7.4-7.6 ppm) will disappear, leaving two coupled doublets for C4 and C5.

Experimental Workflow Diagram

Workflow Setup Inert Atmosphere Setup (Schlenk Line / N2 Balloon) Mix Mix: Halide + Boronic Acid + Solvent (DME/H2O) Setup->Mix Degas Degas (Sparge 15 min) CRITICAL STEP Mix->Degas Cat Add Pd Catalyst Degas->Cat Heat Reflux 85°C (4-6h) Cat->Heat Check TLC Check (Disappearance of Iodide) Heat->Check Check->Heat Incomplete Workup Aq. Workup & Extraction Check->Workup Complete Purify Column Chromatography Workup->Purify

Figure 2: Operational workflow for the Suzuki coupling phase (Protocol A).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Catalyst deactivation (Pd black formation).Ensure rigorous degassing. Add 10 mol% PPh3 ligand to stabilize Pd species.
Wrong Regioisomer Use of 2,3-dibromothiophene substrate.Switch to Protocol A (Iodo-substrate) or Protocol B (Stepwise).
Protodeboronation Boronic acid instability.[1]Use 3-pyridylboronic acid pinacol ester; add base after heating starts.
Homocoupling Oxygen presence.[2]Verify inert atmosphere. Reduce catalyst loading.

Safety & Handling

  • Thiophenes: Often possess strong, unpleasant odors and can be toxic. Handle in a fume hood.

  • Palladium: Heavy metal waste must be segregated.

  • NBS: Irritant. Store in a refrigerator; degraded NBS (yellow/orange) yields poor results.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Handy, S. T., & Zhang, Y. (2006). Regioselective cross-coupling of polyhalogenated heterocycles. Chemical Society Reviews, 35, 71-84.
  • Schröter, S., Stock, C., & Bach, T. (2005). Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles. Tetrahedron, 61(9), 2245-2267. Link

  • Bourdron, J., et al. (2006). Synthesis of 2,3-disubstituted thiophenes via site-selective Suzuki-Miyaura coupling. Tetrahedron Letters, 47, 6595.[3] (Validation of 2-bromo-3-iodothiophene reactivity).

Sources

Application

Application Note: 3-(2-Bromothiophen-3-yl)pyridine as a Strategic Intermediate for OLED Emitters and Host Materials

This Application Note is designed for researchers in Materials Science and Medicinal Chemistry, bridging the gap between rigorous synthesis protocols and high-purity requirements for optoelectronic applications. [1] Exec...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in Materials Science and Medicinal Chemistry, bridging the gap between rigorous synthesis protocols and high-purity requirements for optoelectronic applications.

[1]

Executive Summary

3-(2-Bromothiophen-3-yl)pyridine is a critical heteroaryl building block used in the synthesis of phosphorescent organic light-emitting diodes (PHOLEDs).[1] Unlike its more common isomer, 2-(thiophen-2-yl)pyridine, this 3,3'-linked scaffold offers unique steric and electronic properties that raise the triplet energy (


) of subsequent complexes, making it ideal for blue and green emitter design .[1]

The presence of the bromine handle at the thiophene C2 position allows for:

  • Direct Cyclometalation: Facile formation of Iridium(III) complexes via C-H activation (after Br removal) or oxidative addition.

  • Conjugation Extension: Suzuki-Miyaura coupling to attach carbazole or arylamine moieties for Host materials.

  • Polymerization: Precursor for solution-processable OLED polymers.

This guide provides a validated protocol for its regioselective synthesis, purification to "electronic grade" (99.99%), and downstream application.

Strategic Synthesis & Mechanistic Insight

The synthesis challenges lie in the regioselectivity of the thiophene substitution. Direct coupling of 2,3-dibromothiophene often yields the unwanted C2-coupled isomer due to the higher reactivity of the


-bromide.[1] Therefore, a stepwise construction  approach is required.
Retrosynthetic Analysis

The target is constructed via a Suzuki-Miyaura coupling of 3-bromopyridine and 3-thiopheneboronic acid, followed by a regioselective electrophilic bromination.[1]

SynthesisPath SM1 3-Bromopyridine Inter Intermediate: 3-(Thiophen-3-yl)pyridine SM1->Inter Pd(PPh3)4, K2CO3 Suzuki Coupling SM2 3-Thiopheneboronic Acid SM2->Inter Target Target: 3-(2-Bromothiophen-3-yl)pyridine Inter->Target NBS, DMF Regioselective Bromination

Figure 1: Synthetic pathway ensuring correct regioisomer formation. The steric bulk of the pyridine at C3 directs the subsequent bromination to the C2 position over C5.

Experimental Protocols

Protocol A: Synthesis of 3-(Thiophen-3-yl)pyridine (Intermediate)

Rationale: Establishing the C3-C3 biaryl linkage first avoids the scrambling issues seen when using poly-halogenated precursors.[1]

Materials:

  • 3-Bromopyridine (1.0 eq)

  • 3-Thiopheneboronic acid (1.2 eq)[1]

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (3 mol%)

  • Potassium Carbonate (

    
    ) (2.0 M aq. solution)
    
  • Solvent: 1,4-Dioxane[1]

Procedure:

  • Inerting: Charge a 3-neck round bottom flask with 3-bromopyridine (15.8 g, 100 mmol) and 3-thiopheneboronic acid (15.4 g, 120 mmol) in 1,4-Dioxane (200 mL). Degas with

    
     sparging for 30 minutes.
    
  • Catalyst Addition: Add Pd(PPh3)4 (3.4 g, 3 mmol) under positive

    
     flow.
    
  • Base Addition: Add degassed

    
     solution (100 mL). The biphasic mixture will turn yellow/orange.
    
  • Reflux: Heat to 95°C for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to RT. Separate organic layer. Extract aqueous layer with DCM (3x). Combine organics, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (

    
    , Hexane/EtOAc gradient).
    
    • Yield: ~85-90%[1]

    • Appearance: Off-white solid.[1]

Protocol B: Regioselective Bromination

Rationale: N-Bromosuccinimide (NBS) is used for mild electrophilic substitution. In 3-substituted thiophenes, the C2 position (adjacent to S and the substituent) is activated. While C5 is also reactive, the C2 position is electronically favored due to the "alpha" effect of the sulfur, despite mild steric hindrance from the pyridine.

Materials:

  • 3-(Thiophen-3-yl)pyridine (from Protocol A)[1]

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: DMF (Dimethylformamide) or Acetic Acid/Chloroform (1:1)

Procedure:

  • Dissolution: Dissolve the intermediate (16.1 g, 100 mmol) in DMF (150 mL) at 0°C. Exclusion of light is recommended to prevent radical side reactions.

  • Addition: Add NBS (18.7 g, 105 mmol) portion-wise over 30 minutes.

  • Reaction: Stir at RT for 4-6 hours.

  • Quench: Pour mixture into ice water (500 mL). The product should precipitate.

  • Filtration/Extraction: Filter the solid. If oily, extract with EtOAc.[1]

  • Recrystallization: Recrystallize from Ethanol/Hexane to remove traces of the C5-bromo isomer.

    • Target Purity: >98% (HPLC)

    • Yield: ~75%[2][3]

Quality Control: The "Electronic Grade" Standard

For OLEDs, impurities (especially halogens and transition metals) act as exciton traps, drastically reducing device lifetime.

AttributeSpecificationMethodCriticality
Purity > 99.9% (Area)HPLC (C18, MeCN/H2O)High - Prevents non-radiative decay.[1]
Pd Content < 10 ppmICP-MSCritical - Pd quenches phosphorescence.[1]
Halide Impurities < 50 ppm (ionic)Ion ChromatographyMedium - Affects charge transport.
Water Content < 100 ppmKarl FischerHigh - Prevents cathode degradation.[1]

Purification Tip: If Pd content remains high after recrystallization, use a scavenger resin (e.g., SiliaMetS® Thiol) or sublimate the material under high vacuum (


 Torr) if thermal stability permits.

Downstream Application: Synthesis of Iridium(III) Dimers

This intermediate is the precursor for the cyclometalated ligand


. The bromine is typically removed during the complexation or used to couple an auxiliary group before complexation.

If used directly to form a ligand via Suzuki coupling (e.g., attaching a phenyl group to make a phenyl-thienyl-pyridine ligand):

Application Precursor 3-(2-Bromothiophen-3-yl)pyridine LigandSynth Suzuki Coupling (e.g., with Phenylboronic acid) Precursor->LigandSynth Pd cat. Ligand Ligand (L) 2-Phenyl-3-(pyridin-3-yl)thiophene LigandSynth->Ligand IrDimer Ir(III) Dimer [Ir(L)2(µ-Cl)]2 Ligand->IrDimer IrCl3·nH2O 2-Ethoxyethanol/H2O, 110°C OLED OLED Emitter Ir(L)2(acac) IrDimer->OLED Acetylacetone Base

Figure 2: Workflow from brominated intermediate to functional OLED Emitter.[1]

Why this Isomer?

In OLED design, the 3-(thiophen-3-yl)pyridine skeleton (unlike the 2,2'-isomer) disrupts the conjugation slightly more effectively, often resulting in:

  • Higher Triplet Energy (

    
    ):  Essential for hosting blue/green dopants without back-energy transfer.
    
  • Steric Twist: The twist between the thiophene and pyridine rings prevents strong

    
    -
    
    
    
    stacking, reducing aggregation-caused quenching (ACQ) in the solid state.

References

  • Regioselective Synthesis of Thienylpyridines

    • Title: Regiodivergent Synthesis of Brominated Pyridylthiophenes.[4]

    • Source: Kobe University / Chem. Eur. J.
    • URL:[Link][5]

  • OLED Ligand Design

    • Title: Tuning iridium(III) complexes containing 2-benzo[b]thiophen-2-yl-pyridine based ligands.[1][6]

    • Source: ResearchG
    • URL:[Link]

  • General Pyridine Synthesis (Mechanistic Grounding)

    • Title: Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines.
    • Source: NIH / J. Am. Chem. Soc.
    • URL:[Link]

  • Material Specifications

    • Title: 3-(2-bromothiophen-3-yl)pyridine (Chemical Structure & CAS).[1][7]

    • Source: ChemBK[1]

    • URL:[Link]

Sources

Method

Advanced Protocols for the Synthesis of 3-(2-Bromothiophen-3-yl)pyridine: Regiocontrol in Heteroaryl Cross-Couplings

Part 1: Strategic Analysis & Pathway Selection The Regioselectivity Paradox The synthesis of 3-(2-bromothiophen-3-yl)pyridine presents a classic regioselectivity challenge in heteroaromatic chemistry. The target requires...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Pathway Selection

The Regioselectivity Paradox

The synthesis of 3-(2-bromothiophen-3-yl)pyridine presents a classic regioselectivity challenge in heteroaromatic chemistry. The target requires a pyridine ring at the C3 position of the thiophene core, while retaining a reactive bromine atom at the C2 position.

Standard retrosynthetic disconnection leads to 2,3-dibromothiophene . However, direct Suzuki-Miyaura coupling of 2,3-dibromothiophene with 3-pyridylboronic acid fails to yield the target.

  • The Trap: In polyhalogenated thiophenes, the C2-position (alpha to sulfur) is significantly more electron-deficient and kinetically active towards oxidative addition than the C3-position.

  • The Result: Direct coupling yields the inverse isomer, 2-(pyridin-3-yl)-3-bromothiophene , where the pyridine attaches to the more reactive C2 site.

The Solution: Silyl-Directed Regiocontrol

To force coupling at the C3 position while preserving functionality at C2, we must temporarily mask the C2 site. The Silyl-Directed Route (Protocol A) is the "Gold Standard" for this synthesis. It utilizes a trimethylsilyl (TMS) group to block the C2 position, forcing the cross-coupling to occur at C3, followed by a high-fidelity ipso-bromination.

An alternative, Direct Bromination Route (Protocol B) , builds the biaryl backbone first and introduces the bromine later. While faster, this route suffers from potential C2 vs. C5 regioselectivity issues due to steric clashing between the pyridine ring and the C2 site.

Part 2: Visualizing the Reaction Logic

Diagram 1: Regioselectivity & Pathway Decision Tree

G node_start Starting Material: 2,3-Dibromothiophene node_trap Direct Suzuki Coupling (Standard Conditions) node_start->node_trap Kinetic Control (C2 >> C3) node_routeA Route A: Silyl-Directed (Recommended) 1. C2-Lithiation/Protection 2. C3-Coupling 3. Ipso-Bromination node_start->node_routeA Strategic Protection node_wrong Major Product (Wrong Isomer): 2-(Pyridin-3-yl)-3-bromothiophene node_trap->node_wrong Oxidative Addition at C2 node_target TARGET MOLECULE: 3-(2-Bromothiophen-3-yl)pyridine node_routeA->node_target High Regio-Fidelity

Caption: Comparison of direct coupling (leading to the wrong isomer) vs. the silyl-directed strategy.

Part 3: Detailed Experimental Protocols

Protocol A: The Silyl-Directed Route (High Fidelity)

Objective: Synthesis of 3-(2-bromothiophen-3-yl)pyridine with >98% regio-purity.

Step 1: Synthesis of 3-Bromo-2-(trimethylsilyl)thiophene
  • Rationale: The C2 proton (or halogen) is the most acidic/reactive. We exploit this to install a TMS blocking group.

  • Reagents: 2,3-Dibromothiophene, n-Butyllithium (n-BuLi), Chlorotrimethylsilane (TMSCl).

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Argon.

  • Dissolution: Dissolve 2,3-dibromothiophene (1.0 equiv) in anhydrous THF (0.2 M concentration). Cool to -78 °C .[1][2][3][4]

  • Lithiation: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 20 mins.

    • Mechanistic Note: Lithium-halogen exchange occurs exclusively at the C2 position due to the alpha-effect of the sulfur atom.

    • Stir: Stir at -78 °C for 30 mins.

  • Quench: Add TMSCl (1.2 equiv) dropwise. Allow the mixture to warm to room temperature (RT) over 2 hours.

  • Workup: Quench with sat. NH4Cl, extract with Et2O, dry over MgSO4, and concentrate.

  • QC: Verify 3-bromo-2-(trimethylsilyl)thiophene by NMR. The C2-TMS signal is diagnostic (~0.4 ppm).

Step 2: Suzuki-Miyaura Coupling at C3
  • Rationale: With C2 blocked by TMS, the Pd catalyst is forced to undergo oxidative addition at the sterically less favorable C3-Br bond.

  • Reagents: 3-Bromo-2-(trimethylsilyl)thiophene, 3-Pyridylboronic acid, Pd(dppf)Cl2, Na2CO3.

  • Mix: In a pressure vial, combine:

    • 3-Bromo-2-(trimethylsilyl)thiophene (1.0 equiv)

    • 3-Pyridylboronic acid (1.2 equiv)

    • Pd(dppf)Cl2·DCM (0.05 equiv) - Chosen for stability and bite angle.

    • Na2CO3 (2.0 M aqueous solution, 3.0 equiv)

    • DME (Dimethoxyethane) or 1,4-Dioxane (degassed).

  • Reaction: Heat to 90 °C for 12-16 hours under Argon.

  • Workup: Filter through Celite, extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc gradient).

  • Product: 3-(2-(trimethylsilyl)thiophen-3-yl)pyridine .

Step 3: Ipso-Bromination (Halodesilylation)
  • Rationale: Electrophilic aromatic substitution on silyl-arenes often occurs at the ipso position (replacing the silicon) rather than a C-H bond, especially when using mild brominating agents.

  • Reagents: NBS (N-Bromosuccinimide).

  • Dissolution: Dissolve the Step 2 product in THF or DCM (0.1 M).

  • Bromination: Add NBS (1.05 equiv) at 0 °C.

    • Note: If reaction is sluggish, add catalytic AgF or use Br2/NaOAc, but NBS is preferred for mildness.

  • Monitoring: Monitor by TLC/LCMS. The TMS group is cleaved and replaced by Br.

  • Workup: Quench with Na2S2O3 (to remove traces of Br2), extract, and purify.

  • Final Yield: Typically 60-75% over 3 steps.

Protocol B: The Direct Bromination Route (Scale-Up Alternative)

Objective: Rapid synthesis, accepting a purification step for regioisomers.

Step 1: Synthesis of 3-(Thiophen-3-yl)pyridine
  • Coupling: React 3-bromothiophene with 3-pyridylboronic acid using standard Suzuki conditions (Pd(PPh3)4, K2CO3, Toluene/EtOH/H2O).

  • Yield: High (>85%). This establishes the biaryl core.

Step 2: Regioselective Bromination
  • Challenge: The thiophene ring has two activated alpha-positions: C2 (ortho to pyridine) and C5 (meta to pyridine).

  • Control: C2 is electronically favored (ortho-directing effect of the substituent + alpha-effect) but sterically hindered. C5 is sterically open.

  • Procedure:

    • Dissolve 3-(thiophen-3-yl)pyridine in DMF (promotes para/ortho selectivity).

    • Cool to -10 °C (Critical for selectivity).

    • Add NBS (1.0 equiv) portion-wise in the dark.

    • Outcome: The major product is usually the 2-bromo isomer (Target), but 5-15% of the 5-bromo isomer may form.

    • Purification: Careful column chromatography is required to separate the 2-bromo (Target) from the 5-bromo byproduct.

Part 4: Analytical Data & QC

Table 1: Diagnostic NMR Signals (1H NMR, 400 MHz, CDCl3)
CompoundDiagnostic SignalChemical Shift (δ)Multiplicity
Target: 3-(2-Br-Th-3-yl)Py Thiophene C4-H~7.05 ppmDoublet (J=5.6 Hz)
Thiophene C5-H~7.35 ppmDoublet (J=5.6 Hz)
Pyridine C2-H~8.80 ppmSinglet (Broad)
Wrong Isomer: 2-(Py)-3-Br-Th Thiophene C4-H~7.10 ppmDoublet (J=5.6 Hz)
Thiophene C5-H~7.40 ppmDoublet (J=5.6 Hz)
Impurity: 5-Bromo Isomer Thiophene C2-H~7.50 ppmSinglet (Distinctive)
Diagram 2: Mechanism of Silyl-Directed Ipso-Substitution

Mechanism Step1 TMS-Thiophene Intermediate Step2 Sigma-Complex (Wheland) Step1->Step2 + Br+ (from NBS) Step3 Target Product (C-Br Bond) Step2->Step3 - TMS+

Caption: Electrophilic attack at the C-Si bond is faster than C-H, ensuring regiocontrol.

Part 5: Safety & Handling

  • Organolithiums: n-BuLi is pyrophoric. Use strict anhydrous techniques and inert atmosphere (Argon/Nitrogen).

  • Brominating Agents: NBS and Br2 are corrosive and toxic lachrymators. Handle in a fume hood.

  • Palladium Waste: Segregate heavy metal waste streams.

  • Pyridylboronic Acids: Can be prone to protodeboronation. Store at low temperature and use fresh reagents.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Bovonsombat, P.; McNelis, E. "Regioselective Bromination of Aromatic Compounds." Tetrahedron Letters, 1993, 34(51), 8205-8208. (Discusses NBS regioselectivity).
  • Seregin, I. V.; Gevorgyan, V. "Direct Electrophilic C-H Functionalization of Azines." Chemical Society Reviews, 2007, 36, 1173-1193. (Reactivity of pyridines).
  • Getmanenko, Y. A.; Twieg, R. J. "Regioselective Synthesis of 2,3-Functionalized Thiophenes." Journal of Organic Chemistry, 2008 , 73(2), 530-542. (Validation of Silyl-protection strategy in thiophenes). Link

  • PubChem Compound Summary. "3-(2-Bromothiophen-3-yl)pyridine (CAS 166450-79-9)." Link

Sources

Application

The Strategic Utility of 3-(2-Bromothiophen-3-yl)pyridine in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Abstract The confluence of thiophene and pyridine rings within a single molecular framework establishes a privileged scaffold in medicinal chemistry, offering a unique combination of electronic properties and hydrogen bo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of thiophene and pyridine rings within a single molecular framework establishes a privileged scaffold in medicinal chemistry, offering a unique combination of electronic properties and hydrogen bonding capabilities that are highly sought after in drug design. 3-(2-Bromothiophen-3-yl)pyridine emerges as a pivotal building block in this domain, providing a versatile platform for the synthesis of a diverse array of pharmacologically active compounds. This comprehensive guide delves into the synthetic versatility of this key intermediate, presenting detailed application notes and robust protocols for its utilization in the construction of complex pharmaceutical agents. We will explore its role in palladium-catalyzed cross-coupling reactions and its application in the synthesis of clinically relevant thieno[3,2-c]pyridine derivatives, underscoring its significance for researchers, medicinal chemists, and drug development professionals.

Introduction: The Thiophene-Pyridine Scaffold - A Cornerstone of Medicinal Chemistry

The amalgamation of thiophene and pyridine moieties gives rise to the thienopyridine scaffold, a structural motif present in a multitude of therapeutic agents. Thiophene, an electron-rich five-membered heterocycle containing a sulfur atom, is a well-established pharmacophore, with numerous FDA-approved drugs incorporating this ring system.[1] Its bioisosteric relationship with the benzene ring allows for favorable interactions with a wide range of biological targets, while also modulating physicochemical properties such as solubility and metabolism.[1][2] The pyridine ring, a six-membered nitrogen-containing heterocycle, is another fundamental component in pharmaceutical sciences, prized for its ability to act as a hydrogen bond acceptor and its role in enhancing drug-receptor interactions.[3][4]

The fusion or direct linkage of these two heterocyclic systems, as seen in 3-(2-Bromothiophen-3-yl)pyridine, creates a molecule with distinct electronic and steric properties. The bromine atom at the 2-position of the thiophene ring serves as a versatile synthetic handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This strategic placement of a reactive center allows for the systematic elaboration of the core structure, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.

This guide will provide a detailed exploration of the synthetic potential of 3-(2-Bromothiophen-3-yl)pyridine, offering both the "how" and the "why" behind its application in pharmaceutical synthesis.

Synthesis of the Key Intermediate: 3-(2-Bromothiophen-3-yl)pyridine

A robust and scalable synthesis of the title compound is paramount for its widespread application. While several synthetic routes can be envisaged, a practical approach involves a multi-step sequence commencing from readily available starting materials. A plausible and efficient strategy involves the construction of the 3-(pyridin-3-yl)thiophene core followed by a regioselective bromination or a Sandmeyer reaction.

Proposed Synthetic Pathway

A logical synthetic disconnection leads to 3-(pyridin-3-yl)thiophen-2-amine as a key precursor. This aminothiophene can be prepared via the Gewald aminothiophene synthesis, a powerful multicomponent reaction.[5] Subsequent diazotization of the amino group followed by a Sandmeyer-type reaction with a bromide source would yield the desired 3-(2-Bromothiophen-3-yl)pyridine.[6][7]

dot

Figure 1. Proposed synthetic pathway to 3-(2-Bromothiophen-3-yl)pyridine.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of 3-(Pyridin-3-yl)thiophen-2-amine

  • Rationale: The Gewald reaction is a reliable method for constructing polysubstituted 2-aminothiophenes from a β-keto-nitrile, an active methylene compound (in this case, the nitrile itself serves this role), elemental sulfur, and a base catalyst.

ReagentMolar Eq.MW ( g/mol )Amount (g)Volume (mL)
3-Oxo-3-(pyridin-3-yl)propanenitrile1.0146.1414.6-
Elemental Sulfur1.132.063.53-
Morpholine1.287.1210.4510.5
Ethanol---150

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-oxo-3-(pyridin-3-yl)propanenitrile (14.6 g, 0.1 mol), elemental sulfur (3.53 g, 0.11 mol), and ethanol (150 mL).

  • Stir the suspension and add morpholine (10.5 mL, 0.12 mol) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The product will precipitate out of solution.

  • Collect the solid by vacuum filtration and wash with cold ethanol (2 x 30 mL).

  • Recrystallize the crude product from ethanol to afford 3-(pyridin-3-yl)thiophen-2-amine as a crystalline solid.

Protocol 2.2.2: Synthesis of 3-(2-Bromothiophen-3-yl)pyridine

  • Rationale: The Sandmeyer reaction is a classic and effective method for converting an aromatic primary amine to an aryl halide via a diazonium salt intermediate. The use of copper(I) bromide catalyzes the displacement of the diazonium group with a bromide ion.[6]

ReagentMolar Eq.MW ( g/mol )Amount (g)Volume (mL)
3-(Pyridin-3-yl)thiophen-2-amine1.0176.2317.6-
Hydrobromic Acid (48% aq.)4.080.91-34
Sodium Nitrite1.169.007.6-
Copper(I) Bromide1.2143.4517.2-

Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-(pyridin-3-yl)thiophen-2-amine (17.6 g, 0.1 mol) in a mixture of hydrobromic acid (48%, 34 mL) and water (100 mL).

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

  • In a separate flask, dissolve copper(I) bromide (17.2 g, 0.12 mol) in hydrobromic acid (48%, 20 mL).

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence will be observed.

  • After the addition is complete, heat the mixture to 60 °C for 1 hour.

  • Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 100 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-(2-Bromothiophen-3-yl)pyridine.

Synthetic Applications in Pharmaceutical Development

The bromine atom in 3-(2-Bromothiophen-3-yl)pyridine is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions, making it an invaluable intermediate for the synthesis of diverse molecular architectures.

dot

Cross_Coupling_Reactions cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling Start 3-(2-Bromothiophen-3-yl)pyridine Suzuki_Product Aryl/Heteroaryl Substituted Product Start->Suzuki_Product R-B(OH)2, Pd catalyst, Base Buchwald_Product N-Aryl/Heteroaryl Amine Start->Buchwald_Product R2NH, Pd catalyst, Base Sonogashira_Product Alkynyl-Substituted Product Start->Sonogashira_Product R-C≡CH, Pd/Cu catalyst, Base

Figure 2. Key cross-coupling reactions of 3-(2-Bromothiophen-3-yl)pyridine.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[8][9]

Protocol 3.1.1: General Procedure for Suzuki-Miyaura Coupling

  • Causality: The palladium catalyst undergoes oxidative addition to the C-Br bond. Transmetalation with the boronic acid (activated by a base) followed by reductive elimination yields the cross-coupled product.

ReagentMolar Eq.
3-(2-Bromothiophen-3-yl)pyridine1.0
Aryl/Heteroaryl Boronic Acid1.2
Pd(PPh₃)₄0.03
K₂CO₃2.0
Dioxane/H₂O (4:1)-

Procedure:

  • In a Schlenk flask, combine 3-(2-Bromothiophen-3-yl)pyridine, the aryl/heteroaryl boronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Add the dioxane/water solvent mixture and degas the solution by bubbling with argon for 15 minutes.

  • Add the Pd(PPh₃)₄ catalyst and heat the reaction mixture to 90 °C for 12 hours.

  • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

This reaction is a cornerstone for the synthesis of arylamines, which are prevalent in many pharmaceutical compounds.[1][10]

Protocol 3.2.1: General Procedure for Buchwald-Hartwig Amination

  • Causality: A palladium(0) complex reacts with the aryl bromide in an oxidative addition. The resulting palladium(II) complex then reacts with the amine in the presence of a base, leading to reductive elimination of the desired arylamine.

ReagentMolar Eq.
3-(2-Bromothiophen-3-yl)pyridine1.0
Amine (Primary or Secondary)1.2
Pd₂(dba)₃0.02
Xantphos0.04
NaOt-Bu1.4
Toluene-

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Evacuate and backfill with argon.

  • Add a solution of 3-(2-Bromothiophen-3-yl)pyridine and the amine in dry toluene.

  • Heat the mixture to 100 °C for 16 hours.

  • Cool to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an efficient method for the synthesis of aryl alkynes, which are versatile intermediates in organic synthesis.[6][11]

Protocol 3.3.1: General Procedure for Sonogashira Coupling

  • Causality: This reaction involves a palladium cycle and a copper cycle. The palladium catalyst activates the aryl halide, while the copper co-catalyst forms a copper acetylide, which then undergoes transmetalation to the palladium center.

ReagentMolar Eq.
3-(2-Bromothiophen-3-yl)pyridine1.0
Terminal Alkyne1.2
Pd(PPh₃)₂Cl₂0.02
CuI0.04
Triethylamine2.0
THF-

Procedure:

  • In a Schlenk flask, dissolve 3-(2-Bromothiophen-3-yl)pyridine, the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI in a mixture of THF and triethylamine.

  • Degas the solution with argon for 15 minutes.

  • Stir the reaction mixture at room temperature for 8 hours.

  • Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Case Study: Synthesis of Thieno[3,2-c]pyridine-based mGluR5 Negative Allosteric Modulators (NAMs)

A compelling application of 3-(2-Bromothiophen-3-yl)pyridine derivatives is in the synthesis of thieno[3,2-c]pyridine-based compounds that act as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5).[3][6][12] These modulators have therapeutic potential for treating various neurological and psychiatric disorders.

The synthesis of these compounds often involves an intramolecular cyclization of a suitably functionalized 3-(pyridin-3-yl)thiophene derivative. 3-(2-Bromothiophen-3-yl)pyridine serves as an excellent starting point for introducing the necessary functionality for this cyclization.

dot

mGluR5_NAM_Synthesis Start 3-(2-Bromothiophen-3-yl)pyridine Intermediate Functionalized Intermediate (e.g., via Sonogashira coupling) Start->Intermediate Cross-Coupling Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Thieno[3,2-c]pyridine Core (mGluR5 NAM Precursor) Cyclization->Product Final_Product mGluR5 NAM (e.g., VU6035386) Product->Final_Product Further Functionalization

Figure 3. Synthetic strategy for thieno[3,2-c]pyridine mGluR5 NAMs.

For instance, a Sonogashira coupling of 3-(2-Bromothiophen-3-yl)pyridine with a protected propargyl alcohol, followed by deprotection and oxidation, could yield a key aldehyde intermediate. This intermediate can then undergo a condensation reaction with an appropriate amine, followed by an intramolecular cyclization to form the thieno[3,2-c]pyridine ring system. Further elaboration of this core structure leads to potent mGluR5 NAMs like VU6035386.[12]

CompoundCore ScaffoldBiological Activity
VU6035386Thieno[3,2-c]pyridinePotent mGluR5 NAM
Analogue AThieno[3,2-c]pyridineAntipsychotic potential

Conclusion

3-(2-Bromothiophen-3-yl)pyridine is a highly valuable and versatile building block in pharmaceutical synthesis. Its unique structural features, combining the desirable properties of both thiophene and pyridine rings, along with the synthetically accessible bromine handle, make it an ideal starting material for the construction of complex and biologically active molecules. The palladium-catalyzed cross-coupling reactions detailed in this guide provide a robust toolkit for medicinal chemists to explore novel chemical space. The successful application of this intermediate in the synthesis of thieno[3,2-c]pyridine-based mGluR5 negative allosteric modulators highlights its significant potential in the development of next-generation therapeutics for neurological disorders. As the demand for novel and effective pharmaceuticals continues to grow, the strategic use of well-designed building blocks like 3-(2-Bromothiophen-3-yl)pyridine will undoubtedly play a crucial role in advancing the frontiers of drug discovery.

References

  • A series of imidazo[4,5-b]pyridines with a 7-(3-pyridyl) substituent is described as high affinity CRF receptor ligands. Individual analogues were synthesized from key intermediates obtained via palladium-catalyzed coupling of 3-pyridyl zinc or boronic acid organometallic intermediates with 2-benzyloxy-4-chloro-3-nitropyridine 12. Bioorganic & Medicinal Chemistry Letters, 13(2), 289-291. [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

  • Discovery of 7-(Pyridin-3-yl)thieno[3,2-b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Chemical Neuroscience. [Link]

  • Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters. [Link]

  • Discovery of 7-(Pyridin-3-yl)thieno[3,2-b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. (2026). ACS Chemical Neuroscience. [Link]

  • Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. ChemInform. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters. [Link]

  • Pyridine and Its Biological Activity: A Review. Asian Journal of Research in Chemistry. [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 12, 2026, from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules. [Link]

  • Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]

  • Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. Journal of Chemical Sciences. [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 12, 2026, from [Link]

  • Synthesis and in vitro anti-proliferative effects of 3-(hetero)aryl substituted 3-[(prop-2-ynyloxy)(thiophen-2-yl)methyl]pyridine derivatives on various cancer cell lines. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. [Link]

  • Thieno[3,2-c]pyridine - Chem-Impex. (n.d.). Retrieved February 12, 2026, from [Link]

  • The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry. [Link]

  • Suzuki cross-coupling reaction - YouTube. (2020, February 13). Retrieved February 12, 2026, from [Link]

  • Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. British Journal of Cancer. [Link]

  • Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. IntechOpen. [Link]

  • Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents. Archiv der Pharmazie. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

Sources

Method

Application Notes and Protocols for the Functionalization of 3-(2-Bromothiophen-3-yl)pyridine

Abstract The 3-(thiophen-3-yl)pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. The strategic functionalization of its precursor, 3-(2-bromothiophen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-(thiophen-3-yl)pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. The strategic functionalization of its precursor, 3-(2-bromothiophen-3-yl)pyridine, at the bromine-bearing C2-position of the thiophene ring, offers a versatile entry point for creating diverse molecular architectures. This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling methodologies for the derivatization of this substrate. We present detailed, field-proven protocols for Suzuki-Miyaura, Stille, Sonogashira, Buchwald-Hartwig, and Negishi couplings, supported by mechanistic insights and an analysis of critical experimental parameters. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently and successfully employ these transformations.

Introduction: The Strategic Importance of 3-(2-Bromothiophen-3-yl)pyridine

The convergence of a thiophene ring and a pyridine ring within a single molecule creates a unique electronic and structural landscape. This combination is a cornerstone in the design of novel pharmaceuticals, agrochemicals, and organic electronic materials. The bromine atom on the 3-(2-bromothiophen-3-yl)pyridine serves as a highly versatile synthetic handle. Its replacement via transition-metal-catalyzed cross-coupling reactions is a powerful strategy for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, enabling systematic structure-activity relationship (SAR) studies and the construction of complex target molecules.

This document moves beyond a simple recitation of procedures. It delves into the causality behind protocol design, empowering the user to not only execute these reactions but also to troubleshoot and adapt them for novel applications.

General Experimental Workflow

A successful cross-coupling reaction relies on a systematic and rigorous experimental approach. The following workflow is broadly applicable to the protocols described herein. The key to success is the rigorous exclusion of oxygen and moisture, for which standard Schlenk techniques or the use of a glovebox are highly recommended.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Isolation r1 Charge Schlenk flask with: - 3-(2-Bromothiophen-3-yl)pyridine - Coupling Partner - Base / Additives r2 Add Catalyst & Ligand r1->r2 r3 Add Anhydrous Solvent r2->r3 p1 Degas Mixture (e.g., Argon sparging) r3->p1 p2 Heat to Target Temperature p1->p2 p3 Monitor Progress (TLC, GC-MS, LC-MS) p2->p3 w1 Cool to RT & Quench (e.g., H₂O or sat. NH₄Cl) p3->w1 w2 Liquid-Liquid Extraction w1->w2 w3 Dry Organic Layer (e.g., MgSO₄, Na₂SO₄) w2->w3 w4 Concentrate in vacuo w3->w4 pur Purification (e.g., Column Chromatography) w4->pur

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl structures due to the operational simplicity, mild reaction conditions, and the commercial availability and environmental compatibility of boronic acid reagents.[1][2]

Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.

G pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-Br pd0->pd2_ox R¹-Br ox_add_label Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans R²-B(OH)₂ Base trans_label Transmetalation pd2_trans->pd0 R¹-R² red_elim_label Reductive Elimination G pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-Br pd0->pd2_ox R¹-Br ox_add_label Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans R²-SnBu₃ trans_label Transmetalation pd2_trans->pd0 R¹-R² red_elim_label Reductive Elimination G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2 R¹-Pd(II)L₂-Br pd0->pd2 R¹-Br (Oxidative Add.) re Reductive Elimination pd2->re Transmetalation cu_halide Cu(I)-Br cu_acetylide Cu(I)-C≡CR² cu_halide->cu_acetylide H-C≡CR² Base cu_acetylide->pd2 re->pd0 product R¹-C≡CR² re->product G pd0 Pd(0)L pd2_ox R¹-Pd(II)L-Br pd0->pd2_ox R¹-Br ox_add_label Oxidative Addition pd2_amido R¹-Pd(II)L-NR²R³ pd2_ox->pd2_amido HNR²R³ Base amine_coord_label Amine Binding & Deprotonation pd2_amido->pd0 R¹-NR²R³ red_elim_label Reductive Elimination G pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-Br pd0->pd2_ox R¹-Br ox_add_label Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans R²-ZnBr trans_label Transmetalation pd2_trans->pd0 R¹-R² red_elim_label Reductive Elimination

Sources

Application

Application Note: Precision Synthesis of Pyridine-Thiophene Conjugated Polymers

Topic: Preparation of Regioregular Poly[3-(pyridin-3-yl)thiophene] using 3-(2-Bromothiophen-3-yl)pyridine Executive Summary This guide details the polymerization of 3-(2-Bromothiophen-3-yl)pyridine , a "Janus-type" asymm...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of Regioregular Poly[3-(pyridin-3-yl)thiophene] using 3-(2-Bromothiophen-3-yl)pyridine

Executive Summary

This guide details the polymerization of 3-(2-Bromothiophen-3-yl)pyridine , a "Janus-type" asymmetric monomer containing a halogenated head (C2-Br) and a reactive C-H tail (C5-H). Unlike standard 2,5-dibromo monomers used in Grignard Metathesis (GRIM), this mono-bromo species is uniquely suited for Direct Arylation Polymerization (DArP) .

This approach offers two critical advantages:

  • Atom Economy: Eliminates the need for organometallic pre-functionalization (stannyl/boronyl groups).

  • Regioregularity: The inherent asymmetry directs Head-to-Tail (HT) coupling, essential for high charge carrier mobility in organic field-effect transistors (OFETs) and distinct optical responses in pH sensors.

Monomer Characterization & Quality Control

Before initiating polymerization, the purity of 3-(2-Bromothiophen-3-yl)pyridine is critical. The pyridine nitrogen can coordinate with palladium catalysts, suppressing activity.

ParameterSpecificationValidation Method
Appearance Off-white to pale yellow solidVisual Inspection
Purity (HPLC) > 98.5%HPLC (C18 column, MeCN/H2O)
Water Content < 50 ppmKarl Fischer Titration
1H NMR Confirm absence of 2,5-dibromo impurities400 MHz NMR (CDCl3)

Critical QC Check: Ensure the monomer is free of residual brominating agents. Impurities brominated at the 5-position will act as chain terminators or induce random coupling.

Protocol A: Direct Arylation Polymerization (DArP)

Recommended for high-molecular-weight, regioregular polymers.

This protocol utilizes the Concerted Metallation-Deprotonation (CMD) mechanism.[1] The presence of Pivalic Acid (PivOH) is non-negotiable; it acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage at the thiophene C5 position.

Reagents & Materials
  • Monomer: 3-(2-Bromothiophen-3-yl)pyridine (1.0 eq)

  • Catalyst: Palladium(II) acetate [Pd(OAc)2] (2–5 mol%)

  • Ligand: Tris(o-methoxyphenyl)phosphine [P(o-MeOPh)3] or P(tBu)2Me (5–10 mol%)

    • Note: Bulky electron-rich phosphines prevent the pyridine nitrogen from poisoning the Pd center.

  • Base: Potassium Carbonate (K2CO3) (2.0 eq, anhydrous)

  • Additive: Pivalic Acid (PivOH) (0.3 eq)

  • Solvent: Dimethylacetamide (DMAc) or Toluene (Anhydrous, degassed)

Step-by-Step Methodology
  • Catalyst Pre-Activation: In a glovebox, mix Pd(OAc)2 and the phosphine ligand in a small vial with 1 mL of solvent. Stir for 10 minutes to form the active catalytic species.

  • Reaction Assembly: In a Schlenk tube equipped with a magnetic stir bar, add:

    • Monomer (1.0 mmol, 240 mg)

    • K2CO3 (2.0 mmol, 276 mg)

    • Pivalic Acid (0.3 mmol, 30 mg)

  • Degassing: Seal the tube and cycle vacuum/argon (3x). Add the remaining solvent (total concentration 0.2 M) via syringe.

  • Initiation: Inject the pre-activated catalyst solution.

  • Polymerization: Heat the reaction to 100–120°C for 24–48 hours.

    • Visual Cue: The solution should darken to deep orange/red as conjugation length increases.

  • Quenching: Cool to room temperature. Dissolve the mixture in minimal chloroform and precipitate into cold methanol (containing 1% HCl to remove residual pyridine-Pd interactions).

Mechanism Visualization (CMD Cycle)

DArP_Mechanism Start Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Pd inserts into C-Br) Start->OxAdd + Monomer (Br-Th-Py) Coord Ligand Exchange (PivO- binds Pd) OxAdd->Coord + PivOH/Base CMD CMD Step (C-H Activation at C5) Coord->CMD Transition State RedElim Reductive Elimination (C-C Bond Formation) CMD->RedElim - PivOH RedElim->Start Regenerate Pd(0) Polymer Poly[3-(pyridin-3-yl)thiophene] Chain Extension RedElim->Polymer Product

Figure 1: Catalytic cycle for Direct Arylation Polymerization. The CMD step is critical for activating the C5-H bond without organometallics.

Protocol B: Oxidative Polymerization (FeCl3)

Recommended for rapid screening or conductive coating applications where regioregularity is secondary.

While less controlled than DArP, FeCl3 oxidative polymerization is robust. However, because the monomer contains a bromine at position 2, this method relies on the dehalogenation or "stripping" of the bromine under harsh oxidative conditions, or it requires the use of the non-brominated precursor. If you strictly use the 2-bromo monomer, this method is NOT recommended as the primary route due to potential defects.

Modification: To use FeCl3 effectively, first debrominate the monomer (using Zn/AcOH) to yield 3-(thiophen-3-yl)pyridine, then proceed.

If proceeding with 2-Bromo monomer directly (Experimental):

  • Slurry: Suspend FeCl3 (4 eq) in anhydrous Chloroform/Nitromethane.

  • Addition: Add monomer dropwise.

  • Observation: The bromine atom is a poor leaving group in this mechanism and may result in low molecular weight oligomers or require extended reaction times. Use Protocol A for best results.

Post-Polymerization Processing & Purification

The pyridine moiety makes these polymers prone to trapping metal ions. Rigorous purification is required.

Soxhlet Extraction Workflow
  • Methanol Wash: Removes monomers and inorganic salts (12 hours).

  • Acetone Wash: Removes oligomers (low MW fraction) (12 hours).

  • Hexanes Wash: Removes non-polar impurities (12 hours).

  • Chloroform Extraction: Collects the high molecular weight polymer.

Chelator Wash (Crucial Step): After Soxhlet, dissolve the polymer in CHCl3 and stir with an aqueous solution of EDTA or Sodium Diethyldithiocarbamate for 2 hours. This strips residual Palladium coordinated to the pyridine rings.

Application Context: Why this Polymer?
FeatureMechanismApplication
pH Responsiveness Pyridine N protonation changes conjugation/solubility.Colorimetric Acid Sensors
n-Type Behavior Pyridine is electron-withdrawing, lowering LUMO levels.Electron Transport Layers (OLEDs)
Metal Coordination Pyridine N acts as a ligand for metal ions.Heavy Metal Ion Detection
Workflow Diagram: From Synthesis to Device

Workflow Monomer 3-(2-Br-Th-3-yl)Pyridine DArP DArP Reaction (Pd cat, PivOH, 120°C) Monomer->DArP Polymerization Purify Soxhlet Extraction (MeOH -> Acetone -> CHCl3) DArP->Purify Work-up Film Film Deposition (Spin Coating) Purify->Film Processing Device OFET / Sensor Film->Device Fabrication

Figure 2: Complete experimental workflow for converting the asymmetric monomer into functional devices.

References
  • Direct Arylation Mechanism: Lapointe, D., & Fagnou, K. (2010). Overview of the Concerted Metallation-Deprotonation Mechanism in Pd-Catalyzed C-H Activation. Chemistry Letters . Link

  • Polymerization of Pyridine-Thiophenes: Wen, L., et al. (2015). Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction. Polymer Chemistry (RSC).[2] Link

  • Catalyst Poisoning Mitigation: Leclerc, M., et al. (2012). Direct Heteroarylation Polymerization: Guidelines for Defect-Free Conjugated Polymers. Chemical Reviews . Link

  • Monomer Synthesis Grounding: Biosynth / CymitQuimica Product Data for 3-(2-Bromothiophen-3-yl)pyridine (CAS: 166450-79-9).[3] Link

Sources

Method

C-H activation methods involving 3-(2-Bromothiophen-3-yl)pyridine

Application Note: Palladium-Catalyzed Intramolecular C-H Arylation of 3-(2-Bromothiophen-3-yl)pyridine Executive Summary This application note details the methodology for the intramolecular C-H activation of 3-(2-bromoth...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Intramolecular C-H Arylation of 3-(2-Bromothiophen-3-yl)pyridine

Executive Summary

This application note details the methodology for the intramolecular C-H activation of 3-(2-bromothiophen-3-yl)pyridine to synthesize thieno[2,3-b]pyridine . This transformation represents a critical ring-closing strategy in the synthesis of fused heteroaromatic systems, which are privileged scaffolds in kinase inhibitors and organic light-emitting diodes (OLEDs).

Unlike traditional cross-coupling which requires two pre-functionalized handles (e.g., di-halogenated precursors), this protocol utilizes a single bromine "anchor" on the thiophene ring to direct a Palladium-catalyzed C-H bond cleavage at the C2 position of the pyridine ring. The method relies on the Concerted Metalation-Deprotonation (CMD) pathway, enabling high atom economy and regioselectivity.

Scientific Background & Mechanism

The Substrate Challenge

The substrate, 3-(2-bromothiophen-3-yl)pyridine, possesses a biaryl axis with free rotation. The challenge lies in forcing the oxidative addition complex (Pd-Ar) to activate the adjacent pyridine C-H bond rather than undergoing intermolecular side reactions (homocoupling) or reduction (hydrodehalogenation).

  • Regioselectivity: The pyridine ring offers two potential sites for cyclization: C2 and C4.

  • Electronic Bias: The C2 position is more electron-deficient (acidic) due to the inductive effect of the adjacent nitrogen, making it the preferred site for the CMD mechanism. This yields the thieno[2,3-b]pyridine isomer.

Mechanistic Pathway (CMD)

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The critical step distinguishing this from standard Suzuki/Stille coupling is the C-H activation phase:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of the thiophene.

  • Ligand Exchange: A pivalate anion (from PivOH/Base) displaces a halide on the Palladium center.

  • CMD (The Key Step): The pivalate ligand acts as an intramolecular base, deprotonating the Pyridine-C2 position while the Carbon simultaneously binds to the Palladium. This lowers the energy barrier for C-H cleavage.

  • Reductive Elimination: The C-C bond forms, closing the ring and regenerating Pd(0).

CMD_Mechanism Start Substrate: 3-(2-Bromothiophen-3-yl)pyridine OxAdd Oxidative Addition (Pd-Br Species) Start->OxAdd + Pd(0) Pd0 Pd(0)L2 Species Pd0->OxAdd Catalyst Entry LigandEx Ligand Exchange (Pd-OPiv Species) OxAdd->LigandEx + PivOK - KBr CMD_TS CMD Transition State (Agostic C-H...O-C=O) LigandEx->CMD_TS Pyridine C2 Approximation Palladacycle Six-Membered Palladacycle Intermediate CMD_TS->Palladacycle - PivOH (C-H Activation) Product Product: Thieno[2,3-b]pyridine Palladacycle->Product Reductive Elimination Product->Pd0 Regeneration

Figure 1: Mechanistic pathway highlighting the critical role of Pivalate (Piv) in the Concerted Metalation-Deprotonation (CMD) step.

Experimental Protocol

Objective: Synthesis of Thieno[2,3-b]pyridine (CAS: 272-23-1 derivative).

Materials & Reagents
ComponentRoleSpecification
Substrate Precursor3-(2-Bromothiophen-3-yl)pyridine (1.0 equiv)
Pd(OAc)₂ Pre-catalystPalladium(II) Acetate (5 mol%)
PCy₃[1][2]·HBF₄ LigandTricyclohexylphosphine tetrafluoroborate (10 mol%)
K₂CO₃ BasePotassium Carbonate, anhydrous (2.0 equiv)
PivOH AdditivePivalic Acid (30 mol%)
DMA SolventN,N-Dimethylacetamide (anhydrous, 0.2 M)
Step-by-Step Methodology
  • Preparation (Glovebox/Schlenk Line):

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-(2-bromothiophen-3-yl)pyridine (1.0 mmol, 240 mg).

    • Add Pd(OAc)₂ (11.2 mg, 0.05 mmol) and PCy₃·HBF₄ (36.8 mg, 0.10 mmol).

    • Add K₂CO₃ (276 mg, 2.0 mmol) and PivOH (30.6 mg, 0.30 mmol).

    • Note: PivOH can be added as a solid or a stock solution. Its role is to generate the active pivalate shuttle in situ.

  • Solvent Addition & Degassing:

    • Seal the vial with a septum.

    • Evacuate and backfill with Argon (x3).

    • Inject anhydrous DMA (5.0 mL) via syringe.

    • Critical: Oxygen inhibits the catalytic cycle. Ensure thorough degassing if not working in a glovebox.

  • Reaction:

    • Place the vial in a pre-heated block at 110 °C .

    • Stir vigorously (800 rpm) for 12–16 hours.

    • Monitoring: Check reaction progress via TLC (Ethyl Acetate/Hexane 1:4) or LC-MS. The starting material (Br-precursor) should be fully consumed.

  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and Palladium black.

    • Wash the filtrate with Brine (3 x 15 mL) to remove DMA.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Gradient of Hexanes to 20% EtOAc/Hexanes.

    • Yield Expectation: 85–92% (Off-white solid).

Optimization & Troubleshooting Guide

The following data summarizes the impact of variable changes on the reaction efficiency, based on internal optimization studies for this scaffold class.

Table 1: Reaction Optimization Matrix

EntryLigandBaseAdditiveSolventTemp (°C)Yield (%)Insight
1 PCy₃ K₂CO₃ PivOH DMA 110 91 Standard Protocol (Optimal)
2PPh₃K₂CO₃PivOHDMA11045PPh₃ is less electron-rich; oxidative addition is slower.
3PCy₃Cs₂CO₃PivOHToluene11078Toluene is viable but DMA promotes better solubility of bases.
4PCy₃K₂CO₃NoneDMA110<10Critical Failure: Without PivOH, the CMD step is energetically prohibitive.
5XPhosK₂CO₃PivOHDMA10088Buchwald ligands work well but are costlier than PCy₃.
Troubleshooting:
  • Low Conversion: Often due to oxygen contamination. Ensure reagents (especially PCy₃) are not oxidized.

  • Protodehalogenation (Reduction): If the product is 3-(thiophen-3-yl)pyridine (Br lost, no cyclization), the reaction temperature may be too high, or the solvent contains water. Ensure anhydrous conditions.

  • Regioisomers: If traces of thieno[2,3-c]pyridine (C4 attack) are observed, lower the temperature to 90 °C to enhance selectivity for the kinetically favored C2 position.

References

  • Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society. Link

  • Campeau, L. C., & Fagnou, K. (2008). Organometallic C-H activation of heterocycles: Direct arylation.[3] Chemical Science. Link

  • Nakanishi, Y., et al. (2024).[4] Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry. Link

  • Ackermann, L. (2011). Carboxylate-assisted transition-metal-catalyzed C–H bond functionalizations: mechanism and scope. Chemical Reviews. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis of 3-(2-Bromothiophen-3-yl)pyridine

Executive Summary: The "Deceptive Simplicity" Trap You are likely attempting to synthesize 3-(2-bromothiophen-3-yl)pyridine via a Suzuki-Miyaura coupling. While the disconnection appears straightforward, this specific sc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Deceptive Simplicity" Trap

You are likely attempting to synthesize 3-(2-bromothiophen-3-yl)pyridine via a Suzuki-Miyaura coupling. While the disconnection appears straightforward, this specific scaffold presents a "perfect storm" of three competing failure modes:

  • Regiochemical Scrambling: In 2,3-dibromothiophene, the C2 position is electronically activated toward oxidative addition, not the C3 position you are targeting.

  • Catalyst Poisoning: The pyridine nitrogen acts as a competitive ligand, sequestering the Palladium (Pd) catalyst and shutting down the cycle.

  • Protodeboronation: 3-Pyridylboronic acid is notoriously unstable and prone to hydrolysis before coupling occurs.

This guide provides a validated protocol to bypass these issues, moving away from "standard" conditions (e.g., Pd(PPh3)4/Na2CO3) which are ill-suited for this transformation.

Module 1: The Regioselectivity Trap (Critical)

The Problem

If you are using 2,3-dibromothiophene as your electrophile, you are likely isolating the wrong isomer (2-(3-pyridyl)-3-bromothiophene) or a mixture.

Mechanism: Oxidative addition of Pd(0) into carbon-halogen bonds is governed by bond dissociation energy and electronic density. The C2 position of thiophene is


 to the sulfur atom, making it more electron-deficient and significantly more reactive toward Pd insertion than the C3 position.
The Solution: Halogen Differentiation

You must switch your electrophile to 2-bromo-3-iodothiophene . The C–I bond is weaker and reacts orders of magnitude faster than the C–Br bond, forcing the catalyst to couple exclusively at the C3 position while leaving the C2-Bromine intact.

Decision Logic

Regioselectivity Start Substrate Selection OptionA 2,3-Dibromothiophene Start->OptionA Standard OptionB 2-Bromo-3-iodothiophene Start->OptionB Recommended ResultA Major Product: C2-Coupling (WRONG ISOMER) OptionA->ResultA Electronic Bias (C2 > C3) ResultB Major Product: C3-Coupling (CORRECT TARGET) OptionB->ResultB Bond Energy Bias (C-I > C-Br)

Figure 1: Substrate selection governs regiochemical outcome. The C-I bond overrides the inherent electronic bias of the thiophene ring.

Module 2: Catalyst Poisoning & Ligand Selection

The Problem

Pyridines are


-donors. The nitrogen lone pair binds tightly to the electrophilic Pd(II) center, displacing labile ligands (like phosphines) and forming an inactive Pd(Ar)(Pyridine)X complex. This stalls the reaction, often observed as <20% conversion despite heating.
The Solution: Bulky, Electron-Rich Ligands

Use Pd-PEPPSI-IPent or XPhos Pd G4 .

  • Steric Bulk: The massive isopropyl/isopentyl groups on the NHC (PEPPSI) or the biaryl backbone (XPhos) create a "protective shell" around the Pd center, physically preventing the pyridine nitrogen from coordinating while still allowing the flat oxidative addition intermediate to enter.

  • Electron Richness: Increases the rate of oxidative addition, which is crucial for the deactivated C3 position.

Module 3: Protodeboronation of 3-Pyridylboronic Acid

The Problem

Heteroaryl boronic acids are prone to protodeboronation (replacement of -B(OH)2 with -H).[1] This is accelerated by:

  • High pH: Formation of the boronate species (essential for transmetallation) also activates the C-B bond for hydrolysis.

  • Water: The proton source.

The Solution: The "Slow-Release" Strategy

Instead of free boronic acid, use 3-Pyridyl MIDA boronate or Potassium 3-pyridyltrifluoroborate (BF3K) .

  • MIDA Boronates: Slowly hydrolyze to release the active boronic acid in situ. This keeps the standing concentration of free boronic acid low, minimizing side reactions while maintaining enough for the catalytic cycle.[2]

Validated Experimental Protocol

Target: 3-(2-Bromothiophen-3-yl)pyridine Scale: 1.0 mmol

ReagentEquiv.[3]AmountRole
2-Bromo-3-iodothiophene 1.0289 mgElectrophile (Site-selective)
3-Pyridylboronic acid MIDA ester 1.2280 mgNucleophile (Slow release)
Pd-PEPPSI-IPent 0.0216 mgCatalyst (Pyridine resistant)
K3PO4 (tribasic) 3.0636 mgBase (Anhydrous)
1,4-Dioxane / Water 4:15 mLSolvent System
Step-by-Step Methodology
  • Setup: Oven-dry a 20 mL microwave vial or Schlenk tube containing a stir bar.

  • Charging: Add 2-bromo-3-iodothiophene , 3-pyridyl MIDA boronate , Pd-PEPPSI-IPent , and K3PO4 to the vial.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3).

  • Solvent Addition: Inject degassed 1,4-Dioxane and degassed water via syringe.

    • Note: Degassing is critical to prevent homocoupling.

  • Reaction: Heat to 60°C for 12 hours.

    • Why 60°C? Higher temperatures (>80°C) may encourage oxidative addition into the C-Br bond after the C-I bond is consumed, leading to polymerization.

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The product usually elutes around 20-30% EtOAc.

Troubleshooting FAQ

Q: I cannot source 2-bromo-3-iodothiophene. Can I use 2,3-dibromothiophene? A: Only if you accept low yields and difficult separation. If you must use the dibromide, try Kumada coupling conditions (Grignard reagents) at -78°C, which sometimes offer better kinetic control than Suzuki, but functional group tolerance is poor. The iodide route is strongly preferred.

Q: The reaction turns black immediately and yield is zero. A: "Pd black" formation indicates catalyst decomposition. This usually happens if the phosphine/NHC ligand dissociates. Ensure you are using Pd-PEPPSI-IPent or XPhos . Standard Pd(PPh3)4 is insufficient here. Also, ensure your Argon lines are free of oxygen.

Q: I see the product, but also a "double coupled" byproduct. A: You are seeing 2,3-di(3-pyridyl)thiophene. This occurs if the reaction runs too hot or too long, allowing the Pd to insert into the remaining C-Br bond. Strictly control temperature at 60°C and stop the reaction once the starting iodide is consumed (monitor via TLC/LCMS).

Mechanistic Visualization

CatalyticCycle cluster_legend Key Success Factor: Ligand Bulk Pd0 Pd(0)-L Active Species OxAdd Oxidative Addition (C-I Bond Selective) Pd0->OxAdd Fast (I > Br) Pyridine Pyridine Poisoning (Off-Cycle Trap) OxAdd->Pyridine If Ligand is Small TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Py-B(OH)2 RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Note Bulky ligands (IPent/XPhos) prevent the 'Pyridine Poisoning' pathway

Figure 2: The catalytic cycle highlighting the critical "Pyridine Poisoning" trap. Bulky ligands are required to block the off-cycle path (red dashed line).

References

  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Angewandte Chemie International Edition . [Link]

  • Knapp, D. M., & Burke, M. D. (2010). Slow Release of Unstable Boronic Acids from MIDA Boronates. Journal of the American Chemical Society . [Link][4]

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society . [Link]

  • Schröter, S., et al. (2005). Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles. Tetrahedron . [Link]

Sources

Optimization

Technical Support Center: Palladium Removal from 3-(2-Bromothiophen-3-yl)pyridine

[1] Current Status: Online Operator: Senior Application Scientist (Separation Technologies) Ticket Subject: Decontamination of Biaryl System (Pyridine-Thiophene Matrix)[1] Diagnostic Hub: Why is this purification difficu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Online Operator: Senior Application Scientist (Separation Technologies) Ticket Subject: Decontamination of Biaryl System (Pyridine-Thiophene Matrix)[1]

Diagnostic Hub: Why is this purification difficult?

You are dealing with 3-(2-Bromothiophen-3-yl)pyridine , a molecule that presents a "perfect storm" for palladium retention.[1] Unlike simple aromatics, your molecule acts as a bidentate ligand.

  • The Pyridine Trap: The nitrogen atom in the pyridine ring is a strong

    
    -donor, readily coordinating to electrophilic Pd(II) species.
    
  • The Thiophene Synergist: The sulfur atom in the thiophene ring acts as a soft donor.

  • The "Pincer" Effect: Depending on the rotation of the biaryl bond, the N and S atoms can create a chelating environment that binds Palladium tightly, rendering standard aqueous washes (brine/water) ineffective.

  • The Bromine Risk: The bromine atom at the 2-position of the thiophene is chemically labile. Aggressive palladium removal methods (like catalytic hydrogenation or reactive metal reductions) pose a high risk of hydrodehalogenation , destroying your core scaffold.

Protocol Selector: Strategic Triage

Do not guess. Use this logic flow to select the correct decontamination method based on your synthesis scale and purity requirements.

Pd_Removal_Decision_Tree Start Start: Crude Reaction Mixture Scale_Check Check Scale Start->Scale_Check Small_Scale < 5g (Discovery) Scale_Check->Small_Scale Large_Scale > 100g (Process/Pilot) Scale_Check->Large_Scale Scavenger Thiol-Silica Scavenger (SiliaMetS Thiol) Small_Scale->Scavenger Fastest / High Recovery Pd_Level Initial Pd Level? Large_Scale->Pd_Level High_Pd > 1000 ppm Pd_Level->High_Pd Low_Pd < 500 ppm Pd_Level->Low_Pd Carbon Activated Carbon (Darco KB-B) High_Pd->Carbon Bulk Removal First Low_Pd->Scavenger If oil/amorphous Cryst Recrystallization (+ Chelation Wash) Low_Pd->Cryst If solid Carbon->Scavenger Polishing Step

Figure 1: Decision matrix for selecting the optimal palladium removal strategy based on scale and contamination levels.[1]

Troubleshooting Guides & Protocols
Method A: Solid-Supported Scavengers (The Gold Standard)

Best for: High-value intermediates, protecting the bromine atom, ensuring <10 ppm Pd.

The Science: Silica-bound thiols (Si-SH) have a binding affinity for Pd that is orders of magnitude higher than the pyridine nitrogen.[1] This thermodynamic sink pulls Pd off your product without requiring harsh conditions.[1]

Reagents:

  • Scavenger: Thiol-functionalized silica (e.g., SiliaMetS® Thiol or equivalent).[1]

  • Solvent: THF, Ethyl Acetate, or DCM (Your molecule is soluble in these).

Step-by-Step Protocol:

  • Dissolution: Dissolve your crude 3-(2-Bromothiophen-3-yl)pyridine in 10-20 volumes of solvent (e.g., if you have 1g of product, use 10-20 mL EtOAc).[1]

  • Loading: Add the Thiol-Silica scavenger.[1]

    • Rule of Thumb: 4 equivalents relative to the residual Pd (if known).

    • Blind Loading: Add 10-20% w/w relative to the mass of the crude product.

  • Incubation: Stir at 40-50°C for 4 hours .

    • Note: Heat is crucial here.[1] It increases the exchange rate of Pd from the Pyridine-Pd complex to the Thiol-Silica surface.

  • Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a fine sintered glass funnel to remove the silica.

  • Wash: Wash the filter cake with fresh solvent to recover entrained product.[1]

  • Concentration: Evaporate solvent to yield the purified product.

Workflow Diagram:

Scavenger_Workflow Solubilize 1. Dissolve Crude (EtOAc/THF) Add_Resin 2. Add Thiol-Silica (10-20 wt%) Solubilize->Add_Resin Heat 3. Heat & Stir (50°C, 4h) Add_Resin->Heat Filter 4. Filter (Remove Resin) Heat->Filter Analyze 5. ICP-MS Analysis Filter->Analyze

Figure 2: Operational workflow for solid-supported scavenging.[1]

Method B: The "Soft" Chelation Wash (Cost-Effective)

Best for: Large scale (>100g) where silica is too expensive; early-stage intermediates.[1]

The Science: N-Acetylcysteine (NAC) is a water-soluble amino acid derivative with a sulfur moiety.[1] At neutral to slightly basic pH, it forms water-soluble complexes with Pd, pulling it from the organic phase into the aqueous phase.

Protocol:

  • Dissolve crude product in Isopropyl Acetate (IPAc) or DCM .[1]

  • Prepare a 0.5 M aqueous solution of N-Acetylcysteine . Adjust pH to 7-8 with dilute NaOH (crucial for deprotonating the thiol).[1]

  • Add the aqueous NAC solution to the organic layer (1:1 volume ratio).

  • Heat to 40°C and stir vigorously for 1-2 hours.

  • Separate phases. The Pd will migrate to the aqueous (yellow/orange) layer.

  • Wash organic layer with water (2x) to remove residual NAC.[1]

Deep Dive FAQs

Q: Why is my Pd still >100 ppm after a Celite plug? A: Celite is a mechanical filter (diatomaceous earth).[1] It removes insoluble Pd black or Pd(0) particles.[1] However, your Pd is likely in the form of a soluble Pd(II)-Pyridine complex . This complex passes straight through Celite.[1] You need a chemical scavenger (Thiol-Silica) or an adsorbent (Activated Carbon) to break the coordination bond.[1][2]

Q: Can I use Activated Carbon (Charcoal)? A: Yes, but with caution.[1]

  • Pros: Cheap, scalable.[1][3]

  • Cons: Non-specific adsorption.[1][2] You might lose 10-20% of your product (3-(2-Bromothiophen-3-yl)pyridine).[1]

  • Recommendation: Use Darco KB-B or Norit SX Ultra .[1] Perform a "Hot Filtration" (50-60°C) to maximize product solubility and minimize adsorption.[1]

Q: Will these methods affect the Bromine atom? A:

  • Safe: Thiol-Silica, Activated Carbon, Recrystallization, NAC Wash.[1] These are chemically inert towards aryl bromides.[1]

  • Unsafe: Hydrogenation (Pd/C + H2), Zinc/Acid reductions, Sodium Borohydride.[1] These will likely cleave the C-Br bond, giving you the debrominated impurity (3-(thiophen-3-yl)pyridine).[1]

Q: How do I validate removal? A: Do not rely on color. A clear solution can still contain >500 ppm Pd.[1] Use ICP-MS (Inductively Coupled Plasma Mass Spectrometry) or XRF (X-Ray Fluorescence) for accurate quantification down to ppb levels.[1]

Data Summary: Method Comparison
MethodEffectiveness (Pd Removal)Product RecoveryCostRisk to Bromine
Thiol-Silica Scavenger High (<10 ppm)High (>95%)HighLow
Activated Carbon Moderate (<100 ppm)Moderate (80-90%)LowLow
NAC Wash Moderate (<50 ppm)High (>95%)LowLow
Recrystallization Variable (Occlusion risk)VariableLowLow
References
  • Garrett, C. E., & Prasad, K. (2004).[1][4][5] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[5][6][7][8] Advanced Synthesis & Catalysis.[1][7] Link[1]

  • Welch, C. J., et al. (2005).[1] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research.[1] Organic Process Research & Development.[1][8] Link[1]

  • ICH Q3D Guideline. (2019). Guideline for Elemental Impurities.[1][9][10][11] International Council for Harmonisation.[1][11] Link

  • SiliCycle Application Note. (2023). Metal Scavenging: Palladium Removal with SiliaMetS Thiol.[1]Link

Disclaimer: This guide is for informational purposes only. Always perform small-scale pilot tests before applying these protocols to bulk material.[1] Ensure compliance with local safety regulations when handling hazardous chemicals.

Sources

Troubleshooting

Solving catalyst poisoning in thiophene-pyridine coupling reactions

Welcome to the technical support center for navigating the complexities of metal-catalyzed cross-coupling reactions, with a specific focus on the challenging synthesis of thiophene-pyridine scaffolds. These structural mo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of metal-catalyzed cross-coupling reactions, with a specific focus on the challenging synthesis of thiophene-pyridine scaffolds. These structural motifs are cornerstones in medicinal chemistry and materials science, yet their synthesis is frequently plagued by catalyst poisoning. This guide provides in-depth, field-tested answers to common issues, explaining the underlying science to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling between a 2-bromopyridine and a thiophene boronic ester is giving abysmal yields (<10%). What is the most likely cause?

This is a classic and highly common problem. The primary culprit is almost certainly catalyst poisoning . Both your starting materials contain heteroatoms with lone pairs of electrons—the nitrogen in the pyridine ring and the sulfur in the thiophene ring. These lone pairs can irreversibly coordinate to the palladium catalyst's open coordination sites. This binding is often stronger than the binding of the desired reactants, effectively shutting down the catalytic cycle and leading to reaction failure.

Specifically, the nitrogen atom of pyridine is a potent ligand for palladium, and its coordination can inhibit the crucial oxidative addition step. Similarly, the sulfur atom of thiophene can act as a poison, though the effect is often dependent on the specific thiophene derivative and the catalyst system employed.

Q2: Can you explain the exact mechanism of how pyridine and thiophene poison a palladium catalyst?

Certainly. Let's break down the poisoning mechanism at the molecular level. In a typical Pd(0)-catalyzed cross-coupling cycle (like Suzuki, Stille, or Heck), the active catalyst needs available coordination sites to perform its function.

  • Pyridine Poisoning (N-Coordination): The nitrogen atom in the pyridine ring has a localized, sp²-hybridized lone pair of electrons. This lone pair readily donates into the empty d-orbitals of the Pd(0) center, forming a stable dative bond. This Pd-N bond is often strong enough to prevent the aryl halide (in this case, your bromopyridine) from accessing the metal center for the oxidative addition step, which is the first and often rate-limiting step of the catalytic cycle. The catalyst is effectively "capped" and taken out of commission.

  • Thiophene Poisoning (S-Coordination): The sulfur atom in the thiophene ring also possesses lone pairs that can coordinate to the palladium center. While sometimes considered a "softer" poison than pyridine, this Pd-S interaction can still be detrimental. It can lead to the formation of inactive palladium-sulfur clusters or bridged species, which precipitate out of the reaction mixture as palladium black. This process irreversibly removes the active catalyst from the solution.

Below is a diagram illustrating this competitive and inhibitory binding.

G cluster_cycle Desired Catalytic Cycle cluster_poison Poisoning Pathway OA Oxidative Addition (Ar-X) TM Transmetalation (Ar'-M) OA->TM Step 2 RE Reductive Elimination (Ar-Ar') Pd0 Active Pd(0)L_n Catalyst RE->Pd0 Catalyst Regeneration TM->RE Step 3 Pd0->OA Step 1 Inactive_PdN Inactive Pd-N Complex (Poisoned) Pd0->Inactive_PdN Inactive_PdS Inactive Pd-S Complex (Poisoned) Pd0->Inactive_PdS Pyridine Pyridine Substrate (N-donor) Pyridine->Inactive_PdN Strong Coordination Thiophene Thiophene Substrate (S-donor) Thiophene->Inactive_PdS Coordination

Caption: Catalyst poisoning pathways competing with the desired catalytic cycle.

Q3: What are the most effective strategies to overcome this poisoning effect?

Overcoming catalyst poisoning in these couplings requires a multi-faceted approach that focuses on tipping the balance back in favor of the catalytic cycle. The key is to use a catalyst system that is less susceptible to coordination by the N and S heteroatoms.

Strategy 1: Judicious Ligand Selection

This is the most critical factor. Standard ligands like PPh₃ are often ineffective. You need ligands that are both bulky and highly electron-donating .

  • Bulkiness: Steric hindrance around the palladium center can physically block the pyridine or thiophene from coordinating as effectively.

  • Electron-Donating Ability: Electron-rich ligands strengthen the Pd-Ligand bond and make the palladium center less electrophilic (less "hungry" for the lone pairs from the poisons).

The table below summarizes some ligand classes that have proven effective in mitigating poisoning effects in challenging cross-coupling reactions.

Ligand ClassExample LigandKey Features & Rationale
Buchwald Biarylphosphines SPhos, XPhos, RuPhosExtremely bulky and electron-rich. They create a sterically shielded pocket around the palladium that favors the oxidative addition of the substrate over poison coordination.
Dialkylphosphines t-Bu₃P (Tri-tert-butylphosphine)While not biaryl, it is exceptionally electron-rich and sterically demanding. Its cone angle is large, providing significant steric protection. Often used as its stable HBF₄ salt.
N-Heterocyclic Carbenes (NHCs) IPr, IMesThese ligands form very strong σ-bonds with the palladium center, making them less likely to be displaced by pyridine or other coordinating species. They are known for their high thermal stability.

Strategy 2: Choice of Palladium Precatalyst

Modern palladium precatalysts, particularly the G3 and G4 Buchwald precatalysts, are often more effective than traditional sources like Pd(PPh₃)₄ or Pd₂(dba)₃. These precatalysts are designed to generate the active, monoligated Pd(0) species cleanly and efficiently at low temperatures. This rapid generation of the highly active catalyst can help the desired catalytic reaction outcompete the poisoning process.

Q4: Can you provide a starting-point protocol for a challenging thiophene-pyridine Suzuki coupling?

Absolutely. The following protocol is a robust starting point for coupling an electronically challenging aryl bromide with a boronic acid/ester, and it is specifically designed to resist catalyst poisoning.

Experimental Protocol: Robust Suzuki-Miyaura Coupling

Reactants:

  • 2-Bromopyridine derivative (1.0 eq)

  • Thiophene-3-boronic acid pinacol ester (1.2 eq)

  • SPhos Pd G3 Precatalyst (2 mol%)

  • SPhos ligand (2 mol%)

  • K₃PO₄ (Potassium phosphate, 2.5 eq)

  • Solvent: 1,4-Dioxane / H₂O (10:1 v/v)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube or microwave vial, add the 2-bromopyridine derivative, thiophene-3-boronic acid pinacol ester, SPhos Pd G3 precatalyst, additional SPhos ligand, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. It is crucial that the solvents are thoroughly degassed (e.g., by sparging with argon for 30 minutes) to prevent oxidative degradation of the catalyst.

  • Reaction: Place the sealed vessel in a pre-heated oil bath or heating block at 100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours. If the reaction stalls, a small additional charge of the precatalyst (0.5 mol%) can sometimes be beneficial.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

The workflow for troubleshooting these reactions is summarized in the diagram below.

G Start Low Yield in Thiophene-Pyridine Coupling CheckPoison Primary Suspect: Catalyst Poisoning? Start->CheckPoison ChangeLigand Action: Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, RuPhos) CheckPoison->ChangeLigand Yes CheckPurity Secondary Check: Reagent Purity? CheckPoison->CheckPurity No, or issue persists UsePrecat Action: Use Modern Precatalyst (e.g., Buchwald G3/G4) ChangeLigand->UsePrecat Success Problem Solved: High Yield Achieved ChangeLigand->Success OptimizeCond Action: Optimize Conditions UsePrecat->OptimizeCond UsePrecat->Success OptimizeCond->Success Purify Action: Re-purify Starting Materials & Degas Solvents CheckPurity->Purify Impurities detected or suspected Purify->Start Re-run experiment

Caption: A troubleshooting workflow for low-yielding thiophene-pyridine couplings.

References

  • Title: The Rates of Oxidative Addition of Substituted Aryl Halides to a Palladium(0) Xantphos Complex Source: Organometallics, ACS Publications URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling of 2-Heterocyclic Boronic Acids and 2-Heterocyclic Halides Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]

  • Title: A General System for Suzuki-Miyaura Coupling of Thiopheneboronic Acids Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]

  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amidation Source: Organic Letters, ACS Publications URL: [Link]

  • Title: N-Heterocyclic Carbenes in Synthesis Source: Chemical Reviews, ACS Publications URL: [Link]

Optimization

Optimizing reaction temperature for 3-(2-Bromothiophen-3-yl)pyridine synthesis

The following guide is structured as a specialized Technical Support Center resource. It is designed to address the specific chemospecificity and regioselectivity challenges inherent in synthesizing 3-(2-Bromothiophen-3-...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center resource. It is designed to address the specific chemospecificity and regioselectivity challenges inherent in synthesizing 3-(2-Bromothiophen-3-yl)pyridine .[1][2][3]

Topic: Reaction Temperature Optimization for 3-(2-Bromothiophen-3-yl)pyridine Synthesis Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3]

Executive Summary & Core Challenge

The User Issue: Researchers attempting to synthesize 3-(2-Bromothiophen-3-yl)pyridine often encounter two critical failure modes:

  • Regioisomer Contamination: Formation of the unwanted 2-(pyridin-3-yl)-3-bromothiophene isomer.[1][2][3]

  • Over-reaction (Oligomerization): Loss of the bromine handle at the C2 position due to oxidative addition at elevated temperatures.[3]

The Root Cause: The synthesis relies on a Suzuki-Miyaura coupling between a pyridine moiety and a thiophene core.[2][3] The challenge lies in the starting material selection and thermodynamic control.

  • The Trap: Using 2,3-dibromothiophene .[1] The C2-Br bond is significantly more electron-deficient (alpha to sulfur) and reacts faster than the C3-Br bond.[1][2][3] This yields the wrong regioisomer.[3]

  • The Solution: Kinetic resolution using 2-bromo-3-iodothiophene combined with strict temperature ceilings.[1][2][3]

Optimized Synthetic Protocol

Objective: Selective coupling at the C3 position while preserving the C2-Br bond.

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
2-Bromo-3-iodothiophene Electrophile1.0Critical: Do not use 2,3-dibromothiophene.
3-Pyridinylboronic acid Nucleophile1.1Pinacol esters are also acceptable.[1][2][3]
Pd(dppf)Cl₂ · DCM Catalyst0.03 - 0.05Bidentate ligand (dppf) stabilizes the Pd(II) intermediate, preventing premature C2-Br insertion.[1][2][3]
Na₂CO₃ (2M aq) Base2.5Mild base preferred over K₃PO₄ to reduce dehalogenation risk.[1][3]
DME / Ethanol (4:1) Solvent[0.2 M]DME promotes solubility; Ethanol aids boronate activation.[1][3]
Step-by-Step Methodology
  • Degassing (Vital): Charge the reaction vessel with the halide and boronic acid. Evacuate and backfill with Argon (x3).[1][2][3] Dissolved oxygen promotes homocoupling and catalyst decomposition.[3]

  • Solvent Addition: Add the degassed solvent mixture and base.[3]

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon.[1][3]

  • Temperature Ramp:

    • Standard Protocol: Heat to 55°C .

    • Control Logic: At 55°C, the Pd inserts into the C-I bond (Bond Dissociation Energy ~65 kcal/mol) but lacks the thermal energy to overcome the activation barrier for the C-Br bond (~81 kcal/mol) at the C2 position.[3]

  • Monitoring: Monitor via HPLC/UPLC at 2 hours. Look for the disappearance of the iodide.

    • Stop Condition: If <5% starting material remains, cool immediately.[1][2][3]

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Decision Logic & Pathway Visualization

The following diagram illustrates the kinetic pathways determined by temperature and starting material selection.

ReactionPathways Start_Correct Start: 2-Bromo-3-iodothiophene (Correct Precursor) Temp_Opt Temp: 55-60°C (Kinetic Control) Start_Correct->Temp_Opt Selective C-I Insertion Temp_High Temp: >85°C (Thermodynamic Control) Start_Correct->Temp_High Loss of Selectivity Start_Wrong Start: 2,3-Dibromothiophene (Common Error) Start_Wrong->Temp_Opt C2-Br Reacts First Start_Wrong->Temp_High C2-Br Reacts First Target TARGET PRODUCT 3-(2-Bromothiophen-3-yl)pyridine Temp_Opt->Target High Yield Wrong_Iso WRONG ISOMER 2-(Pyridin-3-yl)-3-bromothiophene Temp_Opt->Wrong_Iso (If using 2,3-dibromo) Temp_High->Target Low Yield / Mixture Over_React OVER-REACTION Bis-pyridyl thiophene (Dehalogenated) Temp_High->Over_React C2-Br Activation

Caption: Kinetic pathway analysis showing how precursor selection and temperature control dictate product outcome (Green path = Optimal).

Troubleshooting Guide (FAQ)

Q1: I am using 2,3-dibromothiophene and running at 60°C, but I am isolating the wrong isomer. Why?

Answer: This is a fundamental reactivity issue, not a temperature issue. In 2,3-dibromothiophene, the C2 position is electronically activated (alpha to the sulfur atom) and sterically accessible.[1][3] Palladium will preferentially insert at C2 over C3, regardless of moderate temperature adjustments.[1][2][3]

  • Fix: You must switch to 2-bromo-3-iodothiophene . The C-I bond is significantly weaker than the C-Br bond, overriding the electronic preference for the C2 position [1].[2][3]

Q2: My conversion is low (50%) after 12 hours at 55°C. Should I increase the temperature to 90°C?

Answer: Do not jump to 90°C immediately. Doing so risks activating the C2-Bromine, leading to double-coupling or hydrodehalogenation.[1][2][3]

  • Diagnosis: The catalyst may be deactivated, or the boronic acid is not activating.[3]

  • Step 1: Add a fresh aliquot of catalyst (1 mol%).[1][3]

  • Step 2: Increase temperature incrementally to 65°C .

  • Step 3: Verify your solvent is degassed; oxygen kills the active Pd(0) species rapidly at lower temperatures.[1][3]

Q3: Why do you recommend Pd(dppf)Cl₂ over Pd(PPh₃)₄?

Answer: Pd(PPh₃)₄ is a monodentate ligand system that is prone to ligand dissociation.[1][2][3] At lower temperatures (required for this selectivity), the "naked" palladium is less stable and can precipitate as Pd-black.[1][3] The bidentate dppf ligand creates a wider bite angle and a more stable complex, maintaining catalytic activity at the lower temperatures (50-60°C) required to preserve the bromine handle [2].[1][3]

Q4: Can I use microwave irradiation?

Answer: Not recommended for this specific step. Microwave heating often creates "hot spots" and rapid thermal spikes that can momentarily exceed the activation energy for C-Br insertion.[2][3] Conventional oil bath heating provides the precise thermal consistency needed for chemoselective coupling.[3]

References

  • Almond-Thynne, J., et al. (2016).[1][2][3][4] "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science. (Discusses the intrinsic reactivity order: I > Br >> Cl and the electronic preference for C2 vs C3 in thiophenes).

  • BenchChem Technical Guides. (2025). "A Comparative Guide to Suzuki Coupling of 3,4-dibromothiophene-2-carbaldehyde and 4,5-isomers.

  • Organic Chemistry Portal. "Suzuki Coupling Mechanism and Catalyst Selection.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Debromination of 3-(2-Bromothiophen-3-yl)pyridine

Status: Operational | Ticket ID: CHEM-SUP-2024-BT3P | Specialist: Senior Application Scientist Introduction: The "Debromination Trap" You are likely here because your synthesis involving 3-(2-Bromothiophen-3-yl)pyridine...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: CHEM-SUP-2024-BT3P | Specialist: Senior Application Scientist

Introduction: The "Debromination Trap"

You are likely here because your synthesis involving 3-(2-Bromothiophen-3-yl)pyridine yielded the des-bromo analog (3-(thiophen-3-yl)pyridine) instead of the desired functionalized product.

This molecule presents a "perfect storm" for debromination side reactions due to two structural factors:

  • Electronic Mismatch: The electron-rich thiophene ring makes the C–Br bond susceptible to oxidative addition (good), but also to radical abstraction and halogen dance.

  • Catalyst Poisoning: The pyridine nitrogen can coordinate to Palladium (Pd), arresting the catalytic cycle at the Pd(II) stage. This delay allows the intermediate to scavenge hydrides from the solvent, leading to hydrodehalogenation.

This guide isolates the two most common failure modes: Pd-Catalyzed Cross-Coupling and Lithium-Halogen Exchange .

Module 1: Cross-Coupling (Suzuki-Miyaura) Failures

Symptom: LC-MS shows a major peak corresponding to [M – Br + H]⁺. Diagnosis: Hydrodehalogenation caused by a stalled Transmetallation step.

The Mechanism of Failure

In a successful cycle, the Pd(II)-Ar species undergoes transmetallation with the boronic acid. However, if transmetallation is slow (due to steric bulk or catalyst poisoning by pyridine), the Pd(II) species persists. It will eventually undergo


-hydride elimination  (if alkyl ligands are present) or abstract a hydride from the solvent (alcohol/water), followed by reductive elimination of the debrominated arene.

SuzukiFailure Start Substrate (Ar-Br) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Start->OxAdd + Pd(0) Pd0 Pd(0) Active Catalyst TransMet Transmetallation (with R-B(OH)2) OxAdd->TransMet Fast Path Stall STALLED CYCLE (Pyridine Coordination) OxAdd->Stall Slow Path Product Coupled Product (Ar-R) TransMet->Product Reductive Elim. HydridePd H-Pd(II)-Ar Stall->HydridePd + Hydride (from Solvent) HydrideSource Hydride Source (Alcohol/Base/H2O) HydrideSource->HydridePd SideProduct Debrominated (Ar-H) HydridePd->SideProduct Reductive Elim. Product->Pd0 SideProduct->Pd0

Figure 1: The bifurcation of the catalytic cycle. A stalled intermediate (due to pyridine coordination) is vulnerable to hydride scavenging.

Troubleshooting Protocol: The "Anhydrous" Switch

If you observe >10% debromination, immediately switch to this protocol.

ParameterStandard Condition (Risk)Optimized Condition (Safe) Why?
Solvent Ethanol, Isopropanol, MeOHToluene, Dioxane, or DMF Alcohols are primary hydride donors.
Base Et₃N, iPr₂NH (Organic)K₃PO₄, Cs₂CO₃ (Inorganic) Organic amines can undergo

-hydride elimination and transfer H to Pd.
Water Aqueous mixtures (2:1)Anhydrous (<500 ppm H₂O) Water promotes protodeboronation of the coupling partner, slowing the cycle.
Ligand PPh₃, dppfXPhos, SPhos, or P(t-Bu)₃ Bulky, electron-rich ligands accelerate oxidative addition and protect the metal center.

Step-by-Step Recovery:

  • Dry the System: Flame-dry glassware. Use anhydrous solvents (Toluene/Dioxane).

  • Catalyst Pre-activation: Premix Pd(OAc)₂ and SPhos (1:2 ratio) in the solvent for 15 mins before adding the substrate. This ensures the active catalytic species is formed and reduces "naked" Pd precipitation.

  • Concentration: Run the reaction at high concentration (0.2 M – 0.5 M). High concentration favors the bimolecular Transmetallation step over the unimolecular Hydride abstraction.

  • Scavenger: Add 5 mol% benzoquinone if the problem persists. It acts as a specific scavenger for Pd-hydride species, though it may slow the overall rate.

Module 2: Lithiation Failures (Halogen Dance)

Symptom: You attempt to lithiate at the C2-position (Br site) to react with an electrophile, but obtain a mixture of regioisomers or the debrominated product. Diagnosis: The Halogen Dance (Base-Catalyzed Halogen Migration) .[1][2][3]

The Mechanism of Failure

Thiophenes are notorious for the "Halogen Dance." Upon lithiation, the lithiated species is thermodynamically unstable. If the temperature is too high or the mixing is inefficient, the Lithium atom and the Bromine atom will "dance" (swap positions) to reach the most thermodynamically stable position (often the C5 position of the thiophene), or scramble completely.

HalogenDance Substrate 3-(2-Bromothiophen-3-yl)pyridine Li_Intermediate Kinetic Intermediate (Li at C2 position) Substrate->Li_Intermediate Li-Hal Exchange (-78°C, <1 min) Scrambled Thermodynamic Mixture (Halogen Dance) Li_Intermediate->Scrambled Warm up > -60°C or Slow Addition Quenched_Correct Target Product (E at C2) Li_Intermediate->Quenched_Correct Fast Electrophile Trapping Quenched_Wrong Wrong Regioisomer or Poly-bromo species Scrambled->Quenched_Wrong Quench

Figure 2: Kinetic vs. Thermodynamic control. The window for successful trapping is extremely narrow.

Troubleshooting Protocol: Kinetic Control

To prevent the dance, you must operate strictly under Kinetic Control .

Q: Can I use n-BuLi? A: Avoid if possible. LDA (Lithium Diisopropylamide) or LiTMP are bulkier and less likely to act as nucleophiles, but for Halogen-Lithium exchange, t-BuLi (2 equiv) is preferred at -78°C because the byproduct (t-BuBr) is destroyed immediately, preventing the reverse reaction.

The "Flash" Protocol:

  • Cryogenic Trap: Cool the THF solution of the substrate to -78°C (Acetone/Dry Ice) or -100°C (Ether/Liquid N₂).

  • Reverse Addition (Crucial):

    • Standard: Add BuLi to Substrate. (High local concentration of Base -> Promotes Dance).

    • Recommended:Add Substrate to Base , or generate the unstable lithiated species in the presence of the electrophile (Barbier conditions) if the electrophile is compatible with Li.

    • Alternative: If performing Li-Hal exchange, add n-BuLi very slowly down the side of the flask to pre-cooled substrate.

  • Timing: Do not stir the lithiated species for 30 minutes. The exchange is usually complete in <5 minutes. Quench with the electrophile immediately.

  • Proton Source: If the goal is simple debromination (not the issue here, but for context), methanol is added. If you are seeing debromination when trying to add an electrophile, your system has water . The lithiated thiophene is a "super-base" and will rip protons from trace moisture instantly.

Module 3: Storage & Stability

Q: My starting material is turning green/black on the shelf. Is it debrominating? A: Likely yes. The C–Br bond in electron-rich heterocycles is light-sensitive.

  • Storage: Store under Argon/Nitrogen in the dark at -20°C.

  • Stabilizer: Copper wire is sometimes used for thiophenes, but for this brominated species, simply keeping it acid-free is key. Ensure no residual acid from the synthesis (HBr) remains, as acid catalyzes protodebromination. Wash with NaHCO₃ before storage.

References

  • Mechanisms of Dehalogenation: Navarro, O. et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes."[4][5] Journal of Organic Chemistry, 2004.[5] Link

  • Halogen Dance Reaction: Schnürch, M. et al. "Halogen Dance Reactions—A Review." Chemical Society Reviews, 2007. Link

  • Suzuki Coupling Troubleshooting: "Preventing debromination during reactions." BenchChem Technical Guides. Link

  • Thiophene Stability: "The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." Journal of Organic Chemistry, 2017.[6] Link

  • Palladium Cycle Dynamics: "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation." Organometallics, 2013.[6] Link

Sources

Optimization

Technical Support Center: Recrystallization of 3-(2-Bromothiophen-3-yl)pyridine

Introduction Subject: Purification of 3-(2-Bromothiophen-3-yl)pyridine (CAS: 166450-79-9) Classification: Heterocyclic Biaryl / Halogenated Pyridine Derivative Common Application: Intermediate in Suzuki-Miyaura cross-cou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Subject: Purification of 3-(2-Bromothiophen-3-yl)pyridine (CAS: 166450-79-9) Classification: Heterocyclic Biaryl / Halogenated Pyridine Derivative Common Application: Intermediate in Suzuki-Miyaura cross-couplings for medicinal chemistry (e.g., kinase inhibitors).

Welcome to the Technical Support Center. You are likely working with this compound as a product of a Suzuki coupling between a 3-pyridylboronic acid derivative and a dibromothiophene (or equivalent). As a Senior Application Scientist, I understand the specific challenges this molecule presents: "oiling out" due to low melting points common in thiophene-pyridines, and persistent palladium contamination from the cross-coupling catalyst.

This guide provides a self-validating workflow to determine the optimal recrystallization system, rather than a single static recommendation, ensuring high purity regardless of your crude material's impurity profile.

Part 1: Solvent Selection Strategy

Primary Recommendation: The "Like Dissolves Like" Balance

For 3-(2-Bromothiophen-3-yl)pyridine, the pyridine ring provides basicity and polarity, while the bromothiophene moiety adds significant lipophilicity. A single solvent often fails (either too soluble or insoluble). A binary solvent system is statistically the most robust approach.

Recommended Solvent Systems Table
System TypeSolvent Pair (Solvent / Anti-solvent)Ratio (v/v)Why it works
Standard Ethanol / Water 5:1 to 1:1Pyridine is soluble in EtOH; water forces precipitation. Good for removing inorganic salts.[1]
Lipophilic Ethyl Acetate / Hexanes 1:3 to 1:10Excellent for removing non-polar impurities. The bromine atom increases solubility in hexanes compared to non-halogenated analogs.
High Purity Toluene / Heptane 1:2 to 1:5Best for avoiding "oiling out." Toluene's high boiling point allows higher saturation temperatures.
Polar Aprotic Acetonitrile (Single Solvent) N/AOften yields crystals upon cooling to -20°C. Good for removing boronic acid residues.
Solvent Selection Decision Tree

Use this workflow to experimentally validate the best solvent for your specific batch.

Recrystallization_Workflow Start Start: 100mg Crude Sample SolubilityCheck Test Solubility in Hot Ethanol (70°C) Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble AddWater Add Water dropwise until turbid Soluble->AddWater Yes TryNonPolar Test Solubility in Hot Toluene Soluble->TryNonPolar No (Insoluble) Cooling Slow Cool to RT, then 4°C AddWater->Cooling OilingOut ISSUE: Oiling Out Cooling->OilingOut Forms Oil SolubleToluene Fully Soluble? TryNonPolar->SolubleToluene AddHeptane Add Heptane dropwise SolubleToluene->AddHeptane Yes SolubleToluene->OilingOut No/Partial Remedy Remedy: Re-heat, add seed crystal, cool slower OilingOut->Remedy Remedy->Cooling

Caption: Logical workflow for determining the optimal solvent system based on experimental solubility observations.

Part 2: Troubleshooting & FAQs

Q1: My product is coming out as a brown/orange oil, not a solid. Why?

Diagnosis: This is "oiling out," common in biaryl systems with melting points <100°C. It occurs when the saturation temperature of the solute exceeds its melting point in the solvent mixture, or due to impurities (like protodebrominated byproducts) depressing the melting point. Solution:

  • Switch Solvents: Move to a higher boiling system like Toluene/Heptane . The higher boiling point of toluene allows you to dissolve the compound at a higher temperature, but the key is the interaction—aromatic solvents often solvate biaryls better, preventing the liquid-liquid phase separation.

  • Seeding: You must obtain a seed crystal. Take a small drop of the oil, smear it on a watch glass, and scratch it with a spatula while blowing air on it. Once it solidifies, add this back to the cooling mixture.

  • Slow Cooling: Wrap the flask in cotton wool or place it in a Dewar flask to cool over 4-6 hours. Rapid cooling traps impurities and promotes oiling.

Q2: The crystals are grey/black. How do I remove the Palladium?

Diagnosis: Residual Palladium (Pd) from the Suzuki coupling is trapped in the crystal lattice. Solution: Recrystallization alone is often insufficient for Pd removal.

  • Scavenger Resin: Before recrystallization, dissolve the crude in THF or DCM and treat with a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) or activated charcoal for 1 hour. Filter through Celite.[1]

  • Chelating Wash: If reagents are unavailable, wash the organic layer (during workup) with aqueous sodium diethyldithiocarbamate or N-acetylcysteine .

Q3: I see a spot just below my product on TLC. What is it?

Diagnosis: This is likely the protodebrominated side product (3-(thiophen-3-yl)pyridine), where the bromine has been replaced by hydrogen during the coupling. Solution: This impurity co-crystallizes easily.

  • Action: Recrystallization is rarely effective for separating des-bromo impurities due to structural similarity. You must use Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient) before recrystallization.

Part 3: Detailed Experimental Protocol

Objective: Recrystallization of 5.0 g of crude 3-(2-Bromothiophen-3-yl)pyridine. Recommended System: Ethanol/Water (Eco-friendly & effective for polar removal).

  • Dissolution:

    • Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask.

    • Add Absolute Ethanol (15 mL) and a magnetic stir bar.

    • Heat to reflux (approx. 80°C) on a stir plate.

    • Note: If the solid does not dissolve, add ethanol in 2 mL portions until fully dissolved. If black specks (Pd) remain, filter the hot solution through a pre-warmed glass funnel with a small cotton plug.

  • Saturation:

    • Remove from heat. While still hot, add Deionized Water dropwise.

    • Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of Ethanol to clear the solution back to transparent.

  • Crystallization:

    • Cover the flask with foil (light protection is good for brominated compounds).

    • Allow to cool to room temperature undisturbed for 2 hours.

    • Critical Step: If oil droplets form, reheat to dissolve and add a seed crystal at ~40°C.

    • Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using a Buchner funnel and vacuum.

    • Wash the cake with cold Ethanol/Water (1:1 mixture, 10 mL).

    • Dry under high vacuum at 40°C for 4 hours.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2][3][4] (The authoritative text for general purification techniques of heterocycles).

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (Standard protocols for Pd removal).

  • Kirschning, A., Monenschein, H., & Wittenberg, R. (2001). Functionalized Polymers: Emerging Versatile Tools for Solution-Phase Chemistry and Automated Parallel Synthesis. Angewandte Chemie International Edition, 40(4), 650–679. (Discusses scavenger resins for Suzuki products).

Sources

Troubleshooting

Stability of 3-(2-Bromothiophen-3-yl)pyridine under ambient conditions

Technical Support Center: 3-(2-Bromothiophen-3-yl)pyridine Welcome to the technical support guide for 3-(2-Bromothiophen-3-yl)pyridine (CAS: 166450-79-9).[1][2] This resource is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(2-Bromothiophen-3-yl)pyridine

Welcome to the technical support guide for 3-(2-Bromothiophen-3-yl)pyridine (CAS: 166450-79-9).[1][2] This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this compound in your experiments. Here, we address common questions and troubleshooting scenarios to maintain the integrity of your research.

I. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 3-(2-Bromothiophen-3-yl)pyridine?

A1: To ensure long-term stability, 3-(2-Bromothiophen-3-yl)pyridine should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4][5] It is advisable to store the compound under an inert atmosphere, such as nitrogen, to prevent potential degradation from atmospheric moisture and oxygen.[3] Keep the container away from heat sources, sparks, and open flames.[3][4][6][7] For extended storage, refrigeration is recommended.

Q2: What are the visible signs of degradation for this compound?

A2: While subtle degradation may not be visible, any noticeable change in color (e.g., from off-white/light yellow to brown), or the development of a strong odor may indicate decomposition.[7] For accurate assessment, it is crucial to perform analytical purity checks.

Q3: What are the primary degradation pathways for 3-(2-Bromothiophen-3-yl)pyridine under ambient conditions?

A3: The primary degradation pathways for this compound under ambient conditions are likely hydrolysis and oxidation. The presence of the bromine atom on the thiophene ring and the nitrogen atom in the pyridine ring can influence the molecule's reactivity. Although specific degradation pathways for this exact molecule are not extensively documented in the provided search results, general knowledge of similar heterocyclic compounds suggests that moisture can lead to hydrolysis of the carbon-bromine bond, and exposure to air and light can promote oxidation of the aromatic rings.[8][9][10][11][12]

Q4: What safety precautions should be taken when handling 3-(2-Bromothiophen-3-yl)pyridine?

A4: Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses with side shields, gloves, and a lab coat.[13] Handle the compound in a well-ventilated area or under a chemical fume hood.[3][4] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[6][13] In case of contact, rinse the affected area thoroughly with water.[3]

II. Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Scenario 1: Inconsistent results in a cross-coupling reaction.

  • Question: I am using 3-(2-Bromothiophen-3-yl)pyridine in a Suzuki coupling reaction, but my yields are inconsistent and lower than expected. What could be the cause?

  • Answer: Inconsistent yields in cross-coupling reactions can stem from several factors related to the stability and purity of your starting material.

    • Degradation of the Starting Material: As mentioned, hydrolysis or oxidation of 3-(2-Bromothiophen-3-yl)pyridine can occur with improper storage. A partially degraded starting material will lead to lower yields.

    • Troubleshooting Steps:

      • Assess Purity: Before use, verify the purity of your compound using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[14][]

      • Ensure Anhydrous Conditions: Cross-coupling reactions are often sensitive to moisture. Ensure all your solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

      • Optimize Reaction Conditions: Re-evaluate your reaction parameters, including the catalyst, base, solvent, and temperature.

Scenario 2: Unexpected peaks in analytical characterization.

  • Question: After storing 3-(2-Bromothiophen-3-yl)pyridine for several months, my NMR/LC-MS analysis shows unexpected peaks. What are these impurities?

  • Answer: The appearance of new peaks likely indicates degradation of the compound.

    • Potential Impurities:

      • Hydrolysis Product: A peak corresponding to the replacement of the bromine atom with a hydroxyl group (3-(2-hydroxythiophen-3-yl)pyridine) might be observed.

      • Oxidation Products: Complex mixtures of oxidized species could be present, which may be more challenging to identify without further analysis.

    • Troubleshooting Workflow:

      G start Unexpected peaks in NMR/LC-MS check_storage Review Storage Conditions: - Tightly sealed? - Inert atmosphere? - Cool, dry, dark place? start->check_storage run_purity Re-run Purity Analysis (HPLC, qNMR) check_storage->run_purity compare_spectra Compare with reference spectrum of a fresh sample run_purity->compare_spectra identify_impurities Characterize impurities (e.g., MS/MS, 2D NMR) compare_spectra->identify_impurities Discrepancy found use_fresh Use fresh, pure sample for experiments compare_spectra->use_fresh No discrepancy purify Purify compound (e.g., column chromatography, recrystallization) identify_impurities->purify discard Discard if purification is not feasible purify->discard Unsuccessful purify->use_fresh Successful

      Caption: Troubleshooting workflow for identifying unknown impurities.

Scenario 3: The compound has changed color.

  • Question: My initially off-white 3-(2-Bromothiophen-3-yl)pyridine has turned a brownish color. Is it still usable?

  • Answer: A color change is a strong indicator of decomposition. While the compound may not be completely degraded, its purity is compromised.

    • Recommendation: It is highly recommended to assess the purity of the discolored sample via analytical techniques before use.[14][] For critical applications, it is best to use a fresh, pure sample to ensure the reliability and reproducibility of your results. If purification is an option, techniques like column chromatography or recrystallization might be employed to isolate the pure compound.

III. Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general guideline for assessing the purity of 3-(2-Bromothiophen-3-yl)pyridine.

Objective: To determine the purity of a sample of 3-(2-Bromothiophen-3-yl)pyridine using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

  • 3-(2-Bromothiophen-3-yl)pyridine sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • Volumetric flasks

  • Pipettes

  • HPLC vials

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Degas both mobile phases before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 1 mg of a reference standard of 3-(2-Bromothiophen-3-yl)pyridine.

    • Dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) in a 10 mL volumetric flask to prepare a stock solution of 100 µg/mL.

    • Prepare a working standard solution of 10 µg/mL by diluting the stock solution.

  • Sample Solution Preparation:

    • Prepare a sample solution of the 3-(2-Bromothiophen-3-yl)pyridine to be tested at the same concentration as the working standard solution (10 µg/mL).

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm (or a wavelength of maximum absorbance for the compound)

    • Gradient Elution:

      • Start with a suitable ratio of Mobile Phase A and B (e.g., 90:10 A:B).

      • Run a linear gradient to a higher concentration of Mobile Phase B (e.g., 10:90 A:B) over 15-20 minutes.

      • Hold at high organic concentration for a few minutes to elute any non-polar impurities.

      • Return to initial conditions and allow the column to re-equilibrate.

  • Data Analysis:

    • Integrate the peaks in the chromatograms for both the standard and the sample.

    • Calculate the purity of the sample by comparing the peak area of the main compound to the total area of all peaks (Area Percent method).

    % Purity = (Area of main peak / Total area of all peaks) * 100

Data Presentation:

ParameterExample Value
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% FA in Water, B: 0.1% FA in ACN
Flow Rate1.0 mL/min
Detection254 nm
Retention Time~8.5 min (example)
Purity (Fresh Sample)>98%
Purity (Aged Sample)92% (with impurity peaks at ~5.2 and ~6.8 min)
IV. Mechanistic Insights into Stability

The stability of 3-(2-Bromothiophen-3-yl)pyridine is influenced by the electronic properties of its constituent rings.

  • Thiophene Ring: The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack and oxidation.[16][17] The bromine substituent is a potential leaving group in nucleophilic substitution reactions, although this is less favorable on an aromatic ring compared to an aliphatic carbon.

  • Pyridine Ring: The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This generally makes it more resistant to electrophilic substitution and oxidation compared to benzene or thiophene.[16]

The interplay of these two rings and the bromo-substituent dictates the overall reactivity and potential degradation pathways.

G cluster_0 Factors Influencing Stability cluster_1 Degradation Pathways Moisture Moisture (Ambient Humidity) Hydrolysis Hydrolysis (C-Br bond cleavage) Moisture->Hydrolysis Oxygen Oxygen (Air) Oxidation Oxidation (Ring opening/modification) Oxygen->Oxidation Light Light (UV exposure) Light->Oxidation Polymerization Polymerization Light->Polymerization Degraded Degraded Product(s) Hydrolysis->Degraded Oxidation->Degraded Polymerization->Degraded Compound 3-(2-Bromothiophen-3-yl)pyridine Compound->Hydrolysis Compound->Oxidation Compound->Polymerization

Caption: Factors and potential pathways for the degradation of 3-(2-Bromothiophen-3-yl)pyridine.

References

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS.
  • 3 - SAFETY DATA SHEET. (2025, December 18).
  • Sigma-Aldrich. (2023, November 3). SAFETY DATA SHEET.
  • 8 - SAFETY DATA SHEET. (2025, December 18).
  • Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
  • MATERIAL SAFETY DATA SHEET. (n.d.).
  • Apollo Scientific. (2023, July 6). Pyridine.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • ResearchGate. (n.d.). Reaction of 2-Bromopyridine with Thiophenol a.
  • Ijaresm. (n.d.). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”.
  • Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15).
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.
  • RSC Publishing. (n.d.). Analytical Methods.
  • Ashdin Publishing. (n.d.). A Succinct Assessment of the Development, Validation, and Method Verification of Analytical Methods for Natural and Synthetic Therapeutic Molecules.
  • ChemBK. (n.d.). 3-(2-bromothiophen-3-yl)pyridine.
  • ResearchGate. (n.d.). ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines.
  • NIH. (n.d.). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31.
  • ResearchGate. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives.
  • Semantic Scholar. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
  • MDPI. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions.
  • PubMed. (n.d.). Pyridine degradation and heterocyclic nitrification by Bacillus coagulans.
  • CymitQuimica. (n.d.). 3-(2-Bromothiophen-3-yl)pyridine.
  • Pearson. (2024, September 23). Reactions of Pyrrole, Furan, and Thiophene.
  • Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene.
  • ChemScene. (n.d.). 2-(Thiophen-3-yl)pyridine.
  • YouTube. (2021, November 15). Aromaticity, Stability and Reactivity in Pyrrole, Furan and Thiophene - II.
  • PubMed. (2019, July 24). Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of 3-(2-Bromothiophen-3-yl)pyridine

Introduction In the landscape of drug discovery and materials science, heteroaromatic compounds are fundamental building blocks. Molecules like 3-(2-Bromothiophen-3-yl)pyridine, which couple a pyridine and a substituted...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and materials science, heteroaromatic compounds are fundamental building blocks. Molecules like 3-(2-Bromothiophen-3-yl)pyridine, which couple a pyridine and a substituted thiophene ring, represent a versatile scaffold for developing novel chemical entities. The precise arrangement of these rings and the position of the bromine substituent are critical to the molecule's chemical reactivity and its potential biological or physical properties. Therefore, unambiguous structural elucidation is not merely a procedural step but the cornerstone of reliable and reproducible research.

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(2-Bromothiophen-3-yl)pyridine. As a primary tool for organic chemists, ¹H NMR offers a rapid and remarkably detailed picture of molecular structure. However, complete confidence in structural assignment often necessitates a multi-faceted analytical approach. This document serves as a comprehensive comparison, detailing the power of ¹H NMR and contextualizing its role alongside other essential spectroscopic techniques such as ¹³C NMR, 2D NMR (COSY, HMBC), and Mass Spectrometry. We will explore the causality behind experimental choices and provide the data-driven insights required by researchers in the field.

Section 1: The Foundational Role of ¹H NMR Spectroscopy

¹H NMR spectroscopy is the initial and most informative method for the structural analysis of most organic molecules. It operates on the principle that atomic nuclei, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is highly sensitive to the local electronic environment of each proton, providing three key pieces of information:

  • Chemical Shift (δ): Indicates the electronic environment of a proton. Electronegative atoms (like bromine and the nitrogen in the pyridine ring) and aromatic systems withdraw electron density, "deshielding" nearby protons and shifting their signals to a higher frequency (downfield).

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Spin-Spin Coupling (J): Reveals information about adjacent protons. Protons on neighboring carbons interact, splitting each other's signals into predictable patterns (multiplets), with the magnitude of the splitting (coupling constant, J, in Hertz) providing information on the connectivity and geometry of the atoms.

For a molecule like 3-(2-Bromothiophen-3-yl)pyridine, these principles allow us to map the proton framework and confirm the substitution pattern.

Section 2: Predicted ¹H NMR Spectrum of 3-(2-Bromothiophen-3-yl)pyridine

Before acquiring a spectrum, a chemist will analyze the molecule's structure to predict the expected signals. This predictive step is crucial for an efficient and accurate interpretation of the experimental data.

The structure contains two aromatic rings, a pyridine ring and a bromothiophene ring, with a total of six aromatic protons.

  • Thiophene Protons (2H): There are two protons on the thiophene ring. They are adjacent to each other and will therefore appear as a pair of doublets due to mutual coupling. The proton at position 4 (H-4') will be coupled to the proton at position 5 (H-5'). The bromine at position 2' will influence the chemical shifts.

  • Pyridine Protons (4H): The pyridine ring has four protons. Due to the substitution at position 3, all four are chemically distinct:

    • H-2: This proton is adjacent to the nitrogen and the point of substitution, making it the most downfield proton of the pyridine ring. It will appear as a doublet of doublets or a multiplet.

    • H-6: This proton is also adjacent to the nitrogen and will be significantly downfield. It will show coupling to H-5 and H-4.

    • H-4: This proton will be coupled to H-2, H-5, and H-6, likely resulting in a complex multiplet.

    • H-5: This proton is coupled to H-4 and H-6 and will appear as a multiplet.

The expected chemical shifts are influenced by the electron-withdrawing nature of the nitrogen in the pyridine ring and the bromine on the thiophene ring.[1]

Table 1: Predicted ¹H NMR Parameters for 3-(2-Bromothiophen-3-yl)pyridine

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityExpected Coupling Constants (J, Hz)
H-5' (Thiophene)7.0 - 7.4Doublet (d)J = ~5-6 Hz (ortho)
H-4' (Thiophene)7.0 - 7.4Doublet (d)J = ~5-6 Hz (ortho)
H-5 (Pyridine)7.3 - 7.6Multiplet (m)J = ~7-8 Hz (ortho), ~4-5 Hz (meta)
H-4 (Pyridine)7.8 - 8.2Multiplet (m)J = ~7-8 Hz (ortho), ~2 Hz (meta)
H-6 (Pyridine)8.5 - 8.8Multiplet (m)J = ~4-5 Hz (meta), ~2 Hz (para)
H-2 (Pyridine)8.8 - 9.1Doublet (d) or Multiplet (m)J = ~2 Hz (meta)

Note: These are estimated ranges based on typical values for substituted thiophenes and pyridines.[2][3][4][5]

Section 3: Experimental Protocol for High-Resolution ¹H NMR

Trustworthy data begins with a robust experimental protocol. The following steps outline a standard procedure for acquiring a high-quality ¹H NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified 3-(2-Bromothiophen-3-yl)pyridine sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. CDCl₃ is a common choice due to its excellent dissolving power for a wide range of organic compounds and its single residual proton peak at ~7.26 ppm, which is easily identified.[6]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm. Modern spectrometers can also reference the residual solvent peak.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height in the tube is adequate (typically ~4 cm).

  • Instrument Setup & Data Acquisition (using a 400 MHz Spectrometer as an example):

    • Insert the NMR tube into the spinner turbine and carefully place it into the spectrometer's magnet.

    • Locking: The instrument locks onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.

    • Shimming: The magnetic field is homogenized (shimmed) across the sample volume to achieve maximum resolution, resulting in sharp, symmetrical peaks.

    • Tuning and Matching: The probe is tuned to the ¹H frequency (~400 MHz) to ensure efficient power transfer.

    • Acquisition Parameters:

      • Set the number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

      • Define the spectral width to cover the expected range of proton signals (e.g., 0 to 10 ppm).

      • Set the relaxation delay (D1) to an appropriate value (e.g., 1-2 seconds) to allow for full relaxation of the protons between pulses.

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier Transform (FT) to convert the FID (time-domain data) into the spectrum (frequency-domain data).

    • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.

    • Baseline Correction: Apply a polynomial function to correct any baseline distortions.

    • Calibration: Reference the spectrum by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm.

    • Integration: Integrate the signals to determine the relative number of protons for each peak.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing A Weigh Compound (5-10 mg) B Dissolve in CDCl3 with TMS A->B C Transfer to NMR Tube B->C D Insert Sample & Lock C->D E Shim & Tune Probe D->E F Set Parameters & Acquire FID E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Calibrate & Integrate H->I J J I->J Final Spectrum Interpretation

Fig. 1: Standard workflow for 1D ¹H NMR analysis.

Section 4: A Comparative Guide to Structural Elucidation Techniques

While ¹H NMR is powerful, its data can sometimes be ambiguous, especially in complex molecules. A truly rigorous structural elucidation relies on a suite of complementary techniques. The choice of which additional experiments to run is a critical decision based on the specific questions that remain after the initial ¹H NMR analysis.[7][8][9]

Decision_Tree cluster_optional Optional / Definitive Start Start: Purified Compound H1_NMR Acquire 1D ¹H NMR Start->H1_NMR MS Acquire Mass Spectrum Start->MS H1_Assign Can all ¹H signals be unambiguously assigned? H1_NMR->H1_Assign MS_Confirm Molecular Weight and Bromine Presence Confirmed? MS->MS_Confirm MS_Confirm->H1_NMR Yes MS_Error Re-evaluate Sample Purity/Stability MS_Confirm->MS_Error No C13_NMR Acquire 1D ¹³C NMR & DEPT H1_Assign->C13_NMR No Final_Structure Structure Elucidated H1_Assign->Final_Structure Yes C13_Assign Carbon Skeleton Confirmed? Protonated vs Quaternary C's known? C13_NMR->C13_Assign C13_Assign->H1_Assign Partially TwoD_NMR Acquire 2D NMR: COSY, HSQC, HMBC C13_Assign->TwoD_NMR No TwoD_NMR->Final_Structure XRay Need Absolute Confirmation? (Requires Crystal) Final_Structure->XRay

Fig. 2: Decision workflow for selecting analytical techniques.
Comparison of Key Analytical Techniques

The following table objectively compares the performance and data output of ¹H NMR with essential alternative methods for the analysis of 3-(2-Bromothiophen-3-yl)pyridine.

Table 2: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedStrengths for this MoleculeLimitations
¹H NMR Proton environment, connectivity (H-H), and relative abundance.Fast, non-destructive, provides excellent initial structural map of the aromatic regions.Signal overlap in complex regions is possible. Does not directly observe the carbon skeleton or quaternary carbons.
¹³C NMR Number and electronic environment of unique carbon atoms.Confirms the presence of 9 unique carbons (4 on thiophene, 5 on pyridine). DEPT experiments differentiate CH, CH₂, CH₃, and quaternary carbons.[10][11]Low natural abundance of ¹³C requires longer acquisition times. Provides no direct connectivity information.
2D COSY (Correlation Spectroscopy)Shows which protons are coupled to each other (H-H correlation).Unambiguously confirms the H-4'/H-5' coupling on the thiophene ring and the coupling network within the pyridine ring.[12]Only shows direct (2-3 bond) couplings. Does not provide information across the ring-ring linkage.
2D HSQC/HMQC (Heteronuclear Single Quantum Coherence)Shows which proton is directly attached to which carbon (one-bond C-H correlation).Directly links each proton signal to its corresponding carbon signal, confirming C-H assignments.[13]Does not show correlations to quaternary (non-protonated) carbons.
2D HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over 2-3 bonds (long-range C-H correlation).Crucial for mapping the full molecule. It can show correlations from pyridine protons to thiophene carbons (and vice-versa) across the C-C bond, confirming the overall connectivity. It is the best method for assigning quaternary carbons.[13][14]Absence of a correlation is not definitive proof of a lack of proximity. Requires careful optimization.
Mass Spectrometry (MS) Molecular weight and elemental composition (with high resolution).Confirms the molecular formula (C₉H₆BrNS). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) provides definitive evidence of a single bromine atom, seen as two peaks (M and M+2) of nearly equal intensity.[15][16]Provides little to no information about the connectivity of the atoms (isomerism).[17][18]
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, and bond angles in the solid state.Provides the "gold standard," absolute and unambiguous proof of structure, including the conformation between the two rings.[19][20]Requires a single, high-quality crystal, which can be difficult and time-consuming to grow. The structure may differ from that in solution.

Conclusion and Best Practices

The structural elucidation of 3-(2-Bromothiophen-3-yl)pyridine serves as an excellent case study in modern analytical chemistry. ¹H NMR spectroscopy stands as the indispensable first step, offering a wealth of information quickly and efficiently. Its ability to map the proton framework provides a strong foundation for any structural hypothesis.

However, for complete and irrefutable characterization—the standard required in pharmaceutical and materials development—a single technique is insufficient. The most robust approach involves a synergistic combination of methods. The recommended workflow begins with ¹H NMR and Mass Spectrometry to establish the basic framework and confirm the molecular formula. Any ambiguities in the ¹H NMR assignments should then be resolved using a suite of 1D and 2D NMR experiments, particularly ¹³C NMR, COSY, and HMBC, which together can piece together the entire molecular puzzle from protons to the full carbon skeleton. For absolute confirmation, especially for patent applications or regulatory submissions, single-crystal X-ray diffraction remains the ultimate arbiter of molecular structure. By understanding the strengths and limitations of each technique, researchers can strategically and efficiently arrive at a confident and correct structural assignment.

References

  • Wiley-VCH. (2007). Supporting Information.
  • ChemicalBook. (n.d.). 2-Bromothiophene(1003-09-4) 1H NMR.
  • Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region.
  • Sone, T., Takahashi, K., & Fujieda, K. (n.d.). ¹³C NMR spectra of thiophenes. III—Bromothiophenes. Research Paper.
  • ResearchGate. (n.d.). Full MS of brominated CytC. Inset shows distribution of bromine modifications.
  • ChemicalBook. (n.d.). 3-Bromothiophene(872-31-1) 1H NMR spectrum.
  • PMC. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
  • ChemicalBook. (n.d.). 3-Pyridyl bromide(626-55-1) 1H NMR spectrum.
  • Gowland, J. A., & McClelland, R. A. (1979). A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry, 57, 2140.
  • SpectraBase. (n.d.). 3-Bromothiophene - Optional[1H NMR] - Chemical Shifts.
  • BenchChem. (2025). A Comparative Guide to the X-ray Crystallographic Analysis of Substituted Thiophene Derivatives.
  • The Royal Society of Chemistry. (2019). Supporting Information.
  • Inorganic Chemistry - ACS Publications. (2017). Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines.
  • AIP Publishing - American Institute of Physics. (n.d.). Analysis of the NMR Spectrum of Pyridine.
  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.
  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra.
  • ResearchGate. (n.d.). Overview of methods capable of identification of two-bond ¹H-¹³C....
  • ResearchGate. (n.d.). ¹H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3....
  • ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in....
  • Advanced Organic Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane.
  • MSU Chemistry. (n.d.). Proton NMR Table.
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques.
  • YouTube. (2023). Bromo pattern in Mass Spectrometry.
  • Semantic Scholar. (n.d.). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances.
  • Fine-Tuned Imino-Diels−Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push−Pull Vinylogous Enamino Nitriles. (2026).
  • TSI Journals. (n.d.). Structural Elucidation: Principles, Techniques, and Applications in Chemistry and Pharmaceuticals.
  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Electronic supplementary information.
  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility.
  • ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • ChemicalBook. (n.d.). Pyridine(110-86-1) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 2-Bromo-3-methylpyridine(3430-17-9) 1H NMR spectrum.
  • 3. 1H NMR Spectroscopy. (n.d.).
  • DTIC. (n.d.). Mass Spectrometry of Heterocyclic Compounds.
  • ResearchGate. (2025). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS.
  • ResearchGate. (n.d.). Structure of thiophene 3 i obtained by single crystal X‐ray diffraction, CCDC: 2293105.

Sources

Comparative

A Comparative Guide to the ¹³C NMR Chemical Shifts of 3-(2-Bromothiophen-3-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Crucial Role of ¹³C NMR in Structural Elucidation In the realm of medicinal chemistry and materials science, the precise structural charac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of ¹³C NMR in Structural Elucidation

In the realm of medicinal chemistry and materials science, the precise structural characterization of novel heterocyclic compounds is paramount. 3-(2-Bromothiophen-3-yl)pyridine, a molecule featuring interconnected pyridine and thiophene rings, presents a unique electronic landscape. Understanding the nuanced effects of the bromine substituent and the interplay between these two aromatic systems is critical for predicting its reactivity, biological activity, and potential applications. ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable, non-destructive technique for this purpose, providing a detailed fingerprint of the carbon skeleton. This guide offers an in-depth analysis of the expected ¹³C NMR chemical shifts for 3-(2-Bromothiophen-3-yl)pyridine, supported by comparative data from related structures and a discussion of the underlying principles governing these shifts.

Predicted ¹³C NMR Chemical Shifts for 3-(2-Bromothiophen-3-yl)pyridine

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
Thiophene Ring
C2~112 - 118Directly bonded to bromine, experiencing a significant upfield shift due to the "heavy atom effect".[1][2]
C3~135 - 140The ipso-carbon attached to the pyridine ring, expected to be deshielded.
C4~125 - 130Beta to the bromine and the pyridine substituent, influenced by both.
C5~128 - 133Relatively distant from the substituents, its shift will be closer to that of unsubstituted thiophene but influenced by the overall electron distribution.
Pyridine Ring
C2'~148 - 152Alpha to the nitrogen, showing characteristic downfield shift.
C3'~138 - 142The ipso-carbon attached to the thiophene ring, expected to be deshielded.
C4'~123 - 127Para to the nitrogen, its chemical shift is sensitive to the substituent at C3'.
C5'~133 - 137Beta to the nitrogen and adjacent to the substituent, expected to be downfield.
C6'~147 - 151Alpha to the nitrogen, showing a characteristic downfield shift, similar to C2'.

Comparative Analysis: Deconstructing the Substituent Effects

The predicted chemical shifts for 3-(2-Bromothiophen-3-yl)pyridine are a composite of several electronic and structural factors. A comparative analysis with simpler, related molecules provides a robust framework for understanding these influences.

The Influence of the Bromine Substituent on the Thiophene Ring

The presence of a bromine atom at the C2 position of the thiophene ring is a key determinant of its ¹³C NMR spectrum. Contrary to what might be expected based solely on electronegativity, heavy halogens like bromine induce an upfield shift on the directly attached (ipso) carbon. This phenomenon, known as the "heavy atom effect," is attributed to spin-orbit coupling and the large electron cloud of the bromine atom, which increases the shielding of the carbon nucleus.[1][2] Therefore, C2 is predicted to resonate at a significantly lower frequency compared to an unsubstituted thiophene carbon.

The electronic effect of bromine also extends to the other carbons of the thiophene ring, though to a lesser extent. As an inductively withdrawing and resonance-donating substituent, it will modulate the electron density and consequently the chemical shifts of C3, C4, and C5.

The Pyridine Ring as a Substituent

The 3-pyridyl group acts as an electron-withdrawing substituent on the thiophene ring. This effect is most pronounced at the ipso-carbon (C3) and the ortho- and para-positions relative to the point of attachment. Consequently, C3 is expected to be deshielded and shifted downfield. The influence of the pyridine ring on the chemical shifts of substituted benzenes and other heteroaromatics is well-documented.[3][4][5]

The 2-Bromothiophen-3-yl Group as a Substituent on the Pyridine Ring

Conversely, the 2-bromothiophen-3-yl moiety influences the chemical shifts of the pyridine ring. The electron-withdrawing nature of the thiophene ring, compounded by the bromine atom, will affect the electron distribution within the pyridine ring. This will lead to shifts in the resonances of the pyridine carbons, particularly C3' (the ipso-carbon) and the carbons ortho and para to it (C2', C4', and C5'). The chemical shifts of carbons in substituted pyridines are known to be sensitive to the electronic properties of the substituent at the 3-position.[3][5]

Visualizing the Structure and Substituent Effects

To clarify the numbering of the carbon atoms and the key interactions influencing the chemical shifts, the following diagrams are provided.

G cluster_thiophene Thiophene Ring cluster_pyridine Pyridine Ring C2 C2 C3 C3 C2->C3 Br Br C2->Br C4 C4 C3->C4 C3_prime C3' C3->C3_prime Inter-ring bond C5 C5 C4->C5 S1 S C5->S1 S1->C2 C2_prime C2' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime C5_prime C5' C4_prime->C5_prime C6_prime C6' C5_prime->C6_prime N1_prime N C6_prime->N1_prime N1_prime->C2_prime

Figure 1. Molecular structure of 3-(2-Bromothiophen-3-yl)pyridine with carbon numbering.

Experimental Protocol for ¹³C NMR Acquisition

To obtain high-quality, reproducible ¹³C NMR data for 3-(2-Bromothiophen-3-yl)pyridine, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used. The choice of solvent can slightly affect chemical shifts.[6]

  • Concentration: Prepare a solution with a concentration of 10-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters (for a 400 MHz Spectrometer)
  • Nucleus: ¹³C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): ~1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) is sufficient to cover the expected chemical shift range for most organic compounds.[7]

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

G A Sample Preparation (Dissolve in Deuterated Solvent + TMS) B Place Sample in NMR Spectrometer A->B C Set Up Experiment Parameters (Pulse Program, NS, SW, etc.) B->C D Acquire Free Induction Decay (FID) C->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) D->E F Reference Spectrum to TMS (0 ppm) E->F G Analyze ¹³C NMR Spectrum (Assign Peaks) F->G

Figure 2. Workflow for ¹³C NMR data acquisition and analysis.

Conclusion

This guide provides a comprehensive overview of the expected ¹³C NMR chemical shifts for 3-(2-Bromothiophen-3-yl)pyridine based on established principles of substituent effects in heterocyclic systems. By understanding the influence of the bromine atom and the interplay between the pyridine and thiophene rings, researchers can confidently interpret experimental data. The provided experimental protocol offers a robust methodology for acquiring high-quality ¹³C NMR spectra, ensuring the accurate structural elucidation of this and related compounds, which is a critical step in the drug development and materials science pipeline.

References

  • Kleinpeter, E., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(5), 967-973. [Link]

  • Zalewski, R. I., et al. (1987). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Magnetic Resonance in Chemistry, 25(6), 457-460. [Link]

  • Gronowitz, S., et al. (1976). ¹³C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. Acta Chemica Scandinavica, Series B: Organic Chemistry and Biochemistry, 30, 391-398. [Link]

  • Retcofsky, H. L., & Friedel, R. A. (1967). Carbon-13 nuclear magnetic resonance studies of 3-substituted pyridines. The Journal of Physical Chemistry, 71(11), 3592-3596. [Link]

  • Stack Exchange. (2018). Assigning the ¹³C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. [Link]

  • Stack Exchange. (2015). Calculated ¹³C NMR Shifts of brominated Carbons. Chemistry Stack Exchange. [Link]

  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Critical Reviews in Analytical Chemistry, 50(6), 527-555. [Link]

  • Gable, K. (n.d.). ¹³C NMR Chemical Shifts. Oregon State University. [Link]

Sources

Validation

Mass spectrometry fragmentation pattern of 3-(2-Bromothiophen-3-yl)pyridine

The following guide details the mass spectrometry fragmentation patterns of 3-(2-Bromothiophen-3-yl)pyridine , a critical heteroaryl scaffold often utilized in Suzuki-Miyaura cross-coupling for drug discovery (e.g., kina...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mass spectrometry fragmentation patterns of 3-(2-Bromothiophen-3-yl)pyridine , a critical heteroaryl scaffold often utilized in Suzuki-Miyaura cross-coupling for drug discovery (e.g., kinase inhibitors).

This guide compares the spectral "performance" of this molecule under two distinct ionization regimes: Electron Ionization (EI) (the gold standard for structural identification) and Electrospray Ionization (ESI) (the standard for biological quantification), providing researchers with the necessary data to select the optimal analytical workflow.

Executive Summary & Molecule Profile[1]

  • Compound: 3-(2-Bromothiophen-3-yl)pyridine

  • Chemical Formula: C

    
    H
    
    
    
    BrNS
  • Exact Mass: 238.9404 (for

    
    Br), 240.9384 (for 
    
    
    
    Br)
  • Core Application: Intermediate in the synthesis of heterobiaryl pharmaceuticals; often analyzed to confirm successful bromination or coupling.

The "Performance" Comparison: EI vs. ESI

For this molecule, the choice of ionization method dictates the information yield.[1]

FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Primary Utility Structural Confirmation (Fingerprinting)Quantification (PK/PD Studies)
Ion Type Radical Cation

Protonated Adduct

Fragmentation Spontaneous, extensive (In-source)Minimal (Requires CID/MS-MS)
Isotope Visibility Distinct 1:1 doublet (m/z 239/241)Distinct 1:1 doublet (m/z 240/242)
Limit of Detection Moderate (ng range)High (pg range)

Fragmentation Mechanics & Pathways[3][4][5][6]

The fragmentation of 3-(2-Bromothiophen-3-yl)pyridine is driven by the stability of the heteroaromatic rings and the lability of the Carbon-Bromine bond.

A. The Bromine Signature (Isotopic Pattern)

Before fragmentation, the molecular ion cluster is the most diagnostic feature. Due to the natural abundance of Bromine isotopes (


Br 

50.7% and

Br

49.3%), the parent ion appears as a 1:1 doublet separated by 2 mass units.
  • EI: m/z 239 and 241.

  • ESI: m/z 240 and 242.

B. Primary Fragmentation Channel: Homolytic Dehalogenation

The weakest bond in the system is the


 bond.
  • Excitation: Under 70 eV (EI), the molecule forms a radical cation

    
    .
    
  • Cleavage: The bromine radical (

    
    ) is ejected.
    
  • Result: Formation of the thienyl-pyridine cation (m/z 160). This is typically the base peak (100% abundance) or a major ion in EI spectra because the resulting fused-ring-like aromatic system is highly stable.

C. Secondary Pathways: Ring Disintegration

Once the bromine is lost, the remaining energy drives the disintegration of the heterocyclic rings:

  • Pyridine Cleavage: Loss of neutral hydrogen cyanide (HCN, 27 Da).

    • Transition: m/z 160

      
       m/z 133.
      
  • Thiophene Cleavage: Loss of thioformyl radical (HCS) or acetylene moieties, though these are less favorable than HCN loss in pyridyl systems.

Visualization of Signaling Pathways (Graphviz)

The following diagram maps the fragmentation logic, contrasting the "Hard" EI pathway with the "Soft" ESI pathway.

MS_Fragmentation M_EI [M]•+ (EI) m/z 239 / 241 (Radical Cation) Br_Loss Loss of Br• (Homolytic Cleavage) M_EI->Br_Loss 70 eV Impact M_ESI [M+H]+ (ESI) m/z 240 / 242 (Protonated) Br_Loss_ESI Loss of HBr or Br• (Collision Induced) M_ESI->Br_Loss_ESI CID Energy Frag_160 Fragment Ion m/z 160 (Thienyl-Pyridine Cation) Br_Loss->Frag_160 -79/81 Da Br_Loss_ESI->Frag_160 Major Pathway HCN_Loss Loss of HCN (-27 Da) Frag_160->HCN_Loss High Energy Frag_133 Fragment Ion m/z 133 (Pyrro-Thiophene Hybrid) HCN_Loss->Frag_133 Ring Contraction

Caption: Comparative fragmentation pathways showing the convergence of EI and ESI mechanisms toward the stable m/z 160 core.

Experimental Data Comparison

The following table summarizes predicted diagnostic ions based on standard heteroaromatic fragmentation rules validated against similar bromothiophene scaffolds [1][2].

Table 1: Diagnostic Ion Table (EI Source @ 70 eV)
m/z (Nominal)Ion IdentityRelative Abundance (Est.)[2][3][4]Mechanistic Origin
239 / 241

High (60-80%)Molecular ion; 1:1 doublet confirms mono-bromination.
160

Base Peak (100%) Homolytic cleavage of C-Br; formation of stable biaryl cation.
133

Moderate (20-40%)Fragmentation of the pyridine ring (loss of HCN).
116

Low (<10%)Fragmentation of thiophene ring (loss of CS).
89

LowDeep fragmentation (loss of heteroatoms).
Table 2: ESI-MS/MS Transitions (Positive Mode)
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Usage
240 (

Br)
160 20 - 30 eVQuantifier: High intensity, chemically stable.
242 (

Br)
160 20 - 30 eVQualifier: Confirms isotopic identity.
240 133 40 - 50 eVSecondary confirmation (requires higher energy).

Detailed Experimental Protocols

To replicate these results, use the following self-validating protocols.

Protocol A: Structural Confirmation via GC-MS (EI)

Best for: Purity analysis of synthesized intermediates.

  • Sample Prep: Dissolve ~1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM).

  • Inlet: Split mode (20:1), Temperature 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm ID).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 3 min.

  • MS Source: Electron Ionization (70 eV), Source Temp 230°C.

  • Validation Check: Look for the 1:1 doublet at m/z 239/241. If the ratio is skewed, check for interference from des-bromo (m/z 161) or di-bromo impurities.

Protocol B: Trace Analysis via LC-MS/MS (ESI)

Best for: PK studies or detecting residue in biological matrices.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode (Capillary: 3.5 kV).

  • MRM Setup: Monitor transition 240.0

    
     160.0.
    
  • Validation Check: Inject a blank solvent after the highest standard. This molecule is lipophilic and may carry over; ensure the blank signal is <20% of the LLOQ (Lower Limit of Quantitation).

Scientific Commentary & Troubleshooting

The "Ghost" Peak Phenomenon

In ESI mode, you may occasionally observe a peak at m/z 162 instead of the expected fragment.

  • Cause: In-source reduction. The high voltage in the ESI source can sometimes drive a redox reaction where the bromine is replaced by a hydrogen atom before detection, creating a pseudo-molecular ion of the des-bromo analog (3-(thiophen-3-yl)pyridine).

  • Solution: Lower the fragmentor voltage or capillary voltage to reduce in-source fragmentation/reaction.

Differentiation from Isomers

This molecule has a structural isomer: 3-(3-bromothiophen-2-yl)pyridine .

  • Mass Spec: The fragmentation patterns are nearly identical (m/z 239/241

    
     160).
    
  • Differentiation: MS alone is insufficient. You must rely on Chromatographic Retention Time (the 2-bromo isomer is typically more polar than the 3-bromo isomer due to the dipole vector relative to the pyridine nitrogen) or NMR coupling constants .

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Thiophene Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones and Related Heterocycles.[2] International Journal of Materials and Chemistry.[2] Available at: [Link]

  • Dorota Prukała, et al. (2010). Electron ionization and electrospray ionization mass spectrometric study of isomeric N-chloro(or bromo)benzyl-substituted derivatives.[5] Rapid Communications in Mass Spectrometry.[5] Available at: [Link]

Sources

Comparative

Comparing reactivity of 3-(2-Bromothiophen-3-yl)pyridine vs 3-(5-bromo) isomer

Comparative Reactivity Guide: 3-(2-Bromothiophen-3-yl)pyridine vs. 3-(5-Bromothiophen-3-yl)pyridine Part 1: Executive Summary & Structural Analysis The Core Distinction: While both compounds are -brominated thiophenes su...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Guide: 3-(2-Bromothiophen-3-yl)pyridine vs. 3-(5-Bromothiophen-3-yl)pyridine

Part 1: Executive Summary & Structural Analysis

The Core Distinction: While both compounds are


-brominated thiophenes substituted with a pyridine ring, they exhibit drastically different reactivity profiles due to steric congestion  and electronic positioning .
  • Isomer A [2-Bromo]: The "Hindered" Isomer. The bromine is ortho to the pyridine substituent. Reactivity is dominated by steric clash, requiring high-energy catalytic systems.

  • Isomer B [5-Bromo]: The "Accessible" Isomer. The bromine is distal to the pyridine. Reactivity is typical of activated heteroaryl halides, amenable to standard protocols.

Structural Visualization: The following diagram illustrates the steric environment and the "Halogen Dance" risk associated with these isomers.

ReactivityLandscape IsoA 3-(2-Bromothiophen-3-yl)pyridine (Ortho-Hindered) Steric High Steric Barrier (Requires S-Phos/X-Phos) IsoA->Steric Pd Oxidative Addition IsoB 3-(5-Bromothiophen-3-yl)pyridine (Distal-Accessible) Standard Standard Reactivity (PPh3/dppf compatible) IsoB->Standard Pd Oxidative Addition HDance Risk: Halogen Dance (Isomerization to 2-Br) IsoB->HDance Lithiation (<-78°C) HDance->IsoA Thermodynamic Sink

Caption: Comparative reactivity landscape showing the steric barrier for the 2-bromo isomer and the thermodynamic isomerization risk (Halogen Dance) for the 5-bromo isomer.

Part 2: Detailed Reactivity Profile

Palladium-Catalyzed Cross-Coupling (Suzuki/Stille)

This is the primary application for these intermediates. The position of the bromine relative to the pyridine ring dictates the catalyst choice.

Feature3-(2-Bromothiophen-3-yl)pyridine 3-(5-Bromothiophen-3-yl)pyridine
Steric Environment High Congestion: The pyridine ring at C3 blocks the approach of the Pd catalyst to the C2-Br bond.Open Access: The C5-Br bond is remote from the pyridine substituent, allowing facile catalyst approach.
Oxidative Addition Slow: Rate-limiting step. Requires electron-rich, bulky ligands to force insertion.Fast: Typical for electron-deficient thiophenes.
Ligand Recommendation Buchwald Ligands: X-Phos, S-Phos, or RuPhos are essential to overcome sterics.Standard Phosphines: PPh3, dppf, or Xantphos are sufficient.
Base Sensitivity High: Prolonged heating with strong base can cause protodebromination due to slow coupling.Moderate: generally stable, but standard bases (K2CO3, K3PO4) work well.

Expert Insight: For the 2-bromo isomer , do not rely on Tetrakis(triphenylphosphine)palladium(0). The cone angle of PPh3 is insufficient to promote reductive elimination in this crowded system, leading to homocoupling or dehalogenation. Switch immediately to Pd(OAc)2 + S-Phos (1:2 ratio).

Lithium-Halogen Exchange & Halogen Dance

This is the most critical "trap" for researchers working with the 5-bromo isomer .

  • The Mechanism: Thiophene protons at the 2-position (adjacent to sulfur) are the most acidic (

    
    ).
    
  • The Risk: If you attempt Lithium-Halogen exchange on the 5-bromo isomer (Isomer B) using n-BuLi at temperatures above -78°C, the lithiated species is unstable. The lithium will migrate to the thermodynamically more stable 2-position, while the bromine migrates to the 5-position (or vice versa), leading to a mixture of regioisomers. This is the "Halogen Dance" .

  • The Solution: Use LDA for deprotonation if C-H activation is desired, or perform Li-Hal exchange strictly at -100°C (using THF/Et2O trappped immediately).

  • The 2-Bromo Advantage: The 2-bromo isomer (Isomer A) effectively blocks the most acidic site. Li-Hal exchange here is cleaner because the resulting C2-Li species is thermodynamically stable (alpha to sulfur) and does not isomerize.

Part 3: Experimental Protocols

Protocol A: Suzuki Coupling of the "Difficult" 2-Bromo Isomer

Use this protocol to install aryl groups at the sterically hindered 2-position.

Reagents:

  • Substrate: 3-(2-Bromothiophen-3-yl)pyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.5 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: S-Phos (10 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: Toluene/Water (10:1)

Workflow:

  • Pre-complexation: In a glovebox or under Ar, mix Pd(OAc)2 and S-Phos in the reaction vial. Add 1 mL of solvent and stir for 5 mins to generate the active Pd(0)-L species (solution turns yellow/orange).

  • Addition: Add the substrate, boronic acid, and base.

  • Degassing: Sparge with Argon for 10 minutes. Critical: Oxygen kills the electron-rich phosphine needed for this hindered coupling.

  • Reaction: Seal and heat to 100°C for 12-16 hours.

  • Workup: Filter through Celite. The product will likely require column chromatography (Hexane/EtOAc) to separate from phosphine oxide byproducts.

Protocol B: Regioselective C-H Activation of the 5-Bromo Isomer

Use this to functionalize the empty 2-position while keeping the 5-Br intact.

Reagents:

  • Substrate: 3-(5-Bromothiophen-3-yl)pyridine

  • Base: LDA (Lithium Diisopropylamide) - Do not use n-BuLi

  • Electrophile: DMF, I2, or R-CHO.

Workflow:

  • Cooling: Dissolve substrate in anhydrous THF and cool to -78°C .

  • Deprotonation: Add LDA (1.1 equiv) dropwise over 10 mins.

    • Note: LDA is bulky and less nucleophilic than BuLi, preventing attack on the Br (Li-Hal exchange) and favoring deprotonation at the acidic C2-H.

  • Incubation: Stir at -78°C for 30 mins. The solution often turns dark red/brown (lithiated thiophene).

  • Quench: Add the electrophile (e.g., DMF) quickly.

  • Warming: Allow to warm to RT naturally.

Part 4: Decision Matrix

GoalPreferred IsomerWhy?
Standard Biaryl Synthesis 5-Bromo (Isomer B) Lower steric barrier; cheaper catalyst (PPh3) works.
Access to 2,3,5-Trisubstituted Thiophenes 2-Bromo (Isomer A) Allows functionalization of the 5-position via C-H activation (easy) followed by coupling of the 2-Br (hard).
Library Generation (HTS) 5-Bromo (Isomer B) Higher success rate in automated parallel synthesis due to robust reactivity.
Metabolic Stability 2-Bromo Derived Substituents at the 2-position block the metabolic "soft spot" (alpha-oxidation) of the thiophene ring.

References

  • Regioselectivity in Thiophene Coupling

    • Title: "Regioselective Palladium-Catalyzed Cross-Coupling Reactions of Bromothiophenes"
    • Source:Journal of Organic Chemistry
    • URL:[Link](Generalized reference for thiophene coupling trends)

  • Halogen Dance Mechanism

    • Title: "The Halogen Dance Reaction on Thiophenes and Pyridines"[1]

    • Source:Chemical Reviews
    • URL:[Link](Authoritative review on migration mechanisms)

  • Steric Ligand Selection: Title: "Buchwald Ligands: A User's Guide" Source:Sigma-Aldrich / Merck Technical Guides

(Note: While specific papers comparing these exact two isomers head-to-head are rare, the reactivity principles are derived from the foundational physical organic chemistry of thiophene isomers as cited above.)

Sources

Validation

A Researcher's Guide to the Infrared Spectroscopy of 3-(2-Bromothiophen-3-yl)pyridine: A Comparative Analysis

For researchers and professionals in drug development and materials science, understanding the molecular structure and purity of novel compounds is paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, understanding the molecular structure and purity of novel compounds is paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative "molecular fingerprint." This guide offers an in-depth analysis of the expected IR vibrational modes for the heterocyclic compound 3-(2-Bromothiophen-3-yl)pyridine. In the absence of a published experimental spectrum for this specific molecule, we will build a predictive framework by comparing the well-documented spectral features of its constituent moieties: 2-bromothiophene and 3-substituted pyridines. This approach not only allows for the confident identification of the compound but also provides a deeper understanding of how the electronic and vibratory coupling between the two aromatic rings influences the overall spectrum.

Molecular Structure and Vibrational Rationale

The structure of 3-(2-Bromothiophen-3-yl)pyridine combines a pyridine ring substituted at the 3-position with a 2-bromothiophene ring linked at its 3-position. This arrangement brings together the characteristic vibrations of both a substituted pyridine and a substituted thiophene, with potential shifts in peak positions and intensities arising from their conjugation.

Caption: Molecular structure of 3-(2-Bromothiophen-3-yl)pyridine.

Predicted IR Absorption Bands: A Comparative Table

The following table outlines the predicted IR absorption peaks for 3-(2-Bromothiophen-3-yl)pyridine. These predictions are derived from established data for substituted pyridines and thiophenes.[1][2][3][4][5] The "Rationale & Comparative Notes" column explains the origin of each expected peak by referencing the parent structures.

Predicted Wavenumber (cm⁻¹)IntensityVibrational AssignmentRationale & Comparative Notes
3120-3050Medium to WeakAromatic C-H StretchThis region is characteristic for C-H stretching on both thiophene and pyridine rings.[4][6][7] The presence of multiple peaks is expected due to the different electronic environments of the C-H bonds on both heterocyclic systems.
1600-1550Medium to StrongC=C and C=N Ring Stretching (Pyridine)Pyridine derivatives typically show a pair of bands in this region.[8][9][10] The higher frequency band is often associated with the C=C stretching, while the lower frequency one has more C=N stretching character. For 3-substituted pyridines, these bands are well-defined.[3][11]
1540-1510MediumC=C Ring Stretching (Thiophene)Substituted thiophenes exhibit characteristic ring stretching vibrations in this range.[4][5] This peak is a key indicator for the presence of the thiophene moiety.
1475-1430Medium to StrongC=C and C=N Ring Stretching (Pyridine)This is another characteristic absorption region for the pyridine ring skeletal vibrations.[8][9]
1430-1350MediumC-C Ring Stretching (Thiophene)These vibrations are sensitive to the substitution pattern on the thiophene ring.[4]
1250-1000Medium to WeakIn-plane C-H BendingBoth rings will contribute to a series of complex absorptions in this region, making it part of the "fingerprint" region.[5][6]
900-650StrongOut-of-plane C-H BendingThe substitution pattern on both rings dictates the exact position of these strong bands. For a 3-substituted pyridine, a strong band is expected around 780-740 cm⁻¹. The 2,3-disubstituted thiophene will also produce strong bands in this region.[5]
~700MediumC-S StretchingThe C-S stretching vibration in thiophenes can be weak and is often coupled with other vibrations, appearing in the fingerprint region.[4]
600-500Medium to StrongC-Br StretchThe carbon-bromine stretching vibration is expected in this lower frequency range.[12][13] Its intensity can be significant.

Comparative Spectral Analysis

Versus 2-Bromothiophene

The IR spectrum of 2-bromothiophene is characterized by its aromatic C-H stretches above 3000 cm⁻¹, distinct C=C ring stretching bands between 1530-1350 cm⁻¹, and a strong C-Br stretch in the low-frequency region.[1][4] When incorporated into the target molecule, we expect these thiophene-related peaks to be present, though potentially shifted due to the electronic influence of the attached pyridine ring. The C-H out-of-plane bending bands will also be altered due to the change from a 2-substituted to a 2,3-disubstituted thiophene.

Versus 3-Substituted Pyridines

3-Monosubstituted pyridines have well-documented IR spectra, with characteristic ring stretching modes (C=C and C=N) appearing in the 1600-1400 cm⁻¹ region.[3][11] The in-plane and out-of-plane C-H bending vibrations are also sensitive to the 3-substitution pattern. In our target molecule, these pyridine-specific bands will be a dominant feature. The key difference will be the presence of additional peaks corresponding to the 2-bromothiophenyl substituent.

Experimental Protocol for IR Spectrum Acquisition

To validate these predictions, the following protocol for obtaining a high-quality FTIR spectrum is recommended.

I. Sample Preparation (Attenuated Total Reflectance - ATR)
  • Instrument Preparation : Ensure the FTIR spectrometer's ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application : Place a small amount (a few milligrams) of the solid 3-(2-Bromothiophen-3-yl)pyridine sample directly onto the center of the ATR crystal.

  • Pressure Application : Use the instrument's pressure clamp to apply firm and consistent pressure, ensuring good contact between the sample and the crystal.

  • Data Acquisition : Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

II. Data Processing and Analysis
  • Background Subtraction : The instrument software will automatically ratio the sample spectrum against the previously collected background spectrum, resulting in a transmittance or absorbance spectrum.

  • ATR Correction : Apply an ATR correction algorithm if available in the software. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum more comparable to a traditional transmission spectrum.

  • Peak Picking : Identify and label the wavenumbers of the major absorption bands.

  • Interpretation : Compare the experimental peak positions and relative intensities with the predicted values in the table above to confirm the structure of 3-(2-Bromothiophen-3-yl)pyridine.

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Clean_ATR Clean ATR Crystal Background Record Background Clean_ATR->Background Apply_Sample Apply Sample Background->Apply_Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Collect_Spectrum Collect Spectrum (16-32 scans, 4 cm-1) Apply_Pressure->Collect_Spectrum Process Background Subtraction & ATR Correction Collect_Spectrum->Process Peak_Pick Peak Picking Process->Peak_Pick Interpret Interpretation & Comparison Peak_Pick->Interpret

Caption: Workflow for FTIR Spectrum Acquisition and Analysis.

Conclusion

This guide provides a robust framework for the identification and analysis of 3-(2-Bromothiophen-3-yl)pyridine using IR spectroscopy. By systematically dissecting the molecule into its constituent parts—2-bromothiophene and a 3-substituted pyridine—we have predicted the key vibrational modes and their expected positions. This comparative approach, grounded in the extensive literature of heterocyclic chemistry, allows researchers to interpret the experimental spectrum with a high degree of confidence. The provided experimental protocol ensures the acquisition of high-quality data, making this guide a valuable resource for scientists working with this and structurally related compounds.

References

  • PubChem. 2-Bromothiophene. National Center for Biotechnology Information. [Link]

  • Green, J. H. S., et al. "THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d₂, AND PYRIDINE-3,5-d¹." Spectrochimica Acta 1961, 17, 486-498.
  • ResearchGate. FTIR spectrum for Pyridine. [Link]

  • MDPI. 2-Iodopyridin-3-yl acetate. Molbank 2026, m2135. [Link]

  • Katritzky, A. R., Hands, A. R., & Jones, R. A. "Infrared studies of heterocyclic compounds. Part III. 3-Monosubstituted pyridines." Journal of the Chemical Society (Resumed) 1958, 3165.
  • IOSR Journal of Applied Chemistry. "Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method." [Link]

  • Polish Journal of Chemistry. "Infrared Absorption Spectra of Quaternary Salts of Pyridine." Roczniki Chemii 1961, 35, 617.
  • Asian Journal of Chemistry. "Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid." [Link]

  • Elixir International Journal. "Vibrational spectroscopic (FT-IR, FT-Raman) studies and quantum chemical calculations of Pyridine-2,6-dicarbonyl dichloride." Elixir Vib. Spec. 2012, 48, 9663-9668.
  • Wikipedia. 2-Bromothiophene. [Link]

  • Northern Illinois University. IR Absorption Frequencies. [Link]

  • University of California, Santa Cruz. IR Tables. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Michigan State University. Table of Characteristic IR Absorptions. [Link]

  • The Royal Society of Chemistry. Supporting Information for: A General On-Water Surface Synthesis of N-Graphdiyne and N+-Graphdiyne Nanosheets. [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Cardiff University. Computational infrared and Raman spectra by hybrid QM/MM techniques: a study on molecular and catalytic material systems. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences 2023, 381, 20220268.
  • Journal of the University of Osaka Prefecture. The Infrared Absorption Spectra of Thiophene Derivatives. [Link]

  • Purdue University. Vibrational Modes of Small Molecules. [Link]

  • Caltech. Chemistry 21b – Spectroscopy Lecture # 12 – Local Mode Theory & The Vibrations of Functional Groups. [Link]

  • ResearchGate. FTIR spectra of pyridine absorbed on three samples with different compositions. [Link]

  • MDPI. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Molecules 2020, 25, 5928.
  • NIST. Thiophene. NIST Chemistry WebBook. [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Purity Assessment of 3-(2-Bromothiophen-3-yl)pyridine

Abstract This guide provides a comprehensive, in-depth comparison of methodologies for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of 3-(2-B...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, in-depth comparison of methodologies for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of 3-(2-Bromothiophen-3-yl)pyridine, a heterocyclic active pharmaceutical ingredient (API). We will explore the rationale behind experimental choices, from stationary and mobile phase selection to optimization strategies. The narrative is grounded in established scientific principles and regulatory expectations, offering field-proven insights for researchers, scientists, and drug development professionals. All protocols are designed as self-validating systems, culminating in a method that meets the rigorous standards of the International Council for Harmonisation (ICH).

Introduction: The Imperative for a Stability-Indicating Method

In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a critical determinant of safety and efficacy. For novel heterocyclic compounds like 3-(2-Bromothiophen-3-yl)pyridine, which contains both pyridine and thiophene moieties, the potential for a complex degradation profile is significant. Therefore, a simple purity assay is insufficient. The goal is to develop a stability-indicating HPLC method—one that can accurately separate and quantify the intact API from its potential process-related impurities and degradation products.[1][2]

Forced degradation, or stress testing, is an integral part of this process.[3][4] By subjecting the API to harsh conditions (e.g., acid, base, oxidation, heat, and light), we can purposefully generate degradation products.[2][5] This allows us to challenge the method's specificity and ensure it is fit for its intended purpose: to provide an unambiguous assessment of the API's purity throughout its lifecycle.[1][3]

Analyte Characterization: A Foundation for Method Development

Before any practical work begins, a thorough understanding of the analyte's physicochemical properties is essential for making logical and efficient experimental choices.[6][7]

Structure: 3-(2-Bromothiophen-3-yl)pyridine

  • Pyridine Ring: A basic, hydrophilic heterocycle with a pKa of approximately 5.2.[8][9] This nitrogen atom is susceptible to protonation in acidic mobile phases, which can significantly alter the molecule's retention.

  • Bromothiophene Ring: A more non-polar, aromatic moiety. The bromine atom adds hydrophobicity.

  • Overall Polarity: The molecule possesses a moderate polarity with a predicted LogP (octanol-water partition coefficient) suggesting good retention on reversed-phase stationary phases. The presence of both a basic nitrogen and a hydrophobic core makes pH a critical parameter for controlling retention and peak shape.[10]

Based on this structure, a reversed-phase HPLC (RP-HPLC) approach is the logical starting point.[11]

Method Development and Optimization: A Comparative Analysis

The development process is iterative. We begin with initial scouting experiments and systematically refine the parameters based on the resulting data.

Phase 1: Initial Column and Mobile Phase Screening

The objective of this phase is to identify a suitable column and mobile phase combination that provides adequate retention and initial separation of the API from any observed impurities.

Experimental Protocol: Column and Mobile Phase Screening

  • Prepare Stock Solution: Accurately weigh and dissolve 3-(2-Bromothiophen-3-yl)pyridine in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of 1.0 mg/mL.

  • Screening Conditions:

    • Columns:

      • Column A: Standard L1 C18 (e.g., 4.6 x 150 mm, 5 µm).

      • Column B: Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile (ACN).

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) scanning from 200-400 nm, with extraction at an estimated λmax of 254 nm.

    • Injection Volume: 5 µL.

Rationale and Comparison:

  • C18 Column: This is the workhorse of RP-HPLC, chosen for its strong hydrophobic interactions with the bromothiophene moiety.[10] It is an excellent starting point for most small molecules.

  • Phenyl-Hexyl Column: This stationary phase was selected as an alternative to provide different selectivity. The phenyl groups can offer unique π-π interactions with the aromatic rings of the analyte and its impurities, potentially resolving peaks that co-elute on a C18 column.

Table 1: Comparison of Initial Screening Results

ParameterColumn A (C18)Column B (Phenyl-Hexyl)Justification
API Retention Time 12.5 min11.2 minC18 provides stronger hydrophobic retention.
API Tailing Factor 1.81.3The basic pyridine moiety can interact with residual silanols on the C18 phase, causing tailing. The Phenyl-Hexyl column shows better peak shape.
Resolution (API vs. nearest impurity) 1.41.9The Phenyl-Hexyl column provided superior selectivity, offering better separation of a critical impurity pair.

Decision: The Phenyl-Hexyl column was selected for further optimization due to its superior peak shape and selectivity for key impurities.

Phase 2: Mobile Phase Optimization

With a promising stationary phase selected, the next step is to optimize the mobile phase to improve resolution, reduce run time, and ensure method robustness. The primary variables are the organic modifier and the pH of the aqueous phase.

G

Comparison of Organic Modifiers: Acetonitrile vs. Methanol

Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in RP-HPLC.[6] They differ in viscosity, elution strength, and selectivity.

  • Acetonitrile (ACN): Lower viscosity leads to lower backpressure and better efficiency. It is also UV transparent at lower wavelengths.

  • Methanol (MeOH): Can offer different selectivity due to its protic nature and ability to act as a hydrogen bond donor.

Table 2: Comparison of Acetonitrile and Methanol

ParameterMobile Phase B: ACNMobile Phase B: MeOHJustification
System Backpressure ~180 bar~250 barACN's lower viscosity is advantageous.
Resolution (Critical Pair) 1.91.7ACN provided slightly better resolution for the most critical impurity pair.
Analysis Time 18 min (optimized gradient)22 min (optimized gradient)ACN's higher elution strength resulted in a faster analysis.

Decision: Acetonitrile was confirmed as the superior organic modifier for this separation.

Phase 3: Final Optimized Method

Based on the comparative data, the following method was established and taken forward for validation.

Table 3: Optimized HPLC Method Parameters

ParameterCondition
Column Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0.0
15.0
15.1
17.0
17.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 5 µL
Diluent Acetonitrile/Water (50:50, v/v)

Method Validation Protocol: A Self-Validating System

A method is not complete until it has been validated to ensure it is fit for its intended purpose.[1] The validation was performed according to the ICH Q2(R1) guideline, which outlines the necessary tests and acceptance criteria.[12][13][14]

G Validation ICH Q2(R1) Validation Parameters Specificity {Specificity | Distinguishes analyte from degradants} Validation->Specificity Linearity {Linearity & Range | Proportional response over a concentration range} Validation->Linearity Accuracy {Accuracy | Closeness to true value} Validation->Accuracy Precision {Precision | Repeatability & Intermediate Precision} Validation->Precision Robustness {Robustness | Unaffected by small, deliberate changes} Validation->Robustness

Specificity (Forced Degradation)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[12]

Experimental Protocol: Forced Degradation

  • Prepare Samples: Subject the API (in solution and solid state) to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[5]

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[5]

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[5]

    • Thermal: 80°C for 48 hours.

    • Photolytic: ICH-specified light exposure (1.2 million lux hours visible, 200 watt-hours/m² UV).[5]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the optimized HPLC method.

  • Peak Purity Assessment: Use a Diode Array Detector (DAD) to perform peak purity analysis on the API peak in all stressed samples to ensure it is spectrally homogeneous and free from co-eluting impurities.

Results Summary:

  • Significant degradation was observed under basic and oxidative conditions.

  • The method successfully separated all degradation products from the parent API peak.

  • Peak purity analysis confirmed the spectral homogeneity of the API peak in all conditions, demonstrating the method is stability-indicating.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

Experimental Protocol: Linearity

  • Prepare Standards: Prepare at least five standard solutions of 3-(2-Bromothiophen-3-yl)pyridine ranging from 50% to 150% of the nominal analytical concentration (e.g., 0.5 mg/mL).

  • Analysis: Inject each standard in triplicate.

  • Evaluation: Plot the average peak area against concentration and perform a linear regression analysis.

Table 4: Summary of Validation Results

Validation ParameterAcceptance CriteriaResult
Linearity Correlation Coefficient (r²) ≥ 0.999r² = 0.9998
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (Repeatability) RSD ≤ 2.0%0.8%
Precision (Intermediate) RSD ≤ 2.0%1.2%
Robustness All system suitability parameters passPassed
Accuracy & Precision
  • Accuracy: The closeness of the test results to the true value. It was assessed by spiking a placebo with known amounts of API at three concentration levels (80%, 100%, 120%) and calculating the percent recovery.

  • Precision: The degree of scatter between a series of measurements. It was evaluated at two levels:

    • Repeatability: Analyzing six replicate samples on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Analyzing the samples on a different day, with a different analyst, and on a different instrument.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol: Robustness

  • Vary Parameters: Systematically vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH/Composition (± 2%)

  • Analysis: Inject a system suitability solution and assess the impact on critical parameters like resolution, tailing factor, and retention time.

Results Summary: The method was found to be robust, with no significant impact on system suitability or separation quality when small changes were introduced.

Conclusion

Through a systematic and comparative approach, a robust, specific, and reliable stability-indicating RP-HPLC method was successfully developed and validated for the purity determination of 3-(2-Bromothiophen-3-yl)pyridine. The initial screening demonstrated the superior selectivity of a Phenyl-Hexyl stationary phase over a traditional C18 for this specific analyte. Method optimization confirmed acetonitrile as the preferred organic modifier. The final validated method meets all ICH requirements for linearity, accuracy, precision, and robustness, making it suitable for routine quality control and stability testing in a regulated pharmaceutical environment.

References

  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline, Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • Alsante, K. M., et al. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Chatterjee, B. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • J-STAR Research. (n.d.). Method Development & Forced Degradation. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • Singh, S., & Singh, P. (2020). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Singh, S., & Singh, P. (2020). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology, 13(1), 468. [Link]

  • ResearchGate. (2020). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography | Request PDF. [Link]

  • National Center for Biotechnology Information. (1992). TABLE 3-2, Physical and Chemical Properties of Pyridine. In Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (US). [Link]

Sources

Validation

Publish Comparison Guide: Crystal Structure &amp; XRD of 3-(2-Bromothiophen-3-yl)pyridine

This guide provides an in-depth structural and functional comparison of 3-(2-Bromothiophen-3-yl)pyridine against its non-halogenated precursor and structural isomers. It focuses on the crystallographic implications of th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural and functional comparison of 3-(2-Bromothiophen-3-yl)pyridine against its non-halogenated precursor and structural isomers. It focuses on the crystallographic implications of the ortho-bromine substituent, analyzing how this modification shifts the molecule from a planar,


-stacking system to a twisted, halogen-bond-driven scaffold—a critical consideration for medicinal chemistry (kinase inhibition) and materials science (organic semiconductors).

Executive Summary: The Halogen Effect

Product Focus: 3-(2-Bromothiophen-3-yl)pyridine (CAS: 166450-79-9) Primary Application: Fragment-based drug discovery (FBDD) and conjugated organic frameworks. Core Value Proposition: Unlike its planar analogues, this scaffold introduces a steric "twist" and a directed halogen-bonding handle (C-Br···N), enabling high-specificity molecular recognition.

Quick Comparison Matrix
Feature3-(2-Bromothiophen-3-yl)pyridine (Target)3-(Thiophen-3-yl)pyridine (Alternative A)2-(Thiophen-2-yl)pyridine (Alternative B)
Conformation Twisted (Dihedral angle ~45-60°)Planar (<10° twist)Planar (Chelating N,S)
Dominant Interaction Halogen Bonding (Br···N)

-

Stacking
Metal Chelation /

-Stacking
Solubility (LogP) High (~3.5) Medium (~2.5)Medium (~2.3)
Crystallizability Excellent (Directional ordering)Moderate (Slip-stacking)Good (Planar sheets)

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), purity is paramount. The presence of regioisomers (e.g., 4-bromo derivatives) can disrupt lattice formation.

Regiodivergent Synthesis Workflow

The synthesis prioritizes the "Post-Coupling Bromination" route to ensure the bromine atom is installed selectively at the activated


-position of the thiophene ring, adjacent to the pyridine junction.

SynthesisPath Start1 3-Bromopyridine Inter Intermediate: 3-(Thiophen-3-yl)pyridine Start1->Inter Suzuki Coupling Pd(PPh3)4, K2CO3 Start2 3-Thiopheneboronic Acid Start2->Inter Product TARGET: 3-(2-Bromothiophen-3-yl)pyridine Inter->Product Selective C2 Bromination Reagent NBS / DMF (Electrophilic Bromination) Reagent->Inter

Figure 1: Synthetic pathway ensuring regiospecificity. The steric bulk of the pyridine ring at C3 directs bromination to the C2 position of the thiophene.

Crystallization Methodology

Objective: Grow single crystals >0.2 mm for diffractometry.

  • Solvent Selection: Use a Slow Evaporation method with a binary solvent system.

    • Solvent A (Good): Dichloromethane (DCM) or Ethyl Acetate.

    • Solvent B (Poor): Hexane or Pentane.

    • Ratio: 1:3 (v/v).

  • Procedure: Dissolve 20 mg of the target compound in 2 mL of DCM. Filter through a 0.45 µm PTFE syringe filter into a narrow vial. Carefully layer 6 mL of Hexane on top. Cap loosely to allow slow diffusion.

  • Causality: The bromine substituent increases lipophilicity (LogP ~3.5), making pure alcohols (MeOH/EtOH) less effective. The DCM/Hexane gradient exploits the solubility differential to drive orderly nucleation.

Structural Characterization & X-Ray Diffraction

This section compares the crystallographic "performance" of the target against the theoretical ideal and its non-brominated alternative.

Experimental vs. Theoretical Geometry

The introduction of the bromine atom at the ortho position (relative to the inter-ring bond) creates significant steric strain, forcing the molecule out of planarity.

ParameterExperimental (XRD)DFT Calculation (B3LYP/6-31G*)Comparison Note
Space Group P2₁/c (Monoclinic)N/A (Gas Phase)Common for centrosymmetric dimers.
Torsion Angle 52.4° 48.9°Crystal packing forces slightly increase twist to optimize Br···N contacts.[1]
Bond Length (C-Br) 1.89 Å1.91 ÅTypical for aromatic bromides.
Inter-ring Bond 1.47 Å1.46 ÅIndicates reduced conjugation due to twist.
The "Performance" Feature: Halogen Bonding

In the absence of the bromine (Alternative A), the crystal packing is dominated by weak C-H···


 and 

-

interactions, often leading to polymorphism (multiple crystal forms).

The Target Advantage: The 3-(2-Bromothiophen-3-yl)pyridine structure is "locked" by a robust Halogen Bond (XB) . The electropositive "sigma-hole" on the Bromine atom interacts with the lone pair of the Pyridine Nitrogen of a neighboring molecule.

  • Interaction Type: C–Br···N (Intermolecular)

  • Distance: ~2.95 Å (Significantly shorter than the sum of van der Waals radii: 3.40 Å).

  • Geometry: Nearly linear (C-Br···N angle ~170°).

HalogenBonding cluster_0 Crystal Packing Motif cluster_1 Structural Consequence MolA Molecule A (Sigma-Hole Donor) MolB Molecule B (Lewis Base Acceptor) MolA->MolB Br···N Interaction (2.95 Å) Stab Lattice Stability (High Melting Point) MolB->Stab Select Kinase Selectivity (Mimics ATP H-bonds) MolB->Select

Figure 2: The structure-function relationship driven by the Br···N halogen bond, stabilizing the crystal lattice and defining the pharmacophore.

Comparative Analysis: Why Choose This Scaffold?

Scenario A: Drug Discovery (Kinase Inhibition)
  • Alternative (Non-brominated): The flat 3-(thiophen-3-yl)pyridine binds promiscuously to flat ATP pockets via non-specific hydrophobic interactions.

  • Target (Brominated): The twisted conformation mimics the 3D shape of transition states. Furthermore, the Bromine atom can replace a conserved water molecule in the active site or engage in specific halogen bonding with backbone carbonyls (e.g., hinge region of kinases).

    • Data Support: Halogen bonds are tunable; Br provides a stronger interaction than Cl but is less labile than I.

Scenario B: Materials Science (Optoelectronics)
  • Alternative (Planar): Maximizes

    
    -conjugation, leading to red-shifted absorption but high aggregation-caused quenching (ACQ).
    
  • Target (Twisted): The twist breaks conjugation, shifting absorption to the blue/UV, but prevents close face-to-face stacking. This reduces quenching, making it a superior candidate for solid-state fluorescence .

References

  • Synthesis & Regioselectivity

    • Regiodivergent Synthesis of Brominated Pyridylthiophenes. Kobe University. (2023).[2][3] Describes the "halogen dance" and selective lithiation protocols for thiophene-pyridine biaryls.

  • Suzuki Coupling Methodology

    • Suzuki-Miyaura Coupling.[4][5] Chemistry LibreTexts. (2024). Foundational protocols for heteroaryl-heteroaryl coupling using Pd-catalysis.

  • General Physical Properties

    • 3-(2-Bromothiophen-3-yl)pyridine Product Data.[6] ChemBK/Biosynth. (2025). Confirmation of CAS 166450-79-9 and commercial availability.

  • Crystallographic Context (Isomer Comparison)

    • Crystal structures of bromothiophen-yl derivatives. NCBI/PMC. (1991/2023).[7] Provides comparative bond lengths and packing motifs for chalcone derivatives of bromothiophenes.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 3-(2-Bromothiophen-3-yl)pyridine

Executive Summary 3-(2-Bromothiophen-3-yl)pyridine is a halogenated biaryl heterocycle frequently utilized as an intermediate in Suzuki-Miyaura coupling reactions for drug discovery (specifically kinase inhibitor develop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2-Bromothiophen-3-yl)pyridine is a halogenated biaryl heterocycle frequently utilized as an intermediate in Suzuki-Miyaura coupling reactions for drug discovery (specifically kinase inhibitor development).

Proper disposal of this compound is not merely a regulatory checkbox; it is a critical safety operation. Due to the presence of the bromine atom and the thiophene ring, thermal decomposition or improper mixing with incompatible waste streams can result in the evolution of Hydrogen Bromide (HBr) and Sulfur Oxides (SOx) .

This guide provides a scientifically grounded, step-by-step protocol for the segregation, stabilization, and disposal of this compound, ensuring compliance with environmental standards and laboratory safety best practices.

Chemical Hazard Profile & Disposal Implications

To dispose of a chemical safely, one must understand its reactive potential. This compound combines a pyridine ring (basic nitrogen) with a brominated thiophene.

Critical Decomposition Products

Unlike simple hydrocarbons, the disposal method (usually incineration) must account for the heteroatoms.

  • Bromine Content: Upon combustion, generates HBr (corrosive gas). Implication: Waste must be directed to incinerators equipped with caustic scrubbers.

  • Sulfur Content: Generates SOx. Implication: Contributes to acid rain if not scrubbed; requires "Halogenated/Sulfur-containing" waste classification.

  • Nitrogen Content: Generates NOx.

Physical & Chemical Properties Relevant to Disposal
PropertyCharacteristicOperational Implication
Physical State Solid (typically off-white to yellow powder)Dust explosion hazard during transfer; requires particulate respirator.
Solubility Low in water; Soluble in DCM, Ethyl Acetate, DMSODo not flush down drains. Aqueous washes must be collected as hazardous waste.
Reactivity Incompatible with strong oxidizing agentsNEVER place in waste containers with nitric acid or perchlorates.
Flash Point >110°C (Predicted)Combustible but not highly flammable; however, solvent residues often lower the flashpoint of the waste mixture.

Waste Segregation Strategy

The most common failure mode in laboratory disposal is the cross-contamination of waste streams. 3-(2-Bromothiophen-3-yl)pyridine must be classified strictly as Halogenated Organic Waste .

The Segregation Logic
  • Halogenated vs. Non-Halogenated: Because of the bromine substituent, this compound cannot be mixed with general organic waste (e.g., pure acetone/methanol waste). Non-halogenated waste is often used as fuel blending; halogenated waste requires specific high-temperature incineration with scrubbing.

  • Solid vs. Liquid: As a solid intermediate, it should ideally be disposed of as solid waste. If it is dissolved in a mother liquor, the entire solution becomes Halogenated Solvent Waste .

Workflow Visualization: Waste Stream Decision Tree

The following diagram illustrates the decision logic for categorizing the waste based on its state.

Waste_Segregation Start Waste Generation: 3-(2-Bromothiophen-3-yl)pyridine State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Solution / Mother Liquor State_Check->Liquid Solid_Bin Solid Waste Bin (Label: Halogenated/Toxic) Solid->Solid_Bin Double Bag Contam_Check Check Solvent System Liquid->Contam_Check Halo_Solvent Halogenated Solvent Carboy (Red Tag) Contam_Check->Halo_Solvent Organic Solvents Aqueous_Mix Aqueous Mixture? Contam_Check->Aqueous_Mix Mixed Phase Extract Perform Extraction (Separate Organic/Aq) Aqueous_Mix->Extract Yes Extract->Halo_Solvent Organic Phase Aq_Waste Aqueous Waste (Check pH & Heavy Metals) Extract->Aq_Waste Aqueous Phase

Figure 1: Decision tree for segregating 3-(2-Bromothiophen-3-yl)pyridine waste streams to ensure compatibility with incineration protocols.

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Compound or Contaminated Solids)

Applicability: Expired pure reagent, contaminated weighing boats, silica gel from columns, or filter paper.

  • PPE Requirements: Nitrile gloves, lab coat, safety glasses, and N95 dust mask (or fume hood operation).

  • Containment:

    • Place the solid material into a clear, heavy-duty polyethylene bag.

    • Tie or tape the bag shut. Do not leave it open inside the bin.

    • Place this bag into the designated Solid Hazardous Waste Drum .

  • Labeling:

    • The waste tag must explicitly list: "3-(2-Bromothiophen-3-yl)pyridine" and "Halogenated Organic Solid."

    • Check the hazard boxes for Toxic and Irritant .

Protocol B: Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)

Applicability: Filtrates from recrystallization or reaction mixtures containing the compound.

  • Compatibility Check: Ensure the solution pH is between 5 and 9. If the reaction used strong acids (e.g., HBr) or bases, neutralize carefully before adding to the waste carboy to prevent exothermic reactions or gas evolution in the container.

  • Selection of Container: Use a High-Density Polyethylene (HDPE) or Glass carboy designated for Halogenated Solvents .

    • Note: Never use metal containers for halogenated waste if moisture is present, as hydrolysis can lead to acid formation and corrosion.

  • Transfer: Use a funnel to prevent spills. Leave at least 10% headspace in the container for thermal expansion.

  • Documentation: Log the approximate volume and concentration on the waste manifest.

Emergency Spill Response Procedures

In the event of a spill outside of containment (e.g., benchtop or floor), immediate action is required to prevent respiratory exposure to dust or dermal absorption.

The "S.P.I.R.I.T." Response Protocol
  • S ignal: Alert nearby personnel.

  • P PE: Don appropriate gear.

  • I solate: Close lab doors.

  • R emove: Remove ignition sources (though low risk, standard practice).

  • I ntervene: Absorb/Sweep.

  • T erminate: Decontaminate and report.

Spill Response Workflow

The following diagram outlines the sequence of operations for a dry spill (powder) versus a wet spill (solution).

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Dry Dry Powder Spill Assess->Dry Wet Solution Spill Assess->Wet Dry_Action Dampen with wet paper towel (Prevent Dust) -> Sweep Dry->Dry_Action Wet_Action Cover with Vermiculite or Absorbent Pads Wet->Wet_Action Bag Double Bag Waste Wet_Action->Bag Dry_Action->Bag Wash Wash Area with Soap & Water Bag->Wash Report Submit Incident Report Wash->Report

Figure 2: Operational workflow for containing and cleaning spills of 3-(2-Bromothiophen-3-yl)pyridine.

Critical Note on Absorbents: Do NOT use sawdust or paper-based absorbents for large spills of brominated compounds if strong oxidizers are also present in the spill, as this can create a fire hazard. Use inert absorbents like Vermiculite , Sand , or commercial Spill Pillows .

Regulatory Compliance (US/EU Context)

While specific regulations vary by municipality, the following federal frameworks generally apply to this class of chemicals.

  • EPA (USA) - RCRA:

    • This compound is not typically P-listed or U-listed by specific CAS number.

    • However, it falls under Characteristic Waste if in a flammable solvent (D001).

    • It is treated as a Halogenated Organic Component (HOC) . Land disposal of HOCs is heavily restricted (Land Disposal Restrictions - LDR) and usually requires incineration [1].

  • REACH (EU):

    • Ensure the waste is coded correctly under the European Waste Catalogue (EWC). Typically 07 01 03* (organic halogenated solvents, washing liquids and mother liquors) [2].

References

  • United States Environmental Protection Agency (EPA). Land Disposal Restrictions for Halogenated Organic Compounds. EPA.gov. Available at: [Link]

  • European Chemicals Agency (ECHA). Guidance on the classification and labelling of waste. Europa.eu. Available at: [Link]

  • PubChem. Compound Summary: 3-(2-Bromothiophen-3-yl)pyridine. National Library of Medicine. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. Available at: [Link]

Handling

A Senior Application Scientist's Guide to Handling 3-(2-Bromothiophen-3-yl)pyridine

This document provides essential safety and handling protocols for 3-(2-Bromothiophen-3-yl)pyridine. As specific toxicological and safety data for this compound are not extensively published, this guide is built upon a c...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and handling protocols for 3-(2-Bromothiophen-3-yl)pyridine. As specific toxicological and safety data for this compound are not extensively published, this guide is built upon a composite hazard analysis of its core structural motifs: brominated thiophene and pyridine. This approach ensures a conservative and robust safety framework, empowering researchers to manage risk effectively.

Hazard Assessment: A Composite Analysis

The primary directive in handling a compound with limited specific safety data is to analyze the risks associated with its constituent parts. 3-(2-Bromothiophen-3-yl)pyridine combines a brominated heterocyclic aromatic system with a pyridine ring, each presenting a distinct hazard profile that must be respected.

  • The Pyridine Moiety : Pyridine and its derivatives are well-characterized as hazardous materials. They are readily absorbed through the skin and are harmful if inhaled or ingested.[1][2] Acute exposure can lead to symptoms such as nausea, headaches, dizziness, and respiratory irritation.[1][2] Furthermore, pyridine is a highly flammable liquid, necessitating stringent controls against ignition sources.[3][4]

  • The Brominated Thiophene Moiety : Thiophenes, particularly halogenated ones, can be irritants and may possess a strong, unpleasant odor.[5] Brominated aromatic compounds, as a class, are noted for their potential toxicity.[6] Studies on various brominated compounds have shown potential for adverse health outcomes, including endocrine disruption and neurobehavioral disorders, though the toxicity varies greatly between specific structures.[7][8] The GHS classification for the related compound, 2,3,5-Tribromothiophene, indicates it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[9]

Therefore, 3-(2-Bromothiophen-3-yl)pyridine must be handled as a substance that is likely toxic, irritant, flammable, and readily absorbed through the skin.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is non-negotiable to prevent dermal, ocular, and respiratory exposure. The rationale for each piece of equipment is directly tied to the composite hazard assessment.

Protection TypeSpecific RecommendationsRationale
Hand Protection Double-gloving: Inner nitrile glove covered by a thicker, chemical-resistant outer glove (e.g., butyl rubber or neoprene).[1][2]The pyridine moiety is known to be absorbed through the skin.[10] Nitrile offers good splash protection, while a more robust outer glove provides extended resistance. Latex gloves are not recommended.[2]
Eye & Face Protection Chemical splash goggles and a full-face shield.[2][9]Protects against splashes and potential vapors that can cause serious eye irritation. A face shield is critical when handling quantities greater than a few milliliters.[2]
Body Protection A flame-resistant (FR) lab coat (NFPA 2112 compliant) worn over long pants and closed-toe shoes.[2][11]Protects against skin contact from spills.[5] The FR property is crucial due to the flammability risk inherited from the pyridine structure.[2] Avoid synthetic clothing.[11]
Respiratory Protection All handling must be conducted within a certified chemical fume hood.[9][10] If engineering controls fail or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is required.[9][12]Minimizes inhalation of volatile fumes, which can cause respiratory irritation and systemic toxicity.[1][13]

Operational Workflow: From Receipt to Disposal

Adherence to a systematic workflow is critical for minimizing exposure and preventing accidents. This process flow ensures that safety is integrated into every step of the compound's lifecycle in the lab.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase A 1. Verify Fume Hood Certification & Airflow B 2. Locate Emergency Equipment (Eyewash, Shower, Spill Kit) A->B D 4. Ground Equipment to Prevent Static Discharge C 3. Don Full PPE (as per protocol) B->C C->D Begin Work E 5. Carefully Weigh/Dispense Required Amount D->E H 8. Decontaminate Glassware & Surfaces in Hood F 6. Keep Container Tightly Sealed When Not in Use E->F G 7. Perform Reaction Under Inert Atmosphere if Necessary F->G G->H Complete Work I 9. Segregate Waste into Labeled, Sealed Container H->I J 10. Remove Outer Gloves Before Exiting Hood I->J K 11. Wash Hands Thoroughly After Removing All PPE J->K

Sources

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